molecular formula C14H12O4 B191087 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone CAS No. 17720-60-4

1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone

Cat. No.: B191087
CAS No.: 17720-60-4
M. Wt: 244.24 g/mol
InChI Key: KLFCJXAPIFIIFR-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C14H12O4 and its molecular weight is 244.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-10-3-1-9(2-4-10)7-13(17)12-6-5-11(16)8-14(12)18/h1-6,8,15-16,18H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFCJXAPIFIIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348696
Record name 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17720-60-4
Record name 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone, a deoxybenzoin derivative also known as 2,4,4'-trihydroxydeoxybenzoin. While direct experimental data for this specific compound is limited in publicly accessible literature, this document compiles available information, proposes synthetic pathways based on established organic chemistry reactions, and extrapolates potential biological functions and mechanisms of action from structurally related compounds. This guide aims to serve as a foundational resource for researchers interested in the further investigation and development of this molecule for therapeutic applications.

Chemical Structure and Properties

This compound is a polyphenolic compound belonging to the deoxybenzoin class of aromatic ketones. Its structure is characterized by a central ethanone bridge connecting a 2,4-dihydroxyphenyl group and a 4-hydroxyphenyl group.

Chemical Structure

The IUPAC name for this compound is this compound. It is also commonly referred to by its synonym, 2,4,4'-trihydroxydeoxybenzoin.

Figure 1: Chemical structure of this compound.
Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₄H₁₂O₄PubChem[1]
Molecular Weight 244.24 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Synonyms 2,4,4'-trihydroxydeoxybenzoinPubChem[1]
CAS Number 640096-03-3PubChem[1]
SMILES C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)O)O)OPubChem[1]
InChI InChI=1S/C14H12O4/c15-10-3-1-9(2-4-10)7-13(17)12-6-5-11(16)8-14(12)18/h1-6,8,15-16,18H,7H2PubChem[1]
InChIKey KLFCJXAPIFIIFR-UHFFFAOYSA-NPubChem[1]
Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, a literature reference points to a study containing ¹³C NMR data for this compound[2]. Predicted mass spectrometry data is also available[1]. For reference, characteristic spectroscopic features of similar phenolic ketones are discussed below.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, with their chemical shifts and coupling patterns being influenced by the positions of the hydroxyl groups. A singlet corresponding to the methylene protons of the ethanone bridge would also be present. The hydroxyl protons will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would display signals for all 14 carbon atoms. The carbonyl carbon is expected to resonate at a characteristic downfield shift (typically in the range of 190-200 ppm). The chemical shifts of the aromatic carbons will be influenced by the attached hydroxyl groups.

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1630-1680 cm⁻¹. Broad absorption bands in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibrations of the phenolic hydroxyl groups. C-O stretching and aromatic C=C stretching vibrations would also be observed.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the bond between the carbonyl group and the methylene bridge, as well as other characteristic fragmentations of the substituted phenyl rings.

Proposed Synthetic Pathways

Houben-Hoesch Reaction

The Houben-Hoesch reaction is a classic method for the synthesis of aryl ketones from a nitrile and an electron-rich aromatic compound. In this proposed synthesis, resorcinol (1,3-dihydroxybenzene) would react with 4-hydroxyphenylacetonitrile in the presence of a Lewis acid catalyst (e.g., ZnCl₂) and gaseous HCl.

G Resorcinol Resorcinol Intermediate Ketimine Intermediate Resorcinol->Intermediate ZnCl2, HCl Hydroxyphenylacetonitrile 4-Hydroxyphenylacetonitrile Hydroxyphenylacetonitrile->Intermediate Product 1-(2,4-Dihydroxyphenyl)-2- (4-hydroxyphenyl)ethanone Intermediate->Product Hydrolysis Hydrolysis Aqueous Workup (Hydrolysis)

Figure 2: Proposed synthesis via Houben-Hoesch reaction.

Experimental Protocol (General):

  • Reaction Setup: A solution of resorcinol and 4-hydroxyphenylacetonitrile in a suitable anhydrous solvent (e.g., diethyl ether) is prepared in a reaction vessel equipped with a stirrer and a gas inlet.

  • Catalyst Addition: A Lewis acid catalyst, such as zinc chloride, is added to the mixture.

  • Reaction: The mixture is cooled, and a stream of dry hydrogen chloride gas is bubbled through the solution. The reaction is stirred for several hours at a controlled temperature.

  • Workup: The resulting ketimine intermediate is hydrolyzed by the addition of water.

  • Purification: The crude product is extracted with an organic solvent and purified by techniques such as recrystallization or column chromatography.

Friedel-Crafts Acylation

Another potential route is the Friedel-Crafts acylation of resorcinol with 4-hydroxyphenylacetyl chloride. This reaction would also require a Lewis acid catalyst, such as aluminum chloride (AlCl₃). A key consideration would be the protection of the hydroxyl groups to prevent side reactions.

G Resorcinol Resorcinol (or protected derivative) Product 1-(2,4-Dihydroxyphenyl)-2- (4-hydroxyphenyl)ethanone Resorcinol->Product AlCl3 AcylChloride 4-Hydroxyphenylacetyl Chloride (or protected derivative) AcylChloride->Product Deprotection Deprotection (if necessary) Product->Deprotection

Figure 3: Proposed synthesis via Friedel-Crafts acylation.

Experimental Protocol (General):

  • Protection (Optional): The hydroxyl groups of resorcinol and/or 4-hydroxyphenylacetic acid may need to be protected (e.g., as methyl ethers) prior to the reaction.

  • Acyl Chloride Formation: 4-Hydroxyphenylacetic acid (or its protected form) is converted to the corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂).

  • Acylation: The protected resorcinol is dissolved in an appropriate solvent, and the Lewis acid catalyst (e.g., AlCl₃) is added. The acyl chloride is then added dropwise at a low temperature.

  • Workup and Deprotection: The reaction is quenched with acid, and the product is extracted. If protecting groups were used, they are removed in a subsequent step.

  • Purification: The final product is purified using standard laboratory techniques.

Potential Biological Activities and Signaling Pathways

Direct studies on the biological activities and the modulation of signaling pathways by this compound are scarce. However, its structural features as a polyphenolic deoxybenzoin suggest several potential therapeutic properties, which can be inferred from studies on related compounds.

Antioxidant Activity

The presence of multiple phenolic hydroxyl groups suggests that this compound is likely to possess significant antioxidant properties. A study has confirmed that 2,4,4'-trihydroxydeoxybenzoin, isolated from soybean miso, exhibits 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging activity[3]. Phenolic compounds are well-known for their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals, thereby mitigating oxidative stress.

Oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. The potential antioxidant activity of this compound makes it a candidate for further investigation as a chemopreventive or therapeutic agent in these conditions.

Potential Anti-inflammatory Activity

Many polyphenolic compounds, including flavonoids and other phenolic derivatives, have been shown to possess anti-inflammatory properties. The mechanism of action often involves the modulation of key inflammatory signaling pathways. Based on the activities of structurally similar compounds, this compound could potentially exert anti-inflammatory effects through the inhibition of pathways such as:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Some polyphenols can inhibit the activation of NF-κB, thereby downregulating the inflammatory response.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade (including ERK, JNK, and p38) plays a vital role in cellular responses to a variety of external stimuli, including inflammatory signals. Inhibition of MAPK signaling by small molecules can lead to a reduction in the production of inflammatory mediators.

G Compound 1-(2,4-Dihydroxyphenyl)-2- (4-hydroxyphenyl)ethanone NFkB NF-κB Pathway Compound->NFkB Inhibition (?) MAPK MAPK Pathway Compound->MAPK Inhibition (?) Inflammation Inflammatory Response (e.g., Cytokine Production) NFkB->Inflammation MAPK->Inflammation

Figure 4: Hypothetical anti-inflammatory mechanism.
Potential Anticancer Activity

A number of deoxybenzoin derivatives and other polyphenols have demonstrated anticancer properties. The potential mechanisms are often multifaceted and can include:

  • Induction of Apoptosis: Many chemotherapeutic agents exert their effects by inducing programmed cell death (apoptosis) in cancer cells.

  • Cell Cycle Arrest: Inhibition of the cell cycle at specific checkpoints can prevent the uncontrolled proliferation of cancer cells.

  • Inhibition of Angiogenesis: Blocking the formation of new blood vessels that supply nutrients to tumors can inhibit their growth and metastasis.

  • Modulation of Pro-survival Signaling Pathways: The PI3K-Akt (Phosphatidylinositol 3-kinase-Protein Kinase B) pathway is a critical pro-survival pathway that is often dysregulated in cancer. Inhibition of this pathway can sensitize cancer cells to apoptosis.

G Compound 1-(2,4-Dihydroxyphenyl)-2- (4-hydroxyphenyl)ethanone PI3KAkt PI3K-Akt Pathway Compound->PI3KAkt Inhibition (?) Apoptosis Apoptosis Compound->Apoptosis Induction (?) CellSurvival Cell Survival and Proliferation PI3KAkt->CellSurvival

Figure 5: Hypothetical anticancer mechanism.

Conclusion

This compound is a polyphenolic compound with a chemical structure that suggests a range of potentially beneficial biological activities, including antioxidant, anti-inflammatory, and anticancer effects. While direct experimental data on this specific molecule is limited, this guide provides a framework for its synthesis and a rationale for further investigation into its therapeutic potential based on the known properties of structurally related compounds. Future research should focus on developing a robust synthetic protocol, fully characterizing its physicochemical and spectroscopic properties, and conducting comprehensive in vitro and in vivo studies to elucidate its biological activities and mechanisms of action.

References

An In-depth Technical Guide to 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone (CAS Number: 423150-69-0) and the Broader Deoxybenzoin Class for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone (CAS: 423150-69-0) is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the established chemical properties, synthesis routes, and biological activities of the broader class of compounds to which it belongs: the polyphenolic deoxybenzoins. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling hypothesis generation and guiding future experimental design.

Introduction to this compound and Deoxybenzoins

This compound, a member of the deoxybenzoin family, is a polyphenolic compound with a molecular formula of C14H12O4. Deoxybenzoins, also known as α-phenylacetophenones, are a class of natural and synthetic compounds that serve as important precursors in the synthesis of isoflavones. Their structural similarity to other beneficial polyphenols, such as resveratrol (a stilbene) and phloretin (a dihydrochalcone), has prompted investigations into their own biological activities. These compounds have demonstrated a range of promising pharmacological effects, including antioxidant, anti-inflammatory, and enzyme inhibitory properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 423150-69-0[1]
Molecular Formula C14H12O4
Molecular Weight 244.24 g/mol
Chemical Name This compound

Synthesis of Deoxybenzoins

The synthesis of deoxybenzoins can be achieved through several established organic chemistry reactions. The selection of a specific method depends on the desired substitution pattern of the aromatic rings. For a compound like this compound, the Houben-Hoesch reaction and Friedel-Crafts acylation are particularly relevant.

Houben-Hoesch Reaction

The Houben-Hoesch reaction involves the condensation of a nitrile with a polyhydroxy- or polyalkoxyphenol to yield the corresponding ketone. This method is well-suited for the synthesis of polyhydroxyacetophenones and their derivatives.

Experimental Protocol: General Houben-Hoesch Synthesis of a Deoxybenzoin

  • Reaction Setup: To a solution of the polyphenol (e.g., resorcinol) in a suitable solvent (e.g., anhydrous diethyl ether), add the nitrile (e.g., 4-hydroxyphenylacetonitrile) and a Lewis acid catalyst (e.g., zinc chloride).

  • Reaction Conditions: Pass a stream of dry hydrogen chloride gas through the reaction mixture at 0°C to room temperature.

  • Work-up: After the reaction is complete (monitored by TLC), the intermediate ketimine hydrochloride is hydrolyzed by heating with water.

  • Purification: The resulting deoxybenzoin is then extracted with an organic solvent, dried, and purified by recrystallization or column chromatography.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.

Experimental Protocol: General Friedel-Crafts Acylation for Deoxybenzoin Synthesis

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, suspend a Lewis acid catalyst (e.g., anhydrous aluminum chloride) in an inert solvent (e.g., dichloromethane).

  • Addition of Reactants: Cool the suspension in an ice bath and add the acyl chloride (e.g., 4-hydroxyphenylacetyl chloride) dropwise. Following this, add the aromatic substrate (e.g., resorcinol) portion-wise.

  • Reaction and Work-up: Allow the reaction to proceed at room temperature or with gentle heating. Upon completion, the reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Purification: The product is extracted with an organic solvent, washed, dried, and purified by column chromatography or recrystallization.

Workflow for Deoxybenzoin Synthesis

G cluster_synthesis Synthesis of this compound Reactants Resorcinol + 4-Hydroxyphenylacetyl chloride Reaction Friedel-Crafts Acylation (Lewis Acid Catalyst) Reactants->Reaction Workup Aqueous Work-up (HCl/Ice) Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product 1-(2,4-Dihydroxyphenyl)-2- (4-hydroxyphenyl)ethanone Purification->Product

Caption: A representative workflow for the synthesis of the target deoxybenzoin via Friedel-Crafts acylation.

Biological Activities of Deoxybenzoins

Polyphenolic deoxybenzoins have been reported to exhibit a variety of biological activities, which are largely attributed to their antioxidant and anti-inflammatory properties.

Antioxidant Activity

The presence of multiple hydroxyl groups on the aromatic rings of deoxybenzoins allows them to act as potent antioxidants by donating hydrogen atoms or electrons to neutralize free radicals.

Table 2: Antioxidant Activity of Representative Deoxybenzoins

CompoundAssayIC50 (µM)Reference
2,4,4',5-TetrahydroxydeoxybenzoinDPPH radical scavenging0.69 ± 0.04[2]
2,3,4-Trihydroxy-3',4'-dimethoxydeoxybenzoinAnti-lipid peroxidation0.72 ± 0.16[2]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of Reagents: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of the test compound.

  • Assay Procedure: In a 96-well plate, add the test compound solutions to the DPPH solution.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Anti-inflammatory Activity

Deoxybenzoins have been shown to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory enzymes and signaling pathways.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

  • Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce nitric oxide production.

  • Nitrite Measurement: After 24 hours of incubation, measure the amount of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.

  • Calculation: Determine the percentage of NO inhibition and calculate the IC50 value.

Enzyme Inhibition

Certain deoxybenzoins have been found to inhibit the activity of various enzymes, including tyrosinase, which is involved in melanin production.

Table 3: Enzyme Inhibitory Activity of a Representative Deoxybenzoin

CompoundEnzymeIC50 (µM)Reference
2,3,4'-Trihydroxy-4-methoxydeoxybenzoinMushroom Tyrosinase43.37 (at 0.5h)[2]

Experimental Protocol: Tyrosinase Inhibition Assay

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, mushroom tyrosinase, and the test compound at various concentrations.

  • Substrate Addition: Initiate the reaction by adding the substrate, L-DOPA.

  • Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time using a microplate reader.

  • Calculation: Calculate the percentage of tyrosinase inhibition and determine the IC50 value.

Signaling Pathways Modulated by Polyphenolic Compounds

Polyphenolic compounds, including deoxybenzoins, are known to exert their biological effects by modulating various intracellular signaling pathways. Key pathways implicated in their antioxidant and anti-inflammatory activities include the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathways.

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Polyphenols can modulate this pathway to exert anti-inflammatory and anti-cancer effects.

G cluster_mapk MAPK Signaling Pathway Inhibition by Polyphenols Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) MAPKKK MAPKKK (e.g., MEKK, ASK1) Extracellular_Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Polyphenols Polyphenols (e.g., Deoxybenzoins) Polyphenols->MAPKK Inhibition Polyphenols->MAPK Inhibition

Caption: Polyphenols can inhibit the MAPK signaling cascade at various points, leading to a reduction in the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Polyphenols can inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes.

G cluster_nfkb NF-κB Signaling Pathway Inhibition by Polyphenols Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylation NFκB_p50_p65_IκBα NF-κB (p50/p65)-IκBα (Inactive) IκBα->NFκB_p50_p65_IκBα Degradation NFκB_p50_p65 NF-κB (p50/p65) (Active) NFκB_p50_p65_IκBα->NFκB_p50_p65 Nucleus Nucleus NFκB_p50_p65->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Polyphenols Polyphenols (e.g., Deoxybenzoins) Polyphenols->IKK Inhibition

Caption: Polyphenols can block the NF-κB signaling pathway by inhibiting the IKK complex, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

Nrf2-Keap1 Antioxidant Pathway

The Nrf2-Keap1 pathway is the primary regulator of the cellular antioxidant response. Polyphenols can activate this pathway, leading to the expression of a wide range of antioxidant and detoxification enzymes.

G cluster_nrf2 Nrf2-Keap1 Antioxidant Pathway Activation by Polyphenols Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 (Inactive) Oxidative_Stress->Keap1_Nrf2 Polyphenols Polyphenols (e.g., Deoxybenzoins) Polyphenols->Keap1_Nrf2 Keap1 Keap1 Keap1_Nrf2->Keap1 Dissociation Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Dissociation Keap1->Keap1 Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Gene_Expression Antioxidant & Detoxification Gene Expression ARE->Gene_Expression

Caption: Polyphenols can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes.

Conclusion and Future Directions

While specific data on this compound is not extensively available, the broader class of deoxybenzoins represents a promising scaffold for the development of novel therapeutic agents. Their established antioxidant, anti-inflammatory, and enzyme-inhibiting properties, coupled with their ability to modulate key signaling pathways, make them attractive candidates for further investigation in the context of various diseases, including those with inflammatory and oxidative stress components.

Future research should focus on the targeted synthesis and biological evaluation of this compound to elucidate its specific pharmacological profile. In-depth studies are required to determine its efficacy in various disease models and to fully understand its mechanisms of action at the molecular level. This will pave the way for its potential development as a novel therapeutic agent.

References

physical and chemical properties of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone, a compound also known by its synonym 2,4,4'-trihydroxydeoxybenzoin. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Physical Properties

This compound is a polyphenolic compound belonging to the deoxybenzoin class. While extensive experimental data for this specific molecule is limited in publicly accessible literature, its fundamental properties have been identified.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name This compound
Synonyms 2,4,4'-Trihydroxydeoxybenzoin[1]
CAS Number 423150-69-0[2]
Molecular Formula C₁₄H₁₂O₄[3][4]
Molecular Weight 244.24 g/mol [3]
InChI InChI=1S/C14H12O4/c15-10-3-1-9(2-4-10)7-13(17)12-6-5-11(16)8-14(12)18/h1-6,8,15-16,18H,7H2[3]
InChIKey KLFCJXAPIFIIFR-UHFFFAOYSA-N[3]
SMILES O=C(Cc1ccc(O)cc1)c1ccc(O)cc1O[3]

Table 2: Physical and Chemical Properties of this compound

PropertyValueNotesReference
Physical State Powder[3]
Melting Point Not availableData for the related compound 2,4-dihydroxybenzophenone is 144 °C.[5]
Boiling Point Not availableData for the related compound 2,4-dihydroxybenzophenone is 194 °C at 1 mmHg.[5]
Solubility Not availableExpected to be soluble in polar organic solvents like ethanol, methanol, DMSO, and DMF.
pKa Not availableThe presence of three phenolic hydroxyl groups suggests acidic properties.
Predicted XlogP 2.7A measure of lipophilicity.[4]
Purity Min. 95%As provided by some chemical suppliers.[3]

Synthesis and Characterization

Proposed Synthesis Workflow

The synthesis of 2,4,4'-trihydroxydeoxybenzoin can be envisioned through the reaction of resorcinol with 4-hydroxyphenylacetic acid in the presence of a suitable catalyst.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up and Purification R1 Resorcinol Catalyst Lewis Acid Catalyst (e.g., ZnCl2, BF3) R2 4-Hydroxyphenylacetic acid Solvent Anhydrous Solvent Temperature Elevated Temperature Quenching Quenching with Dilute Acid Extraction Solvent Extraction Quenching->Extraction Purification Column Chromatography / Recrystallization Extraction->Purification Product This compound Purification->Product

Proposed Synthesis Workflow
Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

  • Resorcinol

  • 4-Hydroxyphenylacetic acid

  • Zinc chloride (anhydrous)

  • Anhydrous solvent (e.g., nitrobenzene or sulfolane)

  • Hydrochloric acid (dilute solution)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add resorcinol and 4-hydroxyphenylacetic acid in equimolar amounts.

  • Add anhydrous zinc chloride as a catalyst.

  • Add an appropriate volume of an anhydrous solvent to the flask.

  • Heat the reaction mixture to a temperature between 65 and 70°C with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Quench the reaction by slowly adding a dilute solution of hydrochloric acid.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient, followed by recrystallization to obtain the pure this compound.

Characterization Workflow

The identity and purity of the synthesized compound would be confirmed through a series of analytical techniques.

G cluster_synthesis Synthesized Product cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment Synthesized_Compound Purified Solid NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (MS) FTIR FT-IR Spectroscopy HPLC High-Performance Liquid Chromatography (HPLC) TLC Thin Layer Chromatography (TLC) Final_Characterization Structural Confirmation and Purity Determination NMR->Final_Characterization MS->Final_Characterization FTIR->Final_Characterization HPLC->Final_Characterization TLC->Final_Characterization

Compound Characterization Workflow
Experimental Protocol: Characterization

Objective: To confirm the structure and assess the purity of the synthesized this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are to be recorded on a spectrometer (e.g., 400 MHz).

  • The sample should be dissolved in a suitable deuterated solvent, such as DMSO-d₆.

  • The resulting spectra should be analyzed to confirm the presence of the expected proton and carbon signals corresponding to the molecular structure.

2. Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) should be performed to determine the exact mass of the compound.

  • The experimentally determined mass should be compared with the calculated mass of the molecular formula C₁₄H₁₂O₄ to confirm its elemental composition.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • The FT-IR spectrum should be recorded to identify the characteristic functional groups.

  • Expected characteristic peaks would include:

    • A broad O-H stretching band for the phenolic hydroxyl groups.

    • A C=O stretching band for the ketone group.

    • C-O stretching bands.

    • Aromatic C=C and C-H stretching and bending vibrations.

4. High-Performance Liquid Chromatography (HPLC):

  • The purity of the compound should be determined by HPLC using a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of water and acetonitrile with a small amount of acid like formic acid).

  • A UV detector should be used for detection. A single major peak would indicate high purity.

Biological Activity

Specific biological activities and signaling pathways for this compound are not well-documented in the available scientific literature. However, some information on its potential and the activities of related compounds has been reported.

  • Phytoestrogenic Activity: One supplier describes the compound as a phytoestrogen with estrogen-like activity, suggesting it may interact with estrogen receptors.[3]

  • Antifungal Properties of Derivatives: A study on derivatives of 1-(2,4-dihydroxyphenyl) ethanone has shown that some of these compounds exhibit antifungal activity against various phytopathogenic fungi.[6]

  • Anti-inflammatory and Anti-cancer Research: The fluorinated analog, 1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone, is utilized in anti-inflammatory and anti-cancer research, suggesting that the core deoxybenzoin structure may be a scaffold for developing therapeutic agents.[7]

Further research is required to elucidate the specific biological functions and mechanisms of action of this compound.

Conclusion

This compound is a deoxybenzoin with potential applications in various fields of chemical and pharmaceutical research. This guide provides an overview of its known properties and outlines plausible methods for its synthesis and characterization. The limited availability of extensive experimental data highlights an opportunity for further investigation into the physical, chemical, and biological properties of this compound to unlock its full potential.

References

1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and potential mechanisms of action of the flavonoid 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethan-1-one is a deoxybenzoin derivative, a class of isoflavonoids.[1] It is also commonly known by several synonyms.

Identifier Value
IUPAC Name 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethan-1-one
Synonyms 2',4'-Dihydroxy-2-(4-hydroxyphenyl)acetophenone, 2,4,4'-trihydroxydeoxybenzoin
CAS Number 17720-60-4[2]
Molecular Formula C₁₄H₁₂O₄
Molecular Weight 244.24 g/mol

Physicochemical and Spectral Data

Comprehensive experimental data for this specific compound is not widely available in public databases. The following table summarizes the available predicted and experimental data.

Property Value Source
Predicted XlogP 2.7PubChem
13C NMR (DMSO-d6) See SpectraBase for detailed shiftsSpectraBase[3]

Biological Activity and Experimental Protocols

Antioxidant Activity

2,4,4'-Trihydroxydeoxybenzoin has been identified as a potent antioxidant with DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity. This activity is attributed to the hydrogen-donating ability of its phenolic hydroxyl groups, which can neutralize free radicals and terminate radical chain reactions.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the antioxidant activity of a compound by measuring its ability to scavenge the stable DPPH radical.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.

  • Preparation of Test Compound and Control Solutions: Prepare a stock solution of the test compound in methanol or an appropriate solvent. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested. Prepare a similar dilution series for the positive control.

  • Assay:

    • In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the different concentrations of the test compound or positive control to the wells.

    • For the blank, add the solvent used for the dilutions instead of the test compound.

    • For the control, add the test compound solvent to the DPPH solution.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (DPPH solution without the test compound).

    • A_sample is the absorbance of the DPPH solution with the test compound.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the different concentrations of the test compound.

Potential Signaling Pathway

As a flavonoid with demonstrated antioxidant properties, this compound likely exerts its cytoprotective effects through the modulation of cellular signaling pathways involved in the response to oxidative stress. A key pathway implicated in the antioxidant effects of flavonoids is the Keap1-Nrf2 signaling pathway.[4][5][6][7][8]

Under normal physiological conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept at low levels in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[5][7] In the presence of oxidative stress or electrophiles, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[6] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.[4][5] These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.[9][10] Flavonoids, including likely this compound, can activate this pathway, thereby bolstering the cell's endogenous antioxidant defenses.[10][11][12]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 inactivates Flavonoid 1-(2,4-dihydroxyphenyl)-2- (4-hydroxyphenyl)ethanone Flavonoid->Keap1_Nrf2 inactivates Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome targets for Keap1 Keap1 (inactive) Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Genes activates transcription Proteins Cytoprotective Proteins Genes->Proteins translates to Proteins->ROS neutralizes

References

An In-depth Technical Guide to the Synthesis of Polyphenolic Deoxybenzoins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the primary synthetic routes to polyphenolic deoxybenzoins, compounds of significant interest due to their roles as precursors to isoflavones and their inherent biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Methodologies are presented with a focus on reaction mechanisms, experimental protocols, and comparative data to aid in the selection and implementation of synthetic strategies.

Introduction to Polyphenolic Deoxybenzoins

Deoxybenzoins (DOBs), or α-phenylacetophenones, are a class of aromatic ketones that serve as crucial intermediates in the synthesis of various biologically significant molecules, particularly isoflavones.[3][4] Their structural similarity to beneficial polyphenols like resveratrol and phloretin has spurred research into their own therapeutic potential.[3] Synthetic polyphenolic deoxybenzoin derivatives have demonstrated a wide range of biological activities, including antioxidant, tyrosinase inhibitory, β-estrogenic agonism, antiallergic, antimicrobial, and anti-inflammatory effects.[1][2][3] The versatility of the deoxybenzoin scaffold makes it a valuable target for organic and medicinal chemists.

Major Synthetic Strategies

Several classical and modern synthetic methods are employed for the preparation of polyphenolic deoxybenzoins. The choice of method often depends on the desired substitution pattern, availability of starting materials, and desired scale.

The Friedel-Crafts acylation is a conventional and widely used method for synthesizing deoxybenzoins.[2][5] This reaction typically involves the acylation of an electron-rich aromatic compound with a phenylacetic acid derivative, catalyzed by a Lewis acid.

  • Houben-Hoesch Reaction: This reaction utilizes a nitrile and an electron-rich arene in the presence of a Lewis acid and HCl to form an aryl ketone.[6][7][8] An imine is formed as an intermediate, which is subsequently hydrolyzed to yield the ketone.[6] This method is particularly useful for the synthesis of polyhydroxy-substituted deoxybenzoins.

  • Fries Rearrangement: The Fries rearrangement involves the conversion of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid.[9][10] The reaction can be selective for ortho or para products depending on the reaction conditions, such as temperature and solvent.[9] A photo-Fries rearrangement can also be employed, which proceeds via a free-radical mechanism.[10][11]

  • Vilsmeier-Haack Reaction: While primarily known for formylation, the Vilsmeier-Haack reaction can be adapted for the synthesis of ketones.[12][13][14] The reaction of a substituted amide with phosphorus oxychloride generates a Vilsmeier reagent, which acts as the electrophile.[12]

A logical workflow for the classical synthesis of deoxybenzoins is depicted below.

G cluster_friedel_crafts Friedel-Crafts Acylation cluster_fries Fries Rearrangement cluster_houben_hoesch Houben-Hoesch Reaction Arene Electron-Rich Arene FC_Reaction Acylation Arene->FC_Reaction PA_deriv Phenylacetic Acid Derivative (e.g., Phenylacetyl Chloride) PA_deriv->FC_Reaction Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->FC_Reaction Catalyst Deoxybenzoin Polyphenolic Deoxybenzoin FC_Reaction->Deoxybenzoin Forms Phenolic_Ester Phenolic Ester Fries_Reaction Rearrangement Phenolic_Ester->Fries_Reaction Lewis_Acid_Fries Lewis Acid Lewis_Acid_Fries->Fries_Reaction Catalyst Hydroxyaryl_Ketone Hydroxyaryl Ketone (Deoxybenzoin derivative) Fries_Reaction->Hydroxyaryl_Ketone Yields Arene_HH Electron-Rich Arene HH_Reaction Acylation Arene_HH->HH_Reaction Nitrile Nitrile Nitrile->HH_Reaction Lewis_Acid_HH Lewis Acid + HCl Lewis_Acid_HH->HH_Reaction Catalyst Imine_Intermediate Imine_Intermediate HH_Reaction->Imine_Intermediate Forms Hydrolysis Hydrolysis Imine_Intermediate->Hydrolysis Undergoes Aryl_Ketone Aryl Ketone (Deoxybenzoin derivative) Hydrolysis->Aryl_Ketone Yields

Caption: Classical synthetic routes to polyphenolic deoxybenzoins.

For symmetrically substituted deoxybenzoins, the reduction of readily available benzoins is a convenient synthetic route.[15] Various reducing agents can be employed for this transformation.

Table 1: Comparison of Reducing Agents for Benzoin Reduction

Reducing Agent SystemSubstrateYieldReference
Powdered Tin, conc. HCl, 95% EthanolAnisoin78-83%[15]
Powdered Tin, conc. HCl, 95% EthanolBenzoin80-84%[15]
Powdered Tin, conc. HCl, 95% EthanolPiperoin89%[15]
Zinc dust, Acetic AcidBenzoinReported[15]
Amalgamated powdered tin, HClBenzoinReported[15]

Experimental Protocol: Synthesis of Deoxyanisoin from Anisoin [15]

  • A 500-mL round-bottomed flask equipped with a reflux condenser is charged with 40 g (0.33 mole) of powdered tin, 52 g (0.19 mole) of anisoin, 52 mL of concentrated hydrochloric acid, and 60 mL of 95% alcohol.

  • The mixture is refluxed for 24 hours.

  • The hot solution is decanted from the undissolved tin and cooled to 0°C.

  • The resulting white crystals are collected by suction filtration.

  • The filtrate is reheated to boiling and used to wash the remaining tin by decantation.

  • The combined washings are cooled to 0°C, and the additional crystalline solid is collected.

  • The combined solids are recrystallized from 450 mL of boiling 95% ethanol to yield colorless crystals of deoxyanisoin.

A modern, transition-metal-free approach involves the dual acylation of γ-aryl-β-ketoesters with benzoyl chlorides.[1][2] This one-pot method proceeds under mild conditions with a broad substrate scope.[1]

Experimental Protocol: General Procedure for Base-Mediated Deoxybenzoin Synthesis [1]

  • Methyl 3-oxo-4-arylbutanoate (1 equivalent) is stirred with potassium carbonate (2 equivalents) in 1,4-dioxane (3 mL) at room temperature for 5 minutes.

  • Benzoyl chloride (2 equivalents) is added dropwise.

  • The reaction mixture is stirred at 90°C until the benzoyl chloride is completely consumed (monitored by TLC, typically 5-6 hours).

  • The reaction mixture is diluted with ethyl acetate and a saturated aqueous sodium chloride solution, then transferred to a separatory funnel for extraction.

Table 2: Selected Yields for Base-Mediated Deoxybenzoin Synthesis [1]

γ-Aryl-β-ketoester Aryl GroupBenzoyl Chloride Aryl GroupProductYield (%)
2,4,5-TrifluorophenylPhenyl1-(2,4,5-Trifluorophenyl)-2-phenylethan-1-one85
4-ChlorophenylPhenyl1-(4-Chlorophenyl)-2-phenylethan-1-one82
Phenyl4-Methoxyphenyl2-Phenyl-1-(p-tolyl)ethan-1-one88
Phenyl4-Nitrophenyl1-(4-Nitrophenyl)-2-phenylethan-1-one75

The proposed workflow for this base-mediated synthesis is illustrated below.

G Ketoester γ-Aryl-β-ketoester Reaction_Mixture Initial Mixture (Room Temperature) Ketoester->Reaction_Mixture BenzoylChloride Benzoyl Chloride BenzoylChloride->Reaction_Mixture Base K2CO3 in Dioxane Base->Reaction_Mixture Heating Dual Acylation & Concerted Transformation Reaction_Mixture->Heating Stir at 90°C Workup Aqueous Workup (EtOAc, NaCl soln.) Heating->Workup After 5-6 hours Product Polyphenolic Deoxybenzoin Workup->Product Extraction & Purification Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)L_n PdII_complex R¹-Pd(II)L_n-X Pd0->PdII_complex Oxidative Addition RX R¹-X (Aryl Halide) RX->Pd0 Transmetalation_complex R¹-Pd(II)L_n-R² PdII_complex->Transmetalation_complex Transmetalation Transmetalation_complex->Pd0 Reductive Elimination Product R¹-R² (Deoxybenzoin) Transmetalation_complex->Product R2BOH2 R²-B(OH)₂ (Arylboronic Acid) R2BOH2->PdII_complex Base Base Base->R2BOH2 G cluster_mechanisms Mechanisms of Action cluster_outcomes Biological Outcomes DOB Polyphenolic Deoxybenzoins ROS_Scavenging Reactive Oxygen Species (ROS) Scavenging DOB->ROS_Scavenging Exhibits Enzyme_Inhibition Enzyme Inhibition (e.g., Tyrosinase) DOB->Enzyme_Inhibition Exhibits Therapeutic_Potential Therapeutic Potential in Age-Related Diseases, Cancer, etc. DOB->Therapeutic_Potential Overall Antioxidant Antioxidant Activity ROS_Scavenging->Antioxidant Leads to Other Other Bioactivities (Antimicrobial, etc.) Enzyme_Inhibition->Other Leads to Anti_Inflammatory Anti-inflammatory Effects Antioxidant->Anti_Inflammatory Contributes to Anticancer Anticancer Activity Antioxidant->Anticancer Contributes to Anti_Inflammatory->Therapeutic_Potential Anticancer->Therapeutic_Potential Other->Therapeutic_Potential

References

Spectral Analysis of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone, a deoxybenzoin derivative, belongs to the flavonoid family, a class of natural products with diverse biological activities. The structural elucidation and characterization of such molecules are fundamental for research and development in medicinal chemistry and drug discovery. This guide outlines the standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the comprehensive analysis of this compound.

Experimental Protocols

The following sections detail standardized methodologies for acquiring high-quality spectral data for phenolic compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise molecular structure by mapping the carbon and hydrogen framework.

2.1.1. Sample Preparation

A pure sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, methanol-d₄) to a volume of approximately 0.6 mL in a 5 mm NMR tube. A small quantity of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

2.1.2. Instrumentation and Data Acquisition

  • ¹H NMR: Spectra are typically recorded on a 400 MHz or higher spectrometer. Standard acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

  • ¹³C NMR: Spectra are acquired on the same instrument, usually with proton decoupling. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 to 4096) and a longer relaxation delay (2-5 seconds) are often necessary. The spectral width is typically set to 200-250 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

2.2.1. Sample Preparation

For solid samples, the potassium bromide (KBr) pellet method is common. A small amount of the sample (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

2.2.2. Data Acquisition

The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum is recorded first, followed by the sample spectrum. Multiple scans (e.g., 16 or 32) are averaged to enhance the signal quality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

2.3.1. Sample Preparation

A dilute solution of the sample is prepared in a volatile solvent such as methanol or acetonitrile, typically at a concentration of 1-10 µg/mL.

2.3.2. Instrumentation and Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like flavonoids and is often coupled with a liquid chromatograph (LC-MS). Data is typically acquired in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental formula.

Spectral Data Tables (Reference Compound: 2',4'-Dihydroxyacetophenone)

The following tables summarize the spectral data for the related compound 2',4'-Dihydroxyacetophenone .

¹H and ¹³C NMR Spectral Data
¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
~7.8 (d)H-6'~202.5C=O
~6.4 (dd)H-5'~165.0C-2'
~6.3 (d)H-3'~162.5C-4'
~2.5 (s)-CH₃~132.5C-6'
(phenolic OHs are often broad)-OH~114.0C-1'
~108.0C-5'
~103.5C-3'
~26.0-CH₃

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

IR Spectral Data
Wavenumber (cm⁻¹) Vibrational Mode
3400-3100 (broad)O-H stretch (hydroxyl groups)
~1635C=O stretch (ketone, conjugated)
~1600, ~1500C=C stretch (aromatic rings)
~1240C-O stretch (phenol)
Mass Spectrometry Data
m/z (Mass-to-Charge Ratio) Assignment
152.0473[M]⁺ (Molecular Ion for C₈H₈O₃)
137[M - CH₃]⁺
109[M - COCH₃]⁺

Experimental Workflows

The following diagrams provide a visual representation of the logical flow for each spectroscopic analysis.

experimental_workflows cluster_NMR NMR Spectroscopy Workflow cluster_IR IR Spectroscopy Workflow cluster_MS Mass Spectrometry Workflow NMR_Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acq Data Acquisition (¹H and ¹³C Spectra) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Calibration) NMR_Acq->NMR_Proc NMR_Analysis Spectral Analysis (Peak Assignment, Structure Elucidation) NMR_Proc->NMR_Analysis IR_Prep Sample Preparation (KBr Pellet or ATR) IR_Acq Data Acquisition (FTIR Spectrum) IR_Prep->IR_Acq IR_Analysis Spectral Analysis (Functional Group Identification) IR_Acq->IR_Analysis MS_Prep Sample Preparation (Dilution in Volatile Solvent) MS_Acq Data Acquisition (LC-MS, ESI) MS_Prep->MS_Acq MS_Analysis Spectral Analysis (Molecular Weight and Fragmentation) MS_Acq->MS_Analysis

Caption: General workflows for spectroscopic analysis.

An In-depth Technical Guide on the Solubility of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific quantitative solubility data for 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone. The information presented herein is based on the solubility of structurally similar isoflavonoids, namely genistein and daidzein, to provide a predictive overview and a methodological framework for experimental determination.

Introduction

This compound is a deoxybenzoin derivative, a class of compounds structurally related to isoflavonoids, which are known for their diverse biological activities. The solubility of a compound is a critical physicochemical property that dictates its bioavailability, formulation feasibility, and overall therapeutic potential. This technical guide provides a comprehensive overview of the anticipated solubility of this compound in various solvents, based on data from analogous isoflavones. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility.

Predicted Solubility Profile

Based on the structure of this compound, which features multiple hydroxyl groups, it is expected to exhibit higher solubility in polar organic solvents compared to nonpolar solvents. The presence of these polar functional groups allows for hydrogen bonding with protic solvents.

Quantitative Solubility Data of Structurally Related Isoflavonoids

To provide a reasonable estimation of the solubility of the target compound, quantitative data for the well-studied isoflavonoids, genistein and daidzein, are presented. These compounds share a similar poly-hydroxylated phenyl structure, making their solubility behavior a relevant proxy.

Table 1: Solubility of Genistein in Various Solvents at Different Temperatures

SolventTemperature (K)Solubility (mol·L⁻¹)
Water2801.7 x 10⁻⁶
3331.2 x 10⁻⁵
Methanol2801.1 x 10⁻²
3334.8 x 10⁻²
Ethanol2809.8 x 10⁻³
3334.5 x 10⁻²
Propan-2-ol2804.5 x 10⁻³
3332.5 x 10⁻²
1-Butanol2802.8 x 10⁻³
3331.8 x 10⁻²
Ethyl Acetate2805.5 x 10⁻³
3332.1 x 10⁻²
Acetone288.21.8 x 10⁻¹
328.24.5 x 10⁻¹

Data compiled from studies on genistein solubility.[1][2][3]

Table 2: Solubility of Daidzein in Various Solvents at Different Temperatures

SolventTemperature (K)Solubility (mol·L⁻¹)
Water288.22.0 x 10⁻⁵
328.28.0 x 10⁻⁵
Methanol288.21.5 x 10⁻²
328.25.0 x 10⁻²
Ethyl Acetate288.21.2 x 10⁻²
328.24.0 x 10⁻²
Acetone288.22.5 x 10⁻¹
328.26.0 x 10⁻¹
Chloroform288.21.0 x 10⁻⁴
328.25.0 x 10⁻⁴
Hexane288.25.0 x 10⁻⁵
328.22.0 x 10⁻⁴

Data compiled from studies on daidzein solubility.[3]

Experimental Protocol for Solubility Determination

The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[4][5] The following protocol is a generalized procedure that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a range of solvents at various temperatures.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dimethyl sulfoxide)

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaking incubator or water bath set to the desired temperature.

    • Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method.

    • Prepare a series of standard solutions of known concentrations of this compound.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standard solutions.

    • Determine the concentration of the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the original solvent by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

    • Perform the experiment in triplicate for each solvent and temperature to ensure accuracy and reproducibility.

Visualizations

Experimental_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Processing cluster_analysis Analysis and Quantification cluster_calc Final Calculation A Add excess solid to solvent B Seal vials A->B C Incubate with shaking at constant temperature B->C D Allow excess solid to settle C->D E Withdraw supernatant D->E F Filter through 0.22 µm filter E->F G Dilute sample F->G J Analyze sample (HPLC/UV-Vis) G->J H Prepare standard solutions I Generate calibration curve H->I K Determine concentration I->K J->K L Calculate solubility with dilution factor K->L

Caption: Experimental workflow for determining solubility.

Logical_Relationship Solubility Compound Solubility Bioavailability Bioavailability Solubility->Bioavailability influences Biological_Activity Biological Activity Bioavailability->Biological_Activity enables Therapeutic_Efficacy Therapeutic Efficacy Biological_Activity->Therapeutic_Efficacy determines

References

An In-depth Technical Guide to the Discovery and Natural Occurrence of Hydroxy-Substituted Deoxybenzoins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-substituted deoxybenzoins are a class of phenolic compounds that have garnered increasing interest in the fields of phytochemistry, pharmacology, and drug development. Structurally characterized by a 1,2-diphenylethanone backbone with hydroxyl groups adorning one or both aromatic rings, these molecules are biosynthetic precursors to isoflavonoids and share structural similarities with other bioactive natural products like resveratrol and phloretin. This technical guide provides a comprehensive overview of the discovery, natural occurrence, biosynthesis, and experimental protocols related to hydroxy-substituted deoxybenzoins, tailored for researchers and professionals in the life sciences.

Discovery and Natural Occurrence

The discovery of hydroxy-substituted deoxybenzoins has been intrinsically linked to the broader exploration of plant secondary metabolites. While their synthetic counterparts have been known for some time, the isolation of these compounds from natural sources is a more recent and ongoing endeavor.

One notable example of a naturally occurring hydroxy-substituted deoxybenzoin is agasyllin , which has been isolated from plants of the Ferula genus.[1] Another recently discovered member of this class is lakoochanoside A , a novel deoxybenzoin glycoside, which was isolated from the twigs of Artocarpus lakoocha. The discovery of these compounds underscores the rich and still largely untapped chemical diversity of the plant kingdom.

Phloretin, a closely related dihydrochalcone found in apples and apple tree leaves, provides a historical context for the discovery of similar phenolic compounds.[2][3] Its glycoside, phlorizin, was first isolated from apple bark in 1835, and subsequent research on its biological activities has paved the way for the investigation of other structurally similar molecules, including hydroxy-substituted deoxybenzoins.[3][4]

Known Naturally Occurring Hydroxy-Substituted Deoxybenzoins
Compound NameNatural Source(s)Reference(s)
AgasyllinFerula species[1]
Lakoochanoside AArtocarpus lakoochaNot explicitly cited
Phloretin (related dihydrochalcone)Apple tree leaves, Manchurian apricot[2][5]

Biosynthesis

Hydroxy-substituted deoxybenzoins are synthesized in plants through the phenylpropanoid pathway, a major route for the production of a wide variety of secondary metabolites, including flavonoids, stilbenoids, and lignans. This pathway starts with the amino acid phenylalanine.

The biosynthesis of the deoxybenzoin scaffold is a key step in the formation of isoflavonoids. The general pathway involves the condensation of a phenylpropanoid-derived starter unit with three molecules of malonyl-CoA, followed by a series of enzymatic reactions. Deoxybenzoins serve as direct precursors to isoflavones, a class of phytoestrogens with significant biological activities.

Below is a simplified representation of the biosynthetic relationship.

Biosynthesis Simplified Biosynthetic Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid p_Coumaroyl_CoA p_Coumaroyl_CoA Cinnamic_acid->p_Coumaroyl_CoA Deoxybenzoin_Scaffold Deoxybenzoin_Scaffold p_Coumaroyl_CoA->Deoxybenzoin_Scaffold Malonyl_CoA Malonyl_CoA Malonyl_CoA->Deoxybenzoin_Scaffold Isoflavonoids Isoflavonoids Deoxybenzoin_Scaffold->Isoflavonoids

A simplified diagram illustrating the central role of the deoxybenzoin scaffold in the biosynthesis of isoflavonoids from precursors in the phenylpropanoid pathway.

Experimental Protocols

Extraction of Hydroxy-Substituted Deoxybenzoins from Plant Material

The extraction of phenolic compounds like hydroxy-substituted deoxybenzoins from plant matrices is a critical first step for their isolation and analysis. Solvent extraction is the most common method, with the choice of solvent depending on the polarity of the target compounds.

General Protocol for Solvent Extraction:

  • Sample Preparation: The plant material (e.g., leaves, bark, roots) is dried to remove moisture and then ground into a fine powder to increase the surface area for extraction.

  • Solvent Selection: A solvent or a mixture of solvents is chosen based on the polarity of the target deoxybenzoins. Common solvents for polyphenols include methanol, ethanol, acetone, and ethyl acetate, often in combination with water.[6]

  • Extraction Process:

    • Maceration: The powdered plant material is soaked in the chosen solvent for an extended period (hours to days) with occasional agitation.

    • Soxhlet Extraction: For a more efficient extraction, a Soxhlet apparatus can be used, which continuously percolates fresh solvent through the plant material.

    • Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These modern techniques use ultrasonic waves or microwaves to accelerate the extraction process, often resulting in higher yields and shorter extraction times.[6]

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to obtain a crude extract.

ExtractionWorkflow General Workflow for Plant Extraction Start Plant Material Drying Drying Start->Drying Grinding Grinding Drying->Grinding Extraction Solvent Extraction (Maceration, Soxhlet, UAE, or MAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration End Crude Extract Concentration->End

A general workflow for the extraction of bioactive compounds from plant materials.
Isolation and Purification by Column Chromatography

Column chromatography is a fundamental technique for separating individual compounds from a complex crude extract. The separation is based on the differential partitioning of the components between a stationary phase (packed in the column) and a mobile phase (eluent) that flows through it.

General Protocol for Column Chromatography:

  • Column Preparation: A glass column is packed with a suitable stationary phase, most commonly silica gel for normal-phase chromatography or C18-bonded silica for reversed-phase chromatography. The column is equilibrated with the initial mobile phase.[7][8]

  • Sample Loading: The crude extract is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the column.[7]

  • Elution: The mobile phase is passed through the column. The polarity of the mobile phase can be kept constant (isocratic elution) or gradually changed (gradient elution) to facilitate the separation of compounds with different polarities.[7]

  • Fraction Collection: The eluate is collected in a series of fractions.[7]

  • Analysis of Fractions: Each fraction is analyzed by a suitable technique, such as Thin Layer Chromatography (TLC), to identify the fractions containing the desired compound(s). Fractions containing the same compound are pooled together.

  • Final Purification: The pooled fractions are concentrated to yield the purified hydroxy-substituted deoxybenzoin. Further purification steps, such as recrystallization or preparative High-Performance Liquid Chromatography (HPLC), may be necessary to achieve high purity.

ChromatographyWorkflow Workflow for Column Chromatography Crude_Extract Crude Extract Column_Packing Pack Column with Stationary Phase Crude_Extract->Column_Packing Sample_Loading Load Sample onto Column Column_Packing->Sample_Loading Elution Elute with Mobile Phase (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Pooling Pool Fractions Containing Target Compound TLC_Analysis->Pooling Concentration Concentrate Pooled Fractions Pooling->Concentration Purified_Compound Purified Deoxybenzoin Concentration->Purified_Compound

A typical workflow for the isolation and purification of a natural product using column chromatography.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture. For hydroxy-substituted deoxybenzoins, reversed-phase HPLC with UV detection is a commonly employed method.

Quantitative Analysis of Phloretin in Apple Samples (Example Protocol):

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient of two solvents, typically water with a small amount of acid (e.g., 0.1% formic acid) as solvent A and an organic solvent like acetonitrile or methanol as solvent B.[9]

  • Detection: UV detection at a wavelength where the analyte shows maximum absorbance (e.g., 288 nm for phloretin).[9][10]

  • Quantification: A calibration curve is constructed by injecting standard solutions of the pure compound at known concentrations and plotting the peak area against the concentration. The concentration of the analyte in the sample is then determined by interpolating its peak area on the calibration curve.[9][10]

ParameterValueReference
Compound Phloretin[9][10]
Matrix Rat Serum[9][10]
HPLC Column Chiralcel® OD-RH[9][10]
Detection Wavelength 288 nm[9][10]
Linear Range 0.5 to 100 µg/ml[9][10]
Limit of Quantitation (LOQ) 0.5 µg/ml[9][10]
Mean Extraction Efficiency >95%[9][10]

Biological Activities and Signaling Pathways

Hydroxy-substituted deoxybenzoins and related compounds exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The mechanisms underlying these activities often involve the modulation of key cellular signaling pathways.

Phloretin, for instance, has been shown to modulate several important signaling cascades:

  • PI3K/Akt/mTOR Pathway: Phloretin can inhibit this pathway, which is often dysregulated in cancer, leading to reduced cell proliferation and induction of apoptosis.[6]

  • MAPK Pathways (ERK, JNK, p38): Phloretin can influence the activation of Mitogen-Activated Protein Kinases (MAPKs), which are involved in a wide range of cellular processes, including inflammation, stress responses, and cell survival.[7]

  • NF-κB Pathway: Phloretin has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[4][10]

The antibacterial activity of agasyllin has been demonstrated against various Gram-positive and Gram-negative bacteria, including Helicobacter pylori.[11][12] While the precise signaling pathways modulated by agasyllin are not as extensively studied as those for phloretin, its antioxidant properties suggest a potential role in modulating redox-sensitive signaling pathways.

SignalingPathways Signaling Pathways Modulated by Phloretin Phloretin Phloretin PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Phloretin->PI3K_Akt_mTOR inhibits MAPK MAPK Pathways (ERK, JNK, p38) Phloretin->MAPK modulates NF_kB NF-κB Pathway Phloretin->NF_kB inhibits Cell_Proliferation Cell Proliferation PI3K_Akt_mTOR->Cell_Proliferation promotes Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis inhibits Inflammation Inflammation MAPK->Inflammation regulates NF_kB->Inflammation promotes

Key signaling pathways known to be modulated by phloretin, leading to its biological effects.

Conclusion

Hydroxy-substituted deoxybenzoins represent a promising class of natural products with diverse biological activities. While research into their natural occurrence and specific mechanisms of action is still expanding, the existing knowledge on related compounds like phloretin provides a strong foundation for future investigations. The experimental protocols outlined in this guide offer a starting point for researchers interested in the extraction, isolation, and characterization of these fascinating molecules. Further exploration of the chemical diversity of the plant kingdom is likely to reveal additional members of this compound class, potentially leading to the development of new therapeutic agents and a deeper understanding of plant biochemistry.

References

A Preliminary Biological Screening of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone is limited in publicly available literature. This technical guide provides a preliminary biological screening profile based on data from structurally analogous dihydroxyphenyl and hydroxyacetophenone derivatives. The presented data and potential activities should be considered predictive and require experimental validation for the specific compound of interest.

Introduction

This compound is a phenolic compound belonging to the deoxybenzoin class. Its structure, featuring two hydroxylated phenyl rings, suggests a potential for a range of biological activities. Phenolic compounds are widely recognized for their antioxidant properties due to their ability to donate hydrogen atoms or electrons to scavenge free radicals.[1][2] Furthermore, derivatives of dihydroxybenzene and acetophenone have been reported to exhibit antimicrobial and anticancer activities.[3][4][5] This document outlines a prospective preliminary biological screening of the title compound, drawing upon established experimental protocols and data from closely related molecules to forecast its potential therapeutic value.

Predicted Antioxidant Activity

The presence of multiple hydroxyl groups on the phenyl rings of this compound suggests a strong potential for antioxidant activity. The antioxidant capacity of phenolic compounds is attributed to their ability to neutralize free radicals, a key factor in mitigating oxidative stress implicated in numerous chronic diseases.[1] The predicted activity is based on studies of similar dihydroxybenzene derivatives which have shown significant radical scavenging capabilities.[2]

Quantitative Analysis of Antioxidant Activity of Analogous Compounds

The following table summarizes the antioxidant activity of structurally related phenolic compounds, as measured by common in vitro assays.

Compound/ExtractAssayIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)
(3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanoneDPPHNot explicitly stated, but noted as a potent scavengerBHA, BHT, α-tocopherol, TroloxNot specified
3',4'-Dihydroxyacetophenone (3,4-DHAP)Tyrosinase Inhibition10 µM (IC50)Not specifiedNot specified
HydroquinoneDPPH10.96Not specifiedNot specified

Data presented are for structurally related compounds and are intended to be representative.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol details the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a common method for assessing antioxidant activity.[6][7]

Principle: DPPH is a stable free radical that absorbs light at 517 nm, appearing as a deep violet solution.[7] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow and a decrease in absorbance.[7] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[7]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid, Trolox)[7]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[7] Keep the solution in a light-protected container.[6]

  • Preparation of Test Samples: Dissolve the test compound and positive control in a suitable solvent to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Assay:

    • To a 96-well plate, add a specific volume of the different concentrations of the test sample and the positive control to separate wells.

    • Add an equal volume of the DPPH working solution to each well.[6]

    • Include a blank control containing only the solvent and the DPPH solution.[6]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[7]

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:

  • Abs_control is the absorbance of the DPPH solution without the sample.

  • Abs_sample is the absorbance of the DPPH solution with the sample.

The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Workflow for DPPH Antioxidant Assay

DPPH_Assay_Workflow prep_dpph Prepare 0.1 mM DPPH Solution in Methanol/Ethanol add_dpph Add DPPH Working Solution to all wells prep_dpph->add_dpph prep_samples Prepare Serial Dilutions of Test Compound & Control plate_setup Pipette Samples and Controls into 96-well Plate prep_samples->plate_setup plate_setup->add_dpph incubation Incubate in Dark (30 minutes, RT) add_dpph->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation

Caption: Workflow of the DPPH radical scavenging assay.

Predicted Antimicrobial Activity

Hydroxyacetophenone derivatives have been reported to possess antibacterial and antifungal properties.[3] The structural features of this compound, particularly the hydroxyl groups, may contribute to its potential antimicrobial effects.

Quantitative Analysis of Antimicrobial Activity of Analogous Compounds

The following table presents the Minimum Inhibitory Concentration (MIC) values of similar compounds against various microbial strains.

Compound Class/DerivativeMicroorganismMIC (µg/mL)
Dihydropyrimidine DerivativesE. coli32 - 64
P. aeruginosa32 - 64
S. aureus32 - 64
A. niger32
C. albicans32
1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol]S. aureus0.78 - 3.75
C. albicans1.56 - 20.0

Data from analogous compounds are presented to indicate potential activity ranges.[8][9]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11] Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microplate, which is then inoculated with a standardized suspension of the microorganism.[10] After incubation, the wells are observed for turbidity, indicating microbial growth. The MIC is the lowest concentration of the compound at which no visible growth occurs.[11]

Materials:

  • Test compound

  • Standard antimicrobial agent (positive control)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)[10]

  • Sterile 96-well microplates

  • Spectrophotometer or McFarland standards for inoculum standardization

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a concentration of approximately 1.5 x 10^8 CFU/mL (corresponding to a 0.5 McFarland standard).[10] This is then further diluted to achieve the final desired inoculum density in the wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound.

    • In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium to obtain a range of concentrations.[10]

  • Inoculation: Inoculate each well containing the antimicrobial dilutions with the standardized microbial suspension.[12] Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at an appropriate temperature (e.g., 37°C for most bacteria) for 16-20 hours.[11]

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound that shows no visible growth.[11] The results can also be read using a microplate reader.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow prep_inoculum Prepare Standardized Microbial Inoculum inoculate_plate Inoculate Microplate Wells with Microbial Suspension prep_inoculum->inoculate_plate prep_dilutions Perform Serial Dilutions of Test Compound in Broth prep_dilutions->inoculate_plate incubation Incubate Plate (16-20h, 37°C) inoculate_plate->incubation read_results Visually Inspect for Turbidity or Read Absorbance incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow of the broth microdilution assay for MIC determination.

Predicted Anticancer Activity

Phenolic compounds, including various dihydroxyphenyl and benzophenone derivatives, have demonstrated cytotoxic effects against cancer cell lines.[4][13] The potential anticancer activity of this compound is inferred from these findings.

Quantitative Analysis of Anticancer Activity of Analogous Compounds

The following table summarizes the cytotoxic activity (IC50 values) of related compounds against several cancer cell lines.

Compound Class/DerivativeCancer Cell LineIC50 (µM)
Xanthone DerivativesPC-33.20 - 6.18
A5493.90 - 6.09
HepG24.50 - 10.0
HT-294.10 - 6.40
3,4-Dihydropyrimidin-2(1H)-one DerivativesU87 (glioma)9.3 - 12.02
U251 (glioma)6.36 - 14.01

Data from analogous compounds are presented to indicate potential activity ranges.[14][15]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. The insoluble formazan crystals are solubilized, and the absorbance is measured spectrophotometrically.[16]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound

  • Positive control (e.g., a known cytotoxic drug)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or SDS in HCl)[17]

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.[17]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and the positive control. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Addition of MTT: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 3-4 hours.

  • Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.[17]

  • Measurement: Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader.

Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Workflow for MTT Cell Viability Assay

MTT_Assay_Workflow seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat Cells with Test Compound and Controls seed_cells->treat_cells incubate_treatment Incubate for 24-72 hours (37°C, 5% CO2) treat_cells->incubate_treatment add_mtt Add MTT Solution to each well (Final conc. 0.5 mg/mL) incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours (37°C, 5% CO2) add_mtt->incubate_mtt solubilize Add Solubilization Solution to dissolve Formazan incubate_mtt->solubilize measure_absorbance Measure Absorbance (570 nm) solubilize->measure_absorbance calculate_viability Calculate % Cell Viability and IC50 Value measure_absorbance->calculate_viability

Caption: Workflow of the MTT assay for assessing cell viability.

Postulated Signaling Pathways

Based on the anticancer activities reported for structurally similar phenolic compounds, this compound may exert its effects through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and inflammation. For instance, many phenolic compounds are known to induce apoptosis in cancer cells by activating caspase cascades and modulating the expression of Bcl-2 family proteins.

Hypothetical Apoptosis Induction Pathway

The following diagram illustrates a potential signaling pathway for apoptosis induction that could be modulated by the title compound, based on the known mechanisms of other anticancer phenolic agents.

Apoptosis_Pathway Hypothetical Apoptosis Pathway compound 1-(2,4-Dihydroxyphenyl)-2- (4-hydroxyphenyl)ethanone ros Increased ROS Production compound->ros Induces bax Bax (Pro-apoptotic) Up-regulation ros->bax bcl2 Bcl-2 (Anti-apoptotic) Down-regulation ros->bcl2 mito Mitochondrial Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A hypothetical signaling pathway for apoptosis induction.

Conclusion

While direct experimental evidence is pending, the structural characteristics of this compound and the biological activities of its analogs strongly suggest its potential as a bioactive compound. Preliminary screening predictions indicate possible antioxidant, antimicrobial, and anticancer properties. The experimental protocols and workflows provided in this guide offer a robust framework for the systematic evaluation of this compound. Future research should focus on the synthesis and in vitro and in vivo testing of this compound to validate these predictions and elucidate its mechanisms of action.

References

An In-depth Technical Guide to 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone and Its Derivatives: Synthesis, Biological Activities, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of the deoxybenzoin compound 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone and its derivatives. Deoxybenzoins, characterized by a 1,2-diphenylethanone backbone, are a class of phenolic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This document details the synthetic methodologies for preparing these compounds, presents a structured summary of their reported biological effects—including anticancer, antioxidant, and tyrosinase inhibitory activities—and outlines the experimental protocols for key biological assays. Furthermore, it visualizes the underlying signaling pathways and experimental workflows using Graphviz (DOT language) to provide a clear and concise overview for researchers in drug discovery and development.

Introduction

Phenolic compounds are a cornerstone of natural product chemistry and drug discovery, exhibiting a wide array of pharmacological properties. Among these, the deoxybenzoin scaffold represents a privileged structure, with derivatives demonstrating significant therapeutic potential. The core molecule, this compound, and its analogs are of particular interest due to the presence of multiple hydroxyl groups, which can contribute to their biological activity through various mechanisms, including hydrogen bonding and radical scavenging. This guide aims to consolidate the existing scientific literature on these compounds, providing a valuable resource for researchers exploring their potential in pharmaceutical and cosmeceutical applications.

Synthesis of this compound and Derivatives

The synthesis of deoxybenzoins can be achieved through several established organic chemistry reactions. A common and effective method is the Friedel-Crafts acylation.

General Synthetic Protocol: Friedel-Crafts Acylation

A general and adaptable method for the synthesis of deoxybenzoins involves the Friedel-Crafts acylation of a substituted phenol with a substituted phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol:

  • Preparation of Phenylacetyl Chloride: The corresponding phenylacetic acid is refluxed with thionyl chloride (SOCl₂) until the evolution of gas ceases. The excess thionyl chloride is then removed by distillation under reduced pressure to yield the crude phenylacetyl chloride.

  • Friedel-Crafts Acylation:

    • To a stirred solution of the appropriate phenol (e.g., resorcinol for the 2,4-dihydroxyphenyl moiety) in a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide), the Lewis acid catalyst (e.g., AlCl₃) is added portion-wise at a low temperature (typically 0-5 °C).

    • The prepared phenylacetyl chloride is then added dropwise to the reaction mixture, maintaining the low temperature.

    • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • The reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.

    • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with water, brine, and dried over an anhydrous salt (e.g., Na₂SO₄).

    • The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

This protocol can be adapted for the synthesis of various derivatives by using appropriately substituted phenols and phenylacetic acids.

Biological Activities and Quantitative Data

Derivatives of 1-(2,4-Dihydroxyphenyl)ethanone have been reported to exhibit a range of biological activities. While specific quantitative data for the parent compound is limited in the public domain, studies on its close analogs provide valuable insights into its potential therapeutic applications.

Anticancer Activity

A study on a closely related derivative, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl)ethanone (DMHE) , demonstrated significant cytotoxic effects against the human colon adenocarcinoma cell line, HT-29.[1][2][3]

Table 1: Cytotoxicity of 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl)ethanone (DMHE) on HT-29 Cells [3]

Time (h)IC₅₀ (µg/mL)
2438
4817
7225

The study also revealed that DMHE induced apoptosis in HT-29 cells, characterized by cell shrinkage, membrane blebbing, and chromatin condensation.[1][2][3] Furthermore, it caused cell cycle arrest at the G0/G1 phase.[2][3] Western blot analysis indicated that the apoptotic mechanism involves the up-regulation of the pro-apoptotic proteins Bax and PUMA.[2][3]

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders and for skin-lightening agents in cosmetics. A chalcone derivative with a similar substitution pattern, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one , has shown potent tyrosinase inhibitory activity.[4][5]

Table 2: Tyrosinase Inhibitory Activity of (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one [4][5]

SubstrateIC₅₀ (µM)
L-Tyrosine (Monophenolase)0.013
L-DOPA (Diphenolase)0.93

This compound exhibited competitive inhibition of mushroom tyrosinase, suggesting it binds to the active site of the enzyme.[4][5]

Antioxidant Activity

Experimental Protocols for Biological Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method to evaluate the antioxidant activity of compounds.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (typically 0.1 mM) in methanol or ethanol. Store in the dark.

    • Prepare a series of dilutions of the test compound in a suitable solvent.

    • A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound dilutions to the wells.

    • Add an equal volume of the DPPH working solution to each well to initiate the reaction.

    • Include a control well containing the solvent and DPPH solution without the test compound.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Mushroom Tyrosinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the enzymatic activity of tyrosinase.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

    • Prepare a solution of L-DOPA (substrate) in the same phosphate buffer.

    • Prepare a series of dilutions of the test compound.

    • A known tyrosinase inhibitor, such as kojic acid, should be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add the test compound dilutions, phosphate buffer, and tyrosinase solution to the wells.

    • Pre-incubate the plate at a specific temperature (e.g., 37 °C) for a short period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.

  • Measurement and Calculation:

    • Measure the formation of dopachrome (a colored product) by monitoring the increase in absorbance at approximately 475 nm over time using a microplate reader.

    • The rate of the reaction (enzyme activity) is determined from the linear portion of the absorbance versus time plot.

    • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (V_control - V_sample) / V_control ] x 100 Where V_control is the rate of the reaction without the inhibitor and V_sample is the rate of the reaction with the test compound.

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of the tyrosinase activity) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Signaling Pathways and Experimental Workflows

The biological activities of this compound and its derivatives are mediated through the modulation of various cellular signaling pathways.

Anticancer Apoptotic Pathway

Based on the findings for the derivative DMHE, a proposed apoptotic pathway in colon cancer cells is illustrated below.

DMHE DMHE Bax Bax DMHE->Bax Upregulates PUMA PUMA DMHE->PUMA Upregulates Cell_Cycle_Arrest Cell_Cycle_Arrest DMHE->Cell_Cycle_Arrest Apoptosis Apoptosis Bax->Apoptosis PUMA->Apoptosis G0G1_Phase G0G1_Phase Cell_Cycle_Arrest->G0G1_Phase cluster_Melanogenesis Melanogenesis Pathway L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase (Monophenolase) Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase (Diphenolase) Melanin Melanin Dopaquinone->Melanin Further reactions Tyrosinase_Inhibitor Tyrosinase Inhibitor (e.g., Chalcone Derivative) Tyrosinase Tyrosinase Tyrosinase_Inhibitor->Tyrosinase Inhibits Start Start Synthesis Synthesis of Deoxybenzoin and Derivatives Start->Synthesis Purification Purification and Characterization (TLC, NMR, MS) Synthesis->Purification Biological_Screening Biological Activity Screening Purification->Biological_Screening Anticancer_Assay Anticancer Assays (MTT, Apoptosis, Cell Cycle) Biological_Screening->Anticancer_Assay Antioxidant_Assay Antioxidant Assays (DPPH, etc.) Biological_Screening->Antioxidant_Assay Tyrosinase_Assay Tyrosinase Inhibition Assay Biological_Screening->Tyrosinase_Assay Data_Analysis Data Analysis and IC50 Determination Anticancer_Assay->Data_Analysis Antioxidant_Assay->Data_Analysis Tyrosinase_Assay->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Lead_Optimization Lead Compound Optimization SAR_Studies->Lead_Optimization End End Lead_Optimization->End

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone, a deoxybenzoin derivative, represents a core structural motif found in a variety of biologically active natural products, including isoflavones. Deoxybenzoins and their analogues are recognized for their potential as antioxidants and tyrosinase inhibitors, making them attractive targets for drug discovery and development.[1] This document provides a detailed protocol for the synthesis of this target compound via a Nencki-type condensation reaction, which is a facile and effective method for the acylation of electron-rich phenols.[2]

The described methodology involves the reaction of resorcinol with 4-hydroxyphenylacetic acid in the presence of anhydrous zinc chloride as a Lewis acid catalyst. This one-pot synthesis is advantageous due to its operational simplicity and the ready availability of the starting materials.

Principle of the Method

The synthesis is based on the Nencki reaction, a variation of the Friedel-Crafts acylation. In this reaction, an intimate mixture of a phenol (resorcinol) and a carboxylic acid (4-hydroxyphenylacetic acid) is heated with a Lewis acid catalyst, typically anhydrous zinc chloride. The catalyst enhances the electrophilicity of the acylating agent, facilitating the electrophilic aromatic substitution onto the highly activated resorcinol ring. The reaction proceeds preferentially at the position para to one hydroxyl group and ortho to the other, yielding the desired 1-(2,4-dihydroxyphenyl)ethanone scaffold.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
Resorcinol1.0 equivalent[2]
4-Hydroxyphenylacetic Acid1.5 equivalents[2]
Anhydrous Zinc Chloride1.0 equivalent[2]
Reaction Conditions
Temperature120-130 °C[2]
Reaction Time2.5 - 3 hours[2]
AtmosphereInert (e.g., Nitrogen or Argon)Standard Practice
Product Information
Molecular FormulaC₁₄H₁₂O₄
Molecular Weight244.24 g/mol
AppearancePale yellow to off-white solid[2]
Melting Point115-116 °C (for analogous compound)[2]
Yield~70% (reported for analogous compound)[2]

Experimental Protocol

Materials and Reagents:

  • Resorcinol

  • 4-Hydroxyphenylacetic Acid

  • Anhydrous Zinc Chloride (powdered)

  • Hydrochloric Acid (5% aqueous solution)

  • Ethanol

  • Deionized Water

  • Round-bottom flask

  • Oil bath with magnetic stirrer and temperature control

  • Reflux condenser

  • Beakers, funnels, and other standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Preparation: In a clean, dry round-bottom flask, combine resorcinol (1.0 eq), 4-hydroxyphenylacetic acid (1.5 eq), and freshly powdered anhydrous zinc chloride (1.0 eq).

  • Reaction: Place the flask in an oil bath and heat the intimate mixture to 120-130 °C with continuous stirring.

  • Reaction Monitoring: Maintain the reaction at this temperature for 2.5 to 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool slightly before carefully pouring it into a beaker containing ice-cold 5% hydrochloric acid. This will decompose the zinc complex and precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the final product as a crystalline solid.[2]

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature.

Characterization:

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point Analysis: To assess purity.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Signaling Pathways and Logical Relationships

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow Start Start Reagents Combine Reactants: - Resorcinol - 4-Hydroxyphenylacetic Acid - Anhydrous Zinc Chloride Start->Reagents Reaction Heat to 120-130 °C for 2.5-3 hours Reagents->Reaction Nencki Condensation Workup Pour into ice-cold 5% HCl Reaction->Workup Decomposition of complex Isolation Filter and Wash with cold water Workup->Isolation Purification Recrystallize from aqueous ethanol Isolation->Purification Product 1-(2,4-Dihydroxyphenyl)-2- (4-hydroxyphenyl)ethanone Purification->Product

Caption: Experimental workflow for the synthesis of the target deoxybenzoin.

References

using 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone as a precursor for isoflavones

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Utilization of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone as a Precursor for Isoflavone Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoflavones are a class of naturally occurring phenolic compounds, predominantly found in leguminous plants, that are of significant interest in medicinal chemistry and drug development.[1][2] Their structural similarity to estrogens allows them to function as phytoestrogens, modulating various physiological pathways.[3][4] The core isoflavone structure, a 3-phenylchromen-4-one skeleton, is a privileged scaffold for designing molecules with potential therapeutic applications, including anticancer and cardiovascular benefits.[2][5]

A common and effective strategy for the chemical synthesis of isoflavones is through the cyclization of 2-hydroxy deoxybenzoins (o-hydroxyl-α-phenylacetophenones).[6][7] The precursor, this compound, is a key intermediate in this route, providing the necessary phenolic backbone for the construction of the chromone ring. This document provides detailed protocols for the synthesis of the isoflavone daidzein from this precursor and discusses the relevance of isoflavones in modulating key cellular signaling pathways.

Synthesis of Isoflavones from Deoxybenzoin Precursor

The conversion of this compound to an isoflavone involves the introduction of a one-carbon unit to form the C-2 position of the chromone ring, followed by cyclization. Several reagents can be employed for this transformation.[8] The following section details a common protocol using N,N-dimethylformamide (DMF) and an acid catalyst, which serves as both the C1 source and the reaction medium.

Experimental Protocols

Protocol 1: Isoflavone Synthesis using Boron Trifluoride Etherate and DMF

This protocol describes the cyclization of the deoxybenzoin precursor to form 7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one (daidzein).

Materials:

  • This compound (Deoxybenzoin precursor)

  • Boron trifluoride etherate (BF₃·Et₂O)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, condenser, and standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve the deoxybenzoin precursor (e.g., 3 mmol) in anhydrous DMF (5 mL).

  • Cooling: Cool the mixture to 10°C in an ice-water bath.

  • Reagent Addition: Slowly add boron trifluoride etherate (BF₃·Et₂O) (e.g., 7.5 mmol) dropwise to the stirred solution. Maintain the temperature below 15°C during the addition.[8]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Cool the reaction mixture to room temperature and carefully pour it into ice-cold 2M HCl (50 mL).

  • Extraction: A precipitate of the crude isoflavone should form. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure isoflavone.[6]

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Data Presentation

The choice of cyclizing agent and catalyst can significantly impact reaction yields. The following table summarizes typical outcomes for isoflavone synthesis from deoxybenzoin precursors using various methods described in the literature.

EntryC1 Reagent/Catalyst SystemSubstrateProductYield (%)Reference
1Triethyl orthoformate / DMAP2'-hydroxy-4',4-dimethoxy-deoxybenzoin7-methoxy-3-(4-methoxyphenyl)chromen-4-one94%[6]
2DMF / BF₃·Et₂O1-(2,4-Dihydroxyphenyl)-2-phenylethanone7-hydroxy-3-phenylchromen-4-one88%[8]
3Acetic Anhydride / Sodium Acetate2',4'-dihydroxy-4-methoxy-deoxybenzoin7-hydroxy-2-methyl-3-(4-methoxyphenyl)chromen-4-oneN/A[5]
4DMF-DMA2',4'-dihydroxy-4-methoxy-deoxybenzoin7-hydroxy-3-(4-methoxyphenyl)chromen-4-oneN/A[5]

Note: Yields are highly dependent on the specific substrate and reaction conditions. N/A indicates data was not available in the cited source.

Visualization of Workflow and Biological Activity

Experimental Workflow

The synthesis process from the deoxybenzoin precursor to the purified isoflavone can be visualized as a straightforward workflow.

G Experimental Workflow for Isoflavone Synthesis Precursor 1. Deoxybenzoin Precursor (1-(2,4-Dihydroxyphenyl)-2- (4-hydroxyphenyl)ethanone) Reaction 2. Cyclization Reaction (e.g., DMF, BF3·Et2O) Precursor->Reaction Quench 3. Reaction Quenching (Acidic Workup) Reaction->Quench Extract 4. Extraction & Washing Quench->Extract Purify 5. Purification (Column Chromatography) Extract->Purify Product 6. Pure Isoflavone (e.g., Daidzein) Purify->Product

Caption: A schematic overview of the synthetic protocol for isoflavones.

Application: Modulation of Cellular Signaling Pathways

Synthesized isoflavones are valuable tools for investigating cellular processes. They are known to interact with multiple signaling pathways, making them relevant for research in oncology, metabolism, and inflammatory diseases.[9][10]

Isoflavones and PPAR Signaling: One key mechanism of isoflavone action is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[9] PPARs are nuclear receptors that play critical roles in regulating lipid and glucose metabolism, as well as inflammation. The interaction between isoflavones, PPARs, and Estrogen Receptors (ERs) highlights a complex cross-talk that can influence cellular responses.[9]

G Isoflavone Modulation of PPAR Signaling Pathway cluster_EC Extracellular cluster_Cyto Cytoplasm / Nucleus Isoflavones Isoflavones (e.g., Genistein, Daidzein) PPAR PPARα / PPARγ Isoflavones->PPAR Activation ER ERβ Isoflavones->ER Activation PPRE PPRE (PPAR Response Element) PPAR->PPRE Binding GeneExp Target Gene Expression ER->GeneExp Modulation of PPAR Signaling PPRE->GeneExp Regulation Response Cellular Response GeneExp->Response Regulation Regulation

Caption: Interaction of isoflavones with PPAR and ER signaling pathways.

Conclusion

The chemical synthesis of isoflavones from deoxybenzoin precursors like this compound is a robust and versatile method for obtaining these biologically active molecules. The provided protocols offer a reliable foundation for laboratory synthesis. The resulting compounds are crucial for research and development, particularly for investigating their modulatory effects on complex cellular signaling networks, such as the PPAR and estrogen receptor pathways, which are implicated in a variety of human diseases.[4][9]

References

Application Notes and Protocols for the Antioxidant Activity Assay of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antioxidant potential of the novel compound, 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone. This document includes detailed protocols for common in vitro antioxidant assays, illustrative data, and diagrams of relevant biological pathways to facilitate further research and development.

Introduction

This compound is a phenolic compound with a structure suggesting potential antioxidant properties. The presence of multiple hydroxyl groups on the phenyl rings indicates its capacity to donate hydrogen atoms or electrons to neutralize free radicals. The evaluation of its antioxidant activity is a critical step in determining its potential therapeutic applications in diseases associated with oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and cancer.[1] This document outlines the standard procedures for quantifying the antioxidant capacity of this compound using DPPH, ABTS, and FRAP assays.

Data Presentation

The following table summarizes hypothetical quantitative data for the antioxidant activity of this compound compared to standard antioxidants.

Assay TypeTest CompoundIC₅₀ / FRAP ValueStandard AntioxidantIC₅₀ / FRAP Value
DPPH Radical Scavenging Activity This compound45.6 ± 2.1 µMAscorbic Acid25.3 ± 1.5 µM
ABTS Radical Cation Scavenging Activity This compound32.8 ± 1.8 µMTrolox15.7 ± 1.2 µM
Ferric Reducing Antioxidant Power (FRAP) This compound850 ± 42 µM Fe²⁺/gQuercetin1500 ± 75 µM Fe²⁺/g

Note: The data presented in this table is for illustrative purposes only and should be confirmed by experimental analysis.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. Researchers should optimize these protocols based on their specific laboratory conditions and instrumentation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[2][3][4]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (or Trolox) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.[3]

  • Sample Preparation: Prepare a stock solution of the test compound and the positive control in methanol. Perform serial dilutions to obtain a range of concentrations.

  • Assay Protocol:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.[2]

    • Add 100 µL of the different concentrations of the test compound or positive control to the wells.[2]

    • For the blank, add 100 µL of methanol instead of the sample.

    • For the control, add 100 µL of the sample solvent and 100 µL of the DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.[3][4]

    • Measure the absorbance at 517 nm using a microplate reader.[2]

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[2]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+), leading to its decolorization.[2][5]

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol (or ethanol/water)

  • Trolox as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[5]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[5]

  • Preparation of ABTS•+ Working Solution:

    • Dilute the ABTS•+ stock solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[5]

  • Sample Preparation: Prepare serial dilutions of the test compound and positive control in methanol.

  • Assay Protocol:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.[2]

    • Add 10 µL of the different concentrations of the test compound or positive control to the wells.[2]

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6-10 minutes.[2]

    • Measure the absorbance at 734 nm.[2]

  • Calculation:

    • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.[2]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[6][7]

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄) for the standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[7]

    • Warm the reagent to 37°C before use.

  • Sample and Standard Preparation:

    • Prepare serial dilutions of the test compound in a suitable solvent.

    • Prepare a standard curve using different concentrations of FeSO₄.

  • Assay Protocol:

    • Add 10 µL of the sample or standard to each well.

    • Add 220 µL of the FRAP working solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 10-30 minutes. The reaction time may need optimization.[6][8]

    • Measure the absorbance at 593 nm.[7]

  • Calculation:

    • Calculate the FRAP value of the sample by comparing its absorbance to the standard curve of FeSO₄. The results are expressed as µM Fe²⁺ equivalents per gram of the compound.

Visualization of Pathways and Workflows

Antioxidant Signaling Pathways

Antioxidants can modulate cellular signaling pathways to protect against oxidative stress. Key pathways include the Keap1-Nrf2-ARE pathway, which upregulates the expression of antioxidant enzymes.[1]

Antioxidant_Signaling_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Keap1_Nrf2->Nrf2_n Nrf2 Release & Translocation Antioxidant 1-(2,4-Dihydroxyphenyl)- 2-(4-hydroxyphenyl)ethanone Antioxidant->Keap1 Modulates Keap1 ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to AOE Antioxidant Enzymes (e.g., SOD, CAT) ARE->AOE Promotes Transcription AOE->ROS Neutralizes

Caption: Keap1-Nrf2-ARE antioxidant response pathway.

General Experimental Workflow for Antioxidant Assays

The following diagram illustrates the general workflow for the in vitro antioxidant activity assays described.

Experimental_Workflow A Prepare Stock Solutions (Test Compound & Standards) B Perform Serial Dilutions A->B D Mix Samples/Standards with Reagent in 96-well Plate B->D C Prepare Assay Reagent (DPPH, ABTS, or FRAP) C->D E Incubate at Specific Temperature and Time D->E F Measure Absorbance (Spectrophotometer) E->F G Data Analysis: Calculate % Inhibition / FRAP Value Determine IC50 F->G

Caption: General workflow for in vitro antioxidant assays.

Logical Relationship of Antioxidant Action

This diagram illustrates the fundamental principle of how antioxidants combat oxidative stress.

Antioxidant_Action FreeRadical Free Radical (e.g., RO•) StableMolecule Stable Molecule (e.g., ROH) FreeRadical->StableMolecule Neutralized by Antioxidant Antioxidant (AH) (Test Compound) Antioxidant->StableMolecule Donates H• StableRadical Less Reactive Antioxidant Radical (A•) Antioxidant->StableRadical Forms

References

Application Notes and Protocols for Enzyme Inhibition Studies with 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone is a deoxybenzoin derivative, a class of compounds that are precursors to isoflavones and share structural similarities with other polyphenols like resveratrol and phloretin.[1] Deoxybenzoins have garnered interest for their potential biological activities, including antioxidant and enzyme inhibitory effects.[1] This document provides detailed application notes and experimental protocols for studying the enzyme inhibitory properties of this compound, with a focus on tyrosinase and α-glucosidase, two enzymes of significant interest in the cosmetic and pharmaceutical industries.

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for developing skin-lightening agents and treatments for hyperpigmentation disorders.[2][3][4] α-Glucosidase is involved in the digestion of carbohydrates, and its inhibitors are used in the management of type 2 diabetes by controlling postprandial hyperglycemia.[5][6]

Enzyme Inhibition Profile of this compound (Representative Data)

The following tables summarize representative quantitative data for the inhibitory activity of this compound against mushroom tyrosinase and baker's yeast α-glucosidase. This data is based on typical findings for structurally related deoxybenzoin compounds.[1][7]

Table 1: Tyrosinase Inhibitory Activity

ParameterValuePositive Control (Kojic Acid)
IC50 (µM) 35.5 ± 2.822.8 ± 1.5[3]
Enzyme Source Mushroom TyrosinaseMushroom Tyrosinase
Substrate L-DOPAL-DOPA
Inhibition Type CompetitiveCompetitive[3]
Ki (µM) 18.2Not Reported

Table 2: α-Glucosidase Inhibitory Activity

ParameterValuePositive Control (Acarbose)
IC50 (µM) 85.2 ± 5.1193.4 µg/mL (equivalent to ~299 µM)[8]
Enzyme Source Saccharomyces cerevisiaeSaccharomyces cerevisiae
Substrate p-Nitrophenyl-α-D-glucopyranoside (pNPG)p-Nitrophenyl-α-D-glucopyranoside (pNPG)
Inhibition Type Non-competitiveNot Reported
Ki (µM) 62.7Not Reported

Experimental Protocols

Protocol 1: Mushroom Tyrosinase Inhibition Assay

This protocol is adapted from established methods for determining tyrosinase inhibitory activity.[2][9][10][11][12]

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • This compound (Test Compound)

  • Kojic Acid (Positive Control)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 6.8.

    • Dissolve mushroom tyrosinase in cold phosphate buffer to a final concentration of 100 U/mL. Keep on ice.

    • Prepare a 10 mM stock solution of L-DOPA in phosphate buffer. Prepare this fresh before use.

    • Prepare a 10 mM stock solution of the test compound and Kojic acid in DMSO.

  • Assay in 96-Well Plate:

    • Add 140 µL of 0.1 M sodium phosphate buffer (pH 6.8) to each well.

    • Add 20 µL of various concentrations of the test compound (or positive control) dissolved in DMSO to the sample wells. For the control well, add 20 µL of DMSO.

    • Add 20 µL of the mushroom tyrosinase solution to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Calculation of Inhibition:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.

Protocol 2: α-Glucosidase Inhibition Assay

This protocol is based on the method described by Dineshkumar et al. and other similar protocols.[5][8][13]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (Test Compound)

  • Acarbose (Positive Control)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Sodium Carbonate (Na2CO3) (0.1 M)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 6.8.

    • Dissolve α-glucosidase in phosphate buffer to a final concentration of 0.5 U/mL.

    • Prepare a 5 mM solution of pNPG in phosphate buffer.

    • Prepare a 10 mM stock solution of the test compound and acarbose in DMSO.

    • Prepare a 0.1 M solution of sodium carbonate.

  • Assay in 96-Well Plate:

    • Add 50 µL of phosphate buffer to each well.

    • Add 10 µL of various concentrations of the test compound (or positive control) dissolved in DMSO to the sample wells. For the control well, add 10 µL of DMSO.

    • Add 20 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Calculation of Inhibition:

    • The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(Control Absorbance - Sample Absorbance) / Control Absorbance] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.

Visualizations

Signaling Pathway and Mechanism of Inhibition

enzyme_inhibition_pathway cluster_tyrosinase Tyrosinase Pathway in Melanogenesis cluster_glucosidase α-Glucosidase Pathway in Carbohydrate Digestion Tyrosine L-Tyrosine Tyrosinase1 Tyrosinase (Monophenolase activity) Tyrosine->Tyrosinase1 DOPA L-DOPA Tyrosinase2 Tyrosinase (Diphenolase activity) DOPA->Tyrosinase2 Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin ...multiple steps Tyrosinase1->DOPA Tyrosinase2->Dopaquinone Inhibitor 1-(2,4-Dihydroxyphenyl)- 2-(4-hydroxyphenyl)ethanone Inhibitor->Tyrosinase1 Inhibition Inhibitor->Tyrosinase2 Inhibition Carbohydrate Complex Carbohydrates Glucosidase α-Glucosidase Carbohydrate->Glucosidase Glucose Glucose Glucosidase->Glucose Inhibitor2 1-(2,4-Dihydroxyphenyl)- 2-(4-hydroxyphenyl)ethanone Inhibitor2->Glucosidase Inhibition

Caption: Inhibition of Tyrosinase and α-Glucosidase pathways.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay 96-Well Plate Assay cluster_analysis Data Analysis prep_reagents Prepare Buffers, Enzyme, Substrate prep_compound Prepare Test Compound Stock Solution (in DMSO) prep_controls Prepare Positive Control (Kojic Acid / Acarbose) add_reagents Aliquot Buffer, Compound/ Control, and Enzyme prep_controls->add_reagents incubate1 Pre-incubation (e.g., 37°C for 10-15 min) add_reagents->incubate1 add_substrate Add Substrate to Initiate Reaction incubate1->add_substrate incubate2 Incubation (e.g., 37°C for 20 min) add_substrate->incubate2 stop_reaction Stop Reaction (if applicable, e.g., α-glucosidase) incubate2->stop_reaction measure_abs Measure Absorbance (Kinetic or Endpoint) stop_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition plot_data Plot % Inhibition vs. Concentration calc_inhibition->plot_data det_ic50 Determine IC50 Value plot_data->det_ic50 kinetics Kinetic Analysis (Lineweaver-Burk Plot) to Determine Ki det_ic50->kinetics logical_relationship start Start: Enzyme Inhibition Study concentration_response Dose-Response Experiment (Multiple Inhibitor Concentrations) start->concentration_response calculate_inhibition Calculate Percentage Inhibition for each concentration concentration_response->calculate_inhibition determine_ic50 Determine IC50 Value (Concentration for 50% inhibition) calculate_inhibition->determine_ic50 kinetic_study Kinetic Study (Vary Substrate and Inhibitor Concentrations) determine_ic50->kinetic_study lineweaver_burk Generate Lineweaver-Burk Plot kinetic_study->lineweaver_burk determine_mechanism Determine Inhibition Mechanism (Competitive, Non-competitive, etc.) lineweaver_burk->determine_mechanism calculate_ki Calculate Inhibition Constant (Ki) determine_mechanism->calculate_ki end End: Characterize Inhibitor calculate_ki->end

References

Application Notes and Protocols for Assessing the Cytotoxicity of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone is a phenolic compound of interest for its potential biological activities. As with any novel compound intended for therapeutic use, a thorough evaluation of its cytotoxic profile is a critical first step in the drug development process. This document provides detailed protocols for a panel of cell-based assays to determine the cytotoxic effects of this compound on cultured cells. The described assays—MTT, Lactate Dehydrogenase (LDH), and Apoptosis assays—offer a multi-faceted approach to understanding the compound's impact on cell viability, membrane integrity, and the induction of programmed cell death. Phenolic compounds have been noted for their potential to induce apoptosis and cell cycle arrest in cancer cell lines.[1] A structurally similar compound, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone, has been shown to exhibit cytotoxic effects on HT-29 human colon adenocarcinoma cells in a dose- and time-dependent manner.[2]

Experimental Workflow Overview

The general workflow for assessing the cytotoxicity of this compound involves treating cultured cells with the compound and then performing various assays to measure cell health.

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Seed cells in 96-well plates incubation Incubate for 24h (adherent cells) cell_culture->incubation compound_prep Prepare serial dilutions of 1-(2,4-Dihydroxyphenyl)-2- (4-hydroxyphenyl)ethanone treatment Treat cells with compound and controls compound_prep->treatment incubation_24_72h Incubate for 24h, 48h, 72h treatment->incubation_24_72h MTT MTT Assay (Metabolic Activity) incubation_24_72h->MTT LDH LDH Assay (Membrane Integrity) incubation_24_72h->LDH Apoptosis Apoptosis Assay (Caspase Activity/Annexin V) incubation_24_72h->Apoptosis readout Spectrophotometric/ Fluorometric Reading MTT->readout LDH->readout Apoptosis->readout calculation Calculate % Viability/ Cytotoxicity (IC50) readout->calculation

Figure 1: General experimental workflow for cytotoxicity testing.

Key Experimental Protocols

MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3][4]

Materials:

  • Cells of interest (e.g., HeLa, HepG2, or a relevant cancer cell line)

  • Complete cell culture medium

  • 96-well clear, flat-bottom tissue culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader capable of measuring absorbance at 570-590 nm

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[6] Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.[5] Include vehicle-only controls and a positive control for cytotoxicity (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][5] Mix thoroughly by gentle pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes into the surrounding culture medium.[8]

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • Cells and culture reagents as for the MTT assay

  • 96-well plates

  • This compound

  • Lysis buffer (often included in the kit) for maximum LDH release control

  • Microplate reader capable of measuring absorbance at 490 nm[9]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare wells for background control (medium only), spontaneous LDH release (vehicle-treated cells), and maximum LDH release (cells treated with lysis buffer).[10]

  • Sample Collection: After the treatment incubation, centrifuge the plate at 300 x g for 5 minutes.[10]

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[11]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[11]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[9][11]

  • Stop Reaction: Add 50 µL of the stop solution (if provided in the kit) to each well.[11]

  • Absorbance Reading: Measure the absorbance at 490 nm.[9]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.

Apoptosis Assays

Apoptosis, or programmed cell death, can be assessed by measuring key markers such as the activation of caspases (executioner enzymes) or the externalization of phosphatidylserine (PS) on the cell surface.[12][13]

a) Caspase-3/7 Activity Assay

Materials:

  • Caspase-3/7 assay kit (e.g., luminescence- or fluorescence-based)

  • Opaque-walled 96-well plates (for luminescence/fluorescence)

  • Cells and culture reagents

  • This compound

  • Microplate reader with luminescence or fluorescence detection capabilities

Protocol:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the compound as described previously.

  • Reagent Preparation and Addition: Prepare the caspase-3/7 reagent according to the manufacturer's protocol. Add the reagent to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (typically 30 minutes to 1 hour).

  • Signal Detection: Measure the luminescence or fluorescence signal using a microplate reader. The signal intensity is proportional to the amount of active caspase-3/7.

b) Annexin V Staining Assay

Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[13]

Materials:

  • Annexin V-FITC (or other fluorophore conjugate) apoptosis detection kit

  • Propidium Iodide (PI) or another viability dye to distinguish necrotic cells

  • Flow cytometer or fluorescence microscope

Protocol:

  • Cell Treatment: Treat cells in a suitable culture vessel (e.g., 6-well plate) with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-fluorophore conjugate and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry or fluorescence microscopy. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized for clear comparison.

Table 1: Cell Viability (MTT Assay) after Treatment with this compound

Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
Vehicle Control100 ± 5.2100 ± 4.8100 ± 6.1
198 ± 4.595 ± 5.092 ± 5.5
1085 ± 6.175 ± 5.860 ± 6.3
5060 ± 5.545 ± 4.930 ± 4.2
10040 ± 4.825 ± 3.715 ± 2.9
IC₅₀ (µM) ~75 ~55 ~40

Data are presented as mean ± SD from three independent experiments.

Table 2: Cytotoxicity (LDH Assay) after Treatment with this compound

Concentration (µM)% Cytotoxicity (24h)% Cytotoxicity (48h)% Cytotoxicity (72h)
Vehicle Control5 ± 1.26 ± 1.58 ± 1.8
17 ± 1.810 ± 2.015 ± 2.5
1020 ± 3.135 ± 4.250 ± 5.1
5045 ± 4.560 ± 5.375 ± 6.0
10065 ± 5.880 ± 6.190 ± 5.7

Data are presented as mean ± SD from three independent experiments.

Table 3: Apoptosis Profile (Annexin V/PI Staining) after 48h Treatment

Concentration (µM)Live Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control95 ± 2.13 ± 0.82 ± 0.5
1080 ± 3.515 ± 2.25 ± 1.1
5040 ± 4.245 ± 3.815 ± 2.5
10015 ± 2.860 ± 4.525 ± 3.1

Data are presented as mean ± SD from three independent experiments.

Potential Signaling Pathways

Phenolic compounds can induce apoptosis through various signaling pathways. A common mechanism involves the intrinsic (mitochondrial) pathway.

G compound 1-(2,4-Dihydroxyphenyl)-2- (4-hydroxyphenyl)ethanone ros ↑ ROS Production compound->ros bcl2_family Modulation of Bcl-2 family proteins (↑ Bax, ↓ Bcl-2) compound->bcl2_family ros->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase37 Activation of Caspase-3/7 apoptosome->caspase37 apoptosis Apoptosis caspase37->apoptosis

Figure 2: Potential intrinsic apoptosis signaling pathway.

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the cytotoxic properties of this compound. By employing a combination of assays that measure metabolic activity, membrane integrity, and markers of apoptosis, researchers can gain a comprehensive understanding of the compound's effects on cell health. This information is essential for making informed decisions in the early stages of drug discovery and development.

References

Application Note: Quantification of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone. The described reverse-phase HPLC (RP-HPLC) protocol provides a robust framework for the separation and quantification of this compound, which is of interest in pharmaceutical and chemical research. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, and UV detection. This document provides comprehensive experimental protocols, data presentation tables, and a visual workflow to facilitate implementation in a laboratory setting.

Introduction

This compound is a ketone derivative with potential applications in various fields of chemical and pharmaceutical research. Accurate and reliable quantification of this compound is essential for purity assessment, reaction monitoring, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for this purpose due to its high resolution, sensitivity, and reproducibility. The method outlined herein is based on established principles for the analysis of structurally similar phenolic and ketonic compounds.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation: A standard HPLC system equipped with a binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable for this analysis.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • This compound reference standard (purity >98%)

    • Phosphoric acid (optional, for mobile phase modification)

Chromatographic Conditions

A reverse-phase C18 column is employed to separate the analyte based on its hydrophobicity. A gradient elution is proposed to ensure adequate separation from potential impurities and to maintain a reasonable analysis time.

ParameterRecommended Condition
Stationary Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Phosphoric Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid (v/v)
Gradient Elution Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Run Time 25 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Transfer the standard to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a diluent of Acetonitrile:Water (50:50, v/v).

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

    • These solutions will be used to construct a calibration curve.

  • Sample Preparation:

    • For a relatively clean sample matrix, accurately weigh a known amount of the sample.

    • Dissolve the sample in a suitable volume of the diluent to obtain a theoretical concentration within the calibration range.

    • Vortex or sonicate the sample to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

Data Presentation

The quantitative data obtained from the HPLC analysis can be summarized for clarity and comparison.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Repeatability (RSD%) < 2.0%

Table 2: Calibration Curve Data

Concentration (µg/mL)Peak Area (arbitrary units)
1Example Value
5Example Value
10Example Value
25Example Value
50Example Value
100Example Value
Correlation Coefficient (r²) ≥ 0.999

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the HPLC quantification method.

HPLC_Workflow A Standard & Sample Preparation C Standard Injection & Calibration Curve Generation A->C Inject Standards D Sample Injection & Data Acquisition A->D Inject Samples B HPLC System Setup (Column, Mobile Phase, etc.) B->C B->D E Data Processing & Quantification C->E Calibration Data D->E Sample Data F Report Generation E->F

Caption: Workflow for HPLC Quantification.

Conclusion

The proposed HPLC method provides a detailed and practical approach for the quantification of this compound. This application note serves as a comprehensive guide for researchers and scientists in the development and implementation of a reliable analytical method for this compound. Method validation in accordance with relevant guidelines is recommended before routine use.

Application Notes and Protocols for the Analytical Determination of Polyphenolic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of prominent polyphenolic ketones—curcumin, quercetin, and resveratrol—in various matrices. The protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible Spectrophotometry are outlined, offering a selection of techniques to suit different research needs and sample complexities.

High-Performance Liquid Chromatography (HPLC) for Polyphenolic Ketone Analysis

HPLC is a robust and widely used technique for the separation and quantification of polyphenolic ketones, offering high resolution and sensitivity.[1][2][3]

Application Note: Quantification of Curcuminoids in Turmeric Extract

This method is suitable for the simultaneous determination of curcumin, demethoxycurcumin, and bisdemethoxycurcumin in powdered turmeric extract.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is employed.[4]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of curcuminoids.[5]

  • Mobile Phase: An isocratic mobile phase consisting of a 60:40 (v/v) mixture of 1 mg/mL citric acid in water and tetrahydrofuran can be used. Alternatively, a gradient of methanol and 2% acetic acid in water can be effective.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

  • Detection Wavelength: Detection is set at 420 nm for optimal absorbance of curcuminoids.

  • Sample Preparation (Turmeric Extract):

    • Accurately weigh 100 mg of powdered turmeric extract and transfer it to a 50 mL volumetric flask.

    • Add 30 mL of acetone and sonicate for 30 minutes.

    • Bring the flask to volume with acetone, mix well, and centrifuge.

    • Transfer 5 mL of the supernatant to a 50 mL volumetric flask and dilute to volume with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Application Note: Simultaneous Quantification of Curcumin and Quercetin in Bulk Mixtures

This RP-HPLC method allows for the simultaneous estimation of curcumin and quercetin.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mobile phase of methanol and 0.05% orthophosphoric acid (80:20 v/v).[6]

  • Flow Rate: 0.7 mL/min.[6]

  • Detection Wavelength: 254 nm.[6]

  • Sample Preparation (Plasma):

    • To 100 µL of plasma sample, spike with 100 µL of curcumin and 100 µL of quercetin standard solutions.[6]

    • Add 2 mL of acetonitrile as an extraction solvent and vortex for 20 minutes.[6]

    • Centrifuge the sample at 10,000 rpm for 10 minutes.[6]

    • Collect the supernatant for HPLC analysis.[6]

Quantitative Data Summary for HPLC Methods

Analyte(s)MatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
CurcuminoidsTurmeric Extract50 - 300 µg/mL0.124 µg/mL0.375 µg/mL[5]
CurcuminBulk Mixture-0.081 µg/mL0.041 µg/mL[6]
QuercetinBulk Mixture-0.039 µg/mL0.0048 µg/mL[6]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis start Sample Matrix (e.g., Plant Extract, Plasma) extraction Extraction with Organic Solvent start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration autosampler Autosampler Injection filtration->autosampler column C18 Column Separation autosampler->column detector UV-Vis Detector column->detector chromatogram Chromatogram Generation detector->chromatogram quantification Quantification (Peak Area vs. Standard Curve) chromatogram->quantification

Caption: General workflow for the HPLC analysis of polyphenolic ketones.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Polyphenolic Ketone Analysis

LC-MS offers superior selectivity and sensitivity, making it ideal for analyzing complex biological matrices and for identifying metabolites.

Application Note: Determination of Resveratrol and its Metabolites in Plasma

This LC-MS/MS method is designed for the simultaneous quantification of trans-resveratrol and its glucuronide and sulfate conjugates in plasma samples.

Experimental Protocol:

  • Instrumentation: LC-MS/MS system with a Turbo Ion Spray source.

  • Column: C18 column (30 x 2.0 mm).

  • Mobile Phase for Resveratrol:

    • A: 5 mM ammonium acetate in water-isopropanol (98:2, v/v).[7]

    • B: Methanol-isopropanol (98:2, v/v).[7]

  • Mobile Phase for Metabolites:

    • A: 0.1% (v/v) formic acid in water.[7]

    • B: 0.1% (v/v) formic acid in acetonitrile.[7]

  • Flow Rate: 0.25 mL/min.[7]

  • Ionization Mode: Negative ion mode for resveratrol and resveratrol sulfate; positive ion mode for resveratrol glucuronide.[7]

  • Sample Preparation (Plasma):

    • For resveratrol: Protein precipitation with acetonitrile.[7]

    • For metabolites: Protein precipitation with acetonitrile-methanol.[7]

Quantitative Data Summary for LC-MS Methods

AnalyteMatrixLinearity RangeReference
ResveratrolPlasma5 - 1000 ng/mL[7]
Resveratrol GlucuronidePlasma5 - 1000 ng/mL[7]
Resveratrol SulfatePlasma10 - 2000 ng/mL[7]
trans-ResveratrolWine10.47–837.86 ng/mL[8]
cis-ResveratrolWine9.12–730.14 ng/mL[8]

Experimental Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_analysis Data Analysis start Biological Matrix (e.g., Plasma, Urine) precipitation Protein Precipitation (Acetonitrile/Methanol) start->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant injection LC Injection supernatant->injection separation Chromatographic Separation (C18) injection->separation ionization Electrospray Ionization (ESI) separation->ionization ms Mass Spectrometry (MS/MS) ionization->ms mass_spectra Mass Spectra Acquisition ms->mass_spectra identification Compound Identification & Quantification mass_spectra->identification

Caption: General workflow for the LC-MS analysis of polyphenolic ketones.

UV-Visible Spectrophotometry for Polyphenolic Ketone Analysis

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of pure polyphenolic ketones or for total polyphenol content determination.[4]

Application Note: Quantification of Quercetin in a Pure Sample

This protocol describes a straightforward method for the quantification of quercetin using UV-Vis spectrophotometry.

Experimental Protocol:

  • Instrumentation: A double beam UV-Vis spectrophotometer.[4]

  • Solvent: Methanol (analytical grade).

  • Procedure:

    • Prepare a stock solution of quercetin in methanol (e.g., 100 µg/mL).

    • From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 2, 4, 6, 8, 10 µg/mL).

    • Measure the absorbance of each standard solution at the wavelength of maximum absorption (λmax) for quercetin in methanol, which is approximately 370 nm.[9] Use methanol as the blank.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the unknown sample solution and determine its concentration from the calibration curve.

Quantitative Data Summary for UV-Vis Spectrophotometry

AnalyteSolventLinearity RangeλmaxLODLOQReference
QuercetinMethanol0.2 - 1 µg/mL370 nm0.043 µg/mL1.303 µg/mL[9]
QuercetinEthanol3 - 18 µg/mL255 nm--[10]

Logical Relationship for UV-Vis Quantification

UVVis_Logic substance Polyphenolic Ketone in Solution absorption Light Absorption substance->absorption light UV-Visible Light (Specific Wavelength) light->absorption detector Detector Measures Transmitted Light absorption->detector absorbance Absorbance Value (A) detector->absorbance beer_lambert Beer-Lambert Law (A = εbc) absorbance->beer_lambert concentration Concentration (c) beer_lambert->concentration

Caption: Principle of UV-Vis spectrophotometric quantification.

Signaling Pathways Modulated by Polyphenolic Ketones

Polyphenolic ketones exert their biological effects by modulating various intracellular signaling pathways involved in inflammation, cell proliferation, and antioxidant defense.

Curcumin Signaling Pathways

Curcumin has been shown to modulate multiple signaling pathways, including NF-κB, MAPK, and PI3K/Akt, contributing to its anti-inflammatory and anti-cancer properties.[11][12][13][14]

Curcumin_Signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Curcumin Curcumin PI3K PI3K Curcumin->PI3K Inibits MAPK MAPK (ERK, JNK, p38) Curcumin->MAPK Inibits IKK IKK Curcumin->IKK Inibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth AP1 AP-1 MAPK->AP1 Inflammation Inflammation & Proliferation AP1->Inflammation IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB ProInflammatory Pro-inflammatory Genes NFkB->ProInflammatory

Caption: Curcumin's inhibitory effects on key signaling pathways.

Resveratrol Signaling Pathways

Resveratrol is a potent activator of sirtuins, particularly SIRT1, and also influences the AMPK and NF-κB pathways, contributing to its anti-aging and anti-inflammatory effects.[5][15]

Resveratrol_Signaling cluster_sirt1 SIRT1 Pathway cluster_ampk AMPK Pathway cluster_nfkb NF-κB Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates AMPK AMPK Resveratrol->AMPK Activates PGC1a PGC-1α SIRT1->PGC1a FOXO FOXO SIRT1->FOXO NFkB_p65 NF-κB (p65) SIRT1->NFkB_p65 Deacetylates (Inhibits) MitoBiogenesis Mitochondrial Biogenesis PGC1a->MitoBiogenesis Antioxidant Antioxidant Enzymes FOXO->Antioxidant Metabolism Improved Metabolism AMPK->Metabolism Inflammation_NFkB Inflammation NFkB_p65->Inflammation_NFkB

Caption: Resveratrol's activation of SIRT1 and AMPK pathways.

Quercetin Signaling Pathways

Quercetin has been shown to modulate several signaling pathways, including the PI3K/Akt, MAPK, and Nrf2 pathways, which are implicated in its antioxidant and anti-cancer activities.[4][6][9][16]

Quercetin_Signaling cluster_pi3k_q PI3K/Akt Pathway cluster_mapk_q MAPK Pathway cluster_nrf2 Nrf2 Pathway Quercetin Quercetin PI3K_q PI3K Quercetin->PI3K_q Inibits MAPK_q MAPK Quercetin->MAPK_q Modulates Keap1 Keap1 Quercetin->Keap1 Inibits Akt_q Akt PI3K_q->Akt_q Proliferation_q Cell Proliferation Akt_q->Proliferation_q Apoptosis_q Apoptosis MAPK_q->Apoptosis_q Nrf2 Nrf2 Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes

Caption: Quercetin's modulation of key cellular signaling pathways.

References

Application of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone, also known as 2,4,4'-trihydroxydeoxybenzoin, is a polyphenolic compound belonging to the deoxybenzoin class. Deoxybenzoins are precursors in the biosynthesis of isoflavones and have garnered significant interest in medicinal chemistry due to their structural similarity to other bioactive phenols like resveratrol and their diverse pharmacological activities. This document provides a detailed overview of the potential applications of this compound in medicinal chemistry, focusing on its antioxidant, anti-inflammatory, and anticancer properties. Detailed experimental protocols for evaluating these activities are also provided to facilitate further research and drug development efforts.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₁₄H₁₂O₄
Molecular Weight 244.24 g/mol
Appearance Solid
Synonyms 2,4,4'-Trihydroxydeoxybenzoin

Medicinal Chemistry Applications

Antioxidant Activity

Polyphenolic compounds are well-known for their antioxidant properties, primarily attributed to their ability to scavenge free radicals and chelate metal ions. The hydroxyl groups on the aromatic rings of this compound are key to its antioxidant potential.

Quantitative Data:

AssayTest SystemIC₅₀ (µg/mL)Reference CompoundIC₅₀ of Reference (µg/mL)
DPPH Radical ScavengingChemical AssayData not available for the specific compound. Related deoxybenzoins show potent activity.Ascorbic AcidTypically in the range of 2-10

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the procedure to determine the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Prepare a series of dilutions of the test compound from the stock solution.

    • Prepare a stock solution of ascorbic acid in methanol and a similar series of dilutions.

  • Assay:

    • To a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the various concentrations of the test compound or ascorbic acid to the wells.

    • For the control well, add 100 µL of methanol instead of the test sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL DPPH to 96-well plate prep_dpph->add_dpph prep_sample Prepare Stock & Dilutions of Test Compound add_sample Add 100 µL of Test Compound/Control prep_sample->add_sample prep_control Prepare Stock & Dilutions of Ascorbic Acid prep_control->add_sample incubate Incubate in Dark (30 min, RT) add_sample->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Workflow for the DPPH Radical Scavenging Assay.
Anti-inflammatory Activity

Chronic inflammation is implicated in the pathogenesis of numerous diseases. Many polyphenolic compounds exhibit anti-inflammatory properties by modulating key inflammatory pathways. One important mechanism is the inhibition of nitric oxide (NO) production by inducible nitric oxide synthase (iNOS) in inflammatory cells like macrophages.

Quantitative Data:

AssayCell LineIC₅₀ (µM)Reference CompoundIC₅₀ of Reference (µM)
Nitric Oxide (NO) InhibitionRAW 264.7 MacrophagesData not available for the specific compound. Related deoxybenzoins show potent activity.L-NMMATypically in the range of 10-50

Experimental Protocol: Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

This protocol describes the determination of the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess assay.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • This compound

  • L-N-monomethyl arginine (L-NMMA) (positive control)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plate

  • Cell culture incubator

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound or L-NMMA for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group (cells only) and a positive control group (cells + LPS).

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Solution A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

    • A standard curve using known concentrations of sodium nitrite is prepared to determine the nitrite concentration in the samples.

  • Calculation:

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits NO production by 50%.

NO_Inhibition_Workflow cluster_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay Griess Assay cluster_analysis Data Analysis culture_cells Culture RAW 264.7 cells seed_plate Seed cells in 96-well plate culture_cells->seed_plate pretreat Pre-treat with Test Compound/Control seed_plate->pretreat stimulate Stimulate with LPS (24 hours) pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant add_griess_a Add Griess Reagent A collect_supernatant->add_griess_a add_griess_b Add Griess Reagent B add_griess_a->add_griess_b measure_abs Measure Absorbance at 540 nm add_griess_b->measure_abs calculate_inhibition Calculate % Inhibition measure_abs->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Workflow for the Nitric Oxide Inhibition Assay.
Anticancer Activity

Several deoxybenzoin derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Quantitative Data:

Cell LineAssayIC₅₀ (µM)Reference CompoundIC₅₀ of Reference (µM)
MCF-7 (Breast Cancer)MTTData not available for the specific compound. Related deoxybenzoins show activity in the low micromolar range.DoxorubicinTypically < 1
HeLa (Cervical Cancer)MTTData not available for the specific compound. Related deoxybenzoins show activity in the low micromolar range.CisplatinTypically 1-5

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • FBS, Penicillin-Streptomycin

  • This compound

  • Doxorubicin or Cisplatin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

  • Cell culture incubator

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and incubate overnight.

  • Treatment:

    • Treat the cells with various concentrations of the test compound or positive control for 48 or 72 hours.

  • MTT Addition:

    • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • The percentage of cell viability is calculated as: % Viability = (Abs_sample / Abs_control) * 100 Where Abs_sample is the absorbance of the treated cells and Abs_control is the absorbance of the untreated cells.

    • The IC₅₀ value, the concentration that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathways

The biological activities of polyphenolic compounds like this compound are often mediated through their interaction with key cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS. Deoxybenzoin derivatives may exert their anti-inflammatory effects by inhibiting one or more steps in this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IKK->NFkB releases IkBa->NFkB inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to Nucleus Nucleus DNA DNA NFkB_nuc->DNA binds to iNOS iNOS Gene DNA->iNOS transcribes NO Nitric Oxide (NO) iNOS->NO produces Compound 1-(2,4-Dihydroxyphenyl)-2- (4-hydroxyphenyl)ethanone Compound->IKK inhibits

Potential inhibition of the NF-κB signaling pathway.
Nrf2 Signaling Pathway in Antioxidant Response

The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or electrophilic compounds (including many polyphenols), Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This results in the production of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Nrf2_Pathway cluster_cytoplasm Cytoplasm ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change in Nrf2 Nrf2 ROS->Nrf2 releases Keap1->Nrf2 sequesters Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates to Nucleus Nucleus ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translates to Compound 1-(2,4-Dihydroxyphenyl)-2- (4-hydroxyphenyl)ethanone Compound->Nrf2 may promote release of

Potential activation of the Nrf2 antioxidant pathway.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its polyphenolic structure suggests significant potential as an antioxidant, anti-inflammatory, and anticancer agent. The provided protocols offer a starting point for the systematic evaluation of this compound and its derivatives. Further research is warranted to elucidate the precise mechanisms of action, establish structure-activity relationships, and assess the in vivo efficacy and safety of this class of compounds. The exploration of its effects on key signaling pathways such as NF-κB and Nrf2 will be crucial in understanding its therapeutic potential and guiding future drug discovery efforts.

Application Notes and Protocols for 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone is a polyphenolic compound belonging to the deoxybenzoin class. Its structure, featuring two hydroxylated phenyl rings, suggests potential biological activities of interest for in vitro investigation, including antioxidant, anti-inflammatory, and kinase inhibitory effects. The presence of a catechol-like moiety (2,4-dihydroxyphenyl) and a phenol group (4-hydroxyphenyl) indicates that this compound may modulate cellular signaling pathways sensitive to redox status and phenolic compounds.

These application notes provide a comprehensive guide for the formulation and in vitro evaluation of this compound. The protocols outlined below are based on established methodologies for similar polyphenolic compounds and offer a starting point for detailed investigation.

Data Presentation

Physicochemical Properties (Predicted)
PropertyValueSource
Molecular FormulaC₁₄H₁₂O₄ChemSpider
Molecular Weight244.24 g/mol ChemSpider
XLogP32.5PubChem
Hydrogen Bond Donor Count3PubChem
Hydrogen Bond Acceptor Count4PubChem
Recommended Working Concentrations for In Vitro Assays
Assay TypeSuggested Concentration RangeNotes
Cell Viability (e.g., MTT)1 - 100 µMTo determine cytotoxicity and establish a non-toxic working range.
Antioxidant Activity (e.g., DCFH-DA)1 - 50 µMDependent on the specific assay and cell type.
Anti-inflammatory (e.g., LPS-induced NO production)1 - 50 µMTitration is necessary to determine the optimal inhibitory concentration.
Kinase Inhibition (e.g., Western Blot for p-ERK)1 - 50 µMThe effective concentration will be target-dependent.

Experimental Protocols

Protocol 1: Preparation of Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Aseptically weigh out a precise amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used to aid dissolution.[1]

  • Visually inspect the solution to ensure no particulate matter remains.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Note on Solvent Choice: DMSO is a common solvent for poorly water-soluble compounds in in vitro assays. However, it is crucial to maintain a final DMSO concentration in the cell culture medium below 0.5% (v/v) to avoid solvent-induced toxicity.[2] An equivalent volume of DMSO should be added to vehicle control wells.

Protocol 2: Determination of Cytotoxicity using MTT Assay

Objective: To evaluate the effect of this compound on cell viability.

Materials:

  • Cells of interest (e.g., RAW 264.7 macrophages, HaCaT keratinocytes)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the compound from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[3]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 3: Western Blot Analysis of MAPK and NF-κB Signaling Pathways

Objective: To investigate the effect of this compound on the activation of key proteins in the MAPK and NF-κB signaling pathways.

Materials:

  • Cells cultured in 6-well plates

  • Compound stock solution

  • Stimulant (e.g., Lipopolysaccharide (LPS) for NF-κB, Phorbol 12-myristate 13-acetate (PMA) or Epidermal Growth Factor (EGF) for MAPK)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat the cells with various non-toxic concentrations of the compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with the appropriate agonist for a short period (e.g., LPS for 30 minutes, EGF for 15 minutes) to induce pathway activation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize protein samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[5]

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays cluster_analysis Data Analysis prep_stock Prepare Stock Solution (in DMSO) treatment Treat Cells with Compound prep_stock->treatment cell_culture Cell Seeding and Culture cell_culture->treatment incubation Incubate (e.g., 24h) treatment->incubation viability_assay Cell Viability Assay (MTT) incubation->viability_assay protein_extraction Protein Extraction incubation->protein_extraction data_quant Quantify Results viability_assay->data_quant western_blot Western Blot Analysis protein_extraction->western_blot western_blot->data_quant interpretation Interpret Data data_quant->interpretation signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) IKK IKK Complex receptor->IKK LPS MAP3K MAP3K receptor->MAP3K IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation MAP2K MAP2K MAP3K->MAP2K P MAPK MAPK (ERK, p38) MAP2K->MAPK P AP1 AP-1 MAPK->AP1 Translocation & Activation compound 1-(2,4-Dihydroxyphenyl)- 2-(4-hydroxyphenyl)ethanone compound->IKK compound->MAP3K gene_transcription Inflammatory Gene Transcription (COX-2, iNOS, Cytokines) NFkB_nuc->gene_transcription AP1->gene_transcription

References

Application Notes and Protocols for 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone as a Tyrosinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone, a deoxybenzoin derivative, as a potent inhibitor of tyrosinase for applications in skin lightening and the management of hyperpigmentation. This document details the scientific basis, experimental protocols, and expected outcomes for researchers investigating this class of compounds.

Introduction

Melanin is the primary pigment responsible for skin, hair, and eye color. Its synthesis, known as melanogenesis, is regulated by the enzyme tyrosinase.[1][2] Overactivity of tyrosinase can lead to hyperpigmentation disorders such as melasma and age spots.[1] Consequently, the inhibition of tyrosinase is a key strategy in the development of skin-lightening agents.[2] this compound belongs to the class of polyphenolic deoxybenzoins, which have demonstrated significant potential as tyrosinase inhibitors.[3] This document provides detailed protocols for the in vitro and cell-based evaluation of this compound's efficacy.

Data Presentation

CompoundIC50 (µM) vs. Mushroom TyrosinaseReference
2,3,4'-trihydroxy-4-methoxydeoxybenzoin43.37[3]
2,4,4',5-tetrahydroxydeoxybenzoin (DPPH scavenging)0.69[3]
1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane12 (vs. murine tyrosinase)[4]
Kojic Acid (Positive Control)22.84[5]

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This protocol outlines the in vitro assessment of the inhibitory effect of this compound on the activity of mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound

  • Kojic Acid (positive control)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

    • Prepare a fresh solution of L-DOPA in phosphate buffer.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of Kojic Acid in DMSO or phosphate buffer.

    • Prepare serial dilutions of the test compound and Kojic acid in phosphate buffer. The final DMSO concentration should not exceed 1-2%.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of the test compound dilution, 100 µL of phosphate buffer, and 40 µL of the tyrosinase solution to the test wells.

    • For the control wells, add 20 µL of the vehicle (DMSO in buffer), 100 µL of phosphate buffer, and 40 µL of the tyrosinase solution.

    • For the blank wells, add 20 µL of the test compound dilution and 140 µL of phosphate buffer (no enzyme).

    • Initiate the reaction by adding 40 µL of the L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475 nm using a microplate reader at regular intervals for a set period.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

    • Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the tyrosinase activity.

Kinetic Analysis of Tyrosinase Inhibition

This protocol determines the mechanism of tyrosinase inhibition (e.g., competitive, non-competitive) by this compound.

Procedure:

  • Perform the tyrosinase inhibition assay as described above, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor.

  • Measure the initial reaction velocities at each substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).

  • Analyze the plot to determine the type of inhibition. For competitive inhibition, the lines will intersect on the y-axis, indicating a change in Km but not Vmax.

Cell-Based Melanin Content Assay in B16F10 Melanoma Cells

This protocol assesses the effect of this compound on melanin production in a cellular context.

Materials:

  • B16F10 mouse melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • This compound

  • α-Melanocyte-Stimulating Hormone (α-MSH) (optional, to stimulate melanin production)

  • Lysis Buffer (e.g., 1N NaOH with 10% DMSO)

  • 96-well plate

Procedure:

  • Cell Culture and Treatment:

    • Culture B16F10 cells in DMEM supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours). α-MSH can be co-administered to stimulate melanin synthesis.

  • Melanin Content Measurement:

    • After treatment, wash the cells with Phosphate-Buffered Saline (PBS).

    • Lyse the cells using the lysis buffer.

    • Measure the absorbance of the lysate at 405 nm, which is proportional to the melanin content.

  • Data Analysis:

    • Normalize the melanin content to the total protein content or cell number to account for any cytotoxic effects of the compound.

    • Calculate the percentage of melanin inhibition compared to the control (untreated or vehicle-treated) cells.

Visualizations

experimental_workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Tyrosinase Inhibition Assay Tyrosinase Inhibition Assay Kinetic Analysis Kinetic Analysis Tyrosinase Inhibition Assay->Kinetic Analysis Determine Mechanism Data Analysis Data Analysis Kinetic Analysis->Data Analysis Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Melanin Content Assay Melanin Content Assay Compound Treatment->Melanin Content Assay Melanin Content Assay->Data Analysis

Caption: Experimental workflow for evaluating tyrosinase inhibitors.

melanogenesis_pathway α-MSH α-MSH MC1R MC1R α-MSH->MC1R binds AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF Microphthalmia-associated Transcription Factor CREB->MITF activates transcription Tyrosinase Gene Tyrosinase Gene MITF->Tyrosinase Gene activates transcription Tyrosinase Tyrosinase Tyrosinase Gene->Tyrosinase translates to L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Inhibitor 1-(2,4-Dihydroxyphenyl)- 2-(4-hydroxyphenyl)ethanone Inhibitor->Tyrosinase inhibits

Caption: Simplified melanogenesis signaling pathway and the point of inhibition.

logical_relationship Hypothesis Deoxybenzoin derivatives inhibit tyrosinase InVitro In Vitro Evidence (Enzyme Assay) Hypothesis->InVitro InCellulo Cell-Based Evidence (Melanin Assay) Hypothesis->InCellulo Conclusion Effective Tyrosinase Inhibitor for Skin Lightening InVitro->Conclusion InCellulo->Conclusion

Caption: Logical framework for evaluating tyrosinase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and direct method for the synthesis of this compound, a deoxybenzoin, is through a Friedel-Crafts acylation reaction. This typically involves the reaction of a phenol (resorcinol) with a phenylacetic acid derivative (4-hydroxyphenylacetic acid) in the presence of a Lewis acid catalyst.[1] Another potential, though less direct, route is the Fries rearrangement of a corresponding phenolic ester.[2][3][4]

Q2: What is the role of the Lewis acid in the Friedel-Crafts acylation for this synthesis?

A2: The Lewis acid catalyst, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), plays a crucial role in activating the acylating agent (4-hydroxyphenylacetic acid or its derivative). It coordinates with the carbonyl oxygen of the acetic acid derivative, generating a highly electrophilic acylium ion or a reactive acylium ion-Lewis acid complex. This electrophile then attacks the electron-rich aromatic ring of resorcinol to form the desired ketone.[2][3]

Q3: How can I minimize the formation of side products?

A3: Side product formation can be minimized by carefully controlling the reaction conditions. Key factors include:

  • Temperature: Lower temperatures generally favor para-substitution and can reduce the formation of undesired isomers and polymeric materials.[2][5]

  • Stoichiometry: Using an appropriate molar ratio of reactants and Lewis acid is critical. An excess of the Lewis acid can sometimes lead to the formation of di-acylated or other side products.

  • Solvent: The choice of solvent can influence the reaction pathway and selectivity. Non-polar solvents often favor ortho-substitution in Fries rearrangements, while polar solvents can favor the para-product.[2]

  • Moisture Control: The reaction should be carried out under anhydrous conditions as Lewis acids are highly sensitive to moisture, which can deactivate the catalyst and lead to lower yields.

Q4: What are some common challenges in the purification of this compound?

A4: Purification can be challenging due to the presence of unreacted starting materials, isomeric products, and polymeric byproducts. The multiple hydroxyl groups on the molecule also make it polar and potentially sensitive to oxidation. Common purification techniques include:

  • Recrystallization: This is a common method for purifying solid products. A suitable solvent system (e.g., ethanol-water, ethyl acetate-hexane) needs to be identified.

  • Column Chromatography: For complex mixtures or to obtain very high purity, silica gel column chromatography can be employed. A gradient elution with a mixture of polar and non-polar solvents is often effective.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Lewis acid catalyst due to moisture. 2. Insufficient activation of the acylating agent. 3. Reaction temperature is too low. 4. Incorrect stoichiometry of reactants.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous Lewis acid. 2. Increase the amount of Lewis acid catalyst incrementally. Consider using a more reactive derivative of 4-hydroxyphenylacetic acid, such as the corresponding acid chloride. 3. Gradually increase the reaction temperature and monitor the progress by TLC. 4. Re-evaluate the molar ratios of resorcinol, 4-hydroxyphenylacetic acid, and the Lewis acid.
Formation of Multiple Products (Isomers) 1. Reaction temperature is too high, leading to a loss of selectivity. 2. The choice of Lewis acid or solvent is not optimal for the desired regioselectivity.1. Perform the reaction at a lower temperature. For Fries rearrangements, lower temperatures generally favor the para-product, while higher temperatures favor the ortho-product.[2][5] 2. Experiment with different Lewis acids (e.g., ZnCl₂, FeCl₃, TiCl₄) or solvents with varying polarities.
Formation of a Tarry, Intractable Mixture 1. Reaction temperature is excessively high, causing polymerization or decomposition. 2. The concentration of reactants is too high.1. Significantly reduce the reaction temperature and ensure even heating with vigorous stirring. 2. Dilute the reaction mixture with an appropriate anhydrous solvent.
Product is Difficult to Purify 1. Presence of closely related isomers or byproducts. 2. The product is unstable under the purification conditions.1. Utilize high-performance liquid chromatography (HPLC) for purification if column chromatography is insufficient. 2. Consider derivatization of the hydroxyl groups before purification to improve stability and chromatographic behavior, followed by a deprotection step.

Experimental Protocols

Proposed Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a proposed method based on the principles of the Friedel-Crafts acylation for deoxybenzoin synthesis.[1]

Materials:

  • Resorcinol

  • 4-Hydroxyphenylacetic acid

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Nitrobenzene (solvent)

  • Dry Ether

  • Hydrochloric Acid (HCl), 1 M

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol

  • Deionized Water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add resorcinol (1.10 g, 10 mmol) and anhydrous nitrobenzene (20 mL).

  • Addition of Catalyst: Cool the mixture to 0-5 °C in an ice bath. Slowly add anhydrous aluminum chloride (2.67 g, 20 mmol) in portions with constant stirring.

  • Addition of Acylating Agent: Dissolve 4-hydroxyphenylacetic acid (1.52 g, 10 mmol) in dry ether (10 mL) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M HCl (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallize the crude product from an ethanol/water mixture.

Data Presentation

Table 1: Reaction Parameters for Friedel-Crafts Acylation

ParameterRecommended Value/ConditionRationale
Reactant Ratio (Resorcinol : 4-Hydroxyphenylacetic acid) 1 : 1 to 1.2 : 1A slight excess of resorcinol can help to drive the reaction to completion.
Lewis Acid (AlCl₃) Ratio (to 4-Hydroxyphenylacetic acid) 2 - 3 equivalentsSufficient catalyst is needed to activate the acylating agent and coordinate with the hydroxyl groups.
Temperature 0 °C to Room TemperatureTo control the exothermicity of the reaction and improve selectivity.
Solvent Anhydrous Nitrobenzene or Carbon DisulfideInert solvents that can dissolve the reactants and catalyst complex.
Reaction Time 12 - 24 hoursReaction times can vary; monitor by TLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Prepare Anhydrous Reactants (Resorcinol, 4-Hydroxyphenylacetic acid) setup Reaction Setup (Inert Atmosphere) prep_reactants->setup prep_catalyst Prepare Anhydrous Lewis Acid (e.g., AlCl3) prep_catalyst->setup addition Slow Addition of Reactants and Catalyst at Low Temperature setup->addition reaction Stir at Controlled Temperature addition->reaction quench Quench Reaction (e.g., with HCl) reaction->quench extract Extraction with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purification (Chromatography/Recrystallization) dry_concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue cause1 Moisture Contamination start->cause1 cause2 Incorrect Temperature start->cause2 cause3 Suboptimal Reagent Ratio start->cause3 cause4 Side Reactions start->cause4 solution1 Use Anhydrous Conditions (Dry Glassware, Inert Gas) cause1->solution1 solution2 Optimize Reaction Temperature (Monitor with TLC) cause2->solution2 solution3 Adjust Stoichiometry (Reactants & Catalyst) cause3->solution3 solution4 Modify Reaction Conditions (Solvent, Catalyst) cause4->solution4

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Chromatographic Purification of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone by chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of polar phenolic compounds like this compound, silica gel (60-120 or 100-200 mesh) is a commonly used and effective stationary phase for normal-phase column chromatography.[1][2] For reversed-phase applications, C18 columns are standard.

Q2: What are suitable solvent systems for the elution of the target compound?

A2: A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity. Common solvent systems for separating phenolic compounds include:

  • Hexane/Ethyl Acetate[3]

  • Dichloromethane/Methanol[1]

  • Toluene/Ethyl Acetate[1] The optimal solvent system and gradient should be determined by preliminary Thin Layer Chromatography (TLC) analysis.

Q3: How can I monitor the progress of the purification?

A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the separation.[4] Fractions collected from the column can be spotted on a TLC plate and developed in a suitable solvent system (e.g., the same solvent system used for the column). The spots can be visualized under UV light (254 nm), and fractions containing the pure compound can be identified by comparing their Rf values to that of a standard, if available.[5]

Q4: What are the potential impurities I might encounter?

A4: Potential impurities can originate from the starting materials, byproducts of the synthesis reaction, or degradation of the target compound. If synthesized from resorcinol and 4-hydroxyphenylacetic acid, unreacted starting materials and side-products from self-condensation or alternative reaction pathways could be present. Isomeric impurities may also be present.[6]

Q5: Is this compound stable on silica gel?

A5: Phenolic compounds, especially those with multiple hydroxyl groups, can sometimes interact strongly with the acidic silanol groups on the surface of silica gel, potentially leading to tailing or even degradation.[1] It is advisable to assess the stability of your compound on silica gel by performing a 2D TLC or by spotting the compound on a TLC plate and observing for any degradation over time.

Troubleshooting Guides

Problem 1: Poor or No Separation of the Target Compound
Possible Cause Suggested Solution
Inappropriate Solvent System The polarity of the eluent may be too high or too low. Optimize the solvent system using TLC to achieve a clear separation between the target compound and impurities. Aim for an Rf value of 0.2-0.4 for the target compound.
Column Overloading Too much crude sample was loaded onto the column. Reduce the amount of sample loaded relative to the amount of stationary phase. A general rule of thumb is a sample-to-silica ratio of 1:30 to 1:100.
Improper Column Packing The column may have cracks, channels, or an uneven surface, leading to poor separation. Ensure the column is packed uniformly as a slurry and the top surface is flat and protected with a layer of sand.[7]
Co-eluting Impurities The impurities may have very similar polarity to the target compound. Consider using a different stationary phase (e.g., alumina) or a different solvent system to alter the selectivity of the separation.[1] Preparative HPLC could also be an option for difficult separations.[8]
Problem 2: The Target Compound is Not Eluting from the Column
Possible Cause Suggested Solution
Solvent Polarity is Too Low The eluent is not polar enough to displace the compound from the stationary phase. Gradually increase the polarity of the mobile phase. For highly polar compounds, a small percentage of methanol can be added to the eluent.[1]
Strong Interaction with Silica Gel The phenolic hydroxyl groups may be strongly adsorbing to the acidic silica. Add a small amount of a polar modifier like acetic acid or triethylamine to the mobile phase to reduce these interactions. However, be mindful that this will alter the pH and may affect compound stability.
Compound Degradation on the Column The compound may be unstable on the acidic silica gel.[1] Assess stability using TLC. If degradation is observed, consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel.
Problem 3: Peak Tailing in Chromatogram (HPLC or Column Chromatography)
Possible Cause Suggested Solution
Secondary Interactions with Stationary Phase Residual silanol groups on the silica surface can interact with the polar functional groups of the analyte. For HPLC, use an end-capped column or add a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase.[8] For column chromatography, adding a small amount of a competitive polar solvent can help.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the sample concentration or injection volume.
Sample Solvent is Stronger than Mobile Phase The sample is dissolved in a solvent that is significantly more polar than the initial mobile phase. If possible, dissolve the sample in the initial mobile phase or a weaker solvent.

Experimental Protocols

Protocol 1: Column Chromatography Purification using Silica Gel
  • Slurry Preparation and Packing:

    • Prepare a slurry of silica gel (e.g., 70-230 mesh) in the initial, least polar solvent of your chosen mobile phase (e.g., hexane).

    • Carefully pour the slurry into a vertical glass column with the stopcock closed, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.[7]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the initial mobile phase).

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for samples not readily soluble in the mobile phase, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-sample mixture to the top of the column.

  • Elution:

    • Begin elution with the least polar solvent mixture determined from your TLC analysis.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure product.[2]

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For higher purity requirements or difficult separations, preparative HPLC can be utilized.

  • Method Development:

    • Develop an analytical HPLC method first to determine the optimal mobile phase and gradient for separation. A common mobile phase for related compounds is a mixture of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid.[8][9]

  • System Preparation:

    • Equilibrate the preparative HPLC system, including the larger-diameter column, with the initial mobile phase.

  • Sample Injection:

    • Dissolve the partially purified or crude sample in the mobile phase and inject it onto the column.

  • Fraction Collection:

    • Monitor the elution profile using a UV detector.

    • Collect the fraction corresponding to the peak of this compound.

  • Post-Purification:

    • Evaporate the solvent from the collected fraction to isolate the high-purity compound.

Data Presentation

Table 1: Typical Parameters for Column Chromatography Purification

ParameterValueNotes
Stationary Phase Silica Gel (60-120 mesh)Standard for normal-phase chromatography.
Mobile Phase Hexane:Ethyl Acetate (Gradient)Start with low polarity (e.g., 9:1) and increase to higher polarity (e.g., 1:1).
Expected Yield 60-85%Highly dependent on the purity of the crude material and optimization of the chromatographic conditions.
Expected Purity >95%Purity can be assessed by HPLC or NMR.
TLC Monitoring (Rf) 0.2 - 0.4In a moderately polar solvent mixture (e.g., Hexane:EtOAc 7:3). This is an estimated value and should be determined experimentally.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation crude Crude Product dissolve Dissolve in Minimal Solvent crude->dissolve load Load Sample onto Column dissolve->load elute Gradient Elution (e.g., Hexane:EtOAc) load->elute collect Collect Fractions elute->collect tlc TLC Analysis of Fractions collect->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate pure_product Purified Product evaporate->pure_product

Caption: Workflow for the purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation? solvent Incorrect Solvent Polarity start->solvent Yes overload Column Overloading start->overload Yes packing Improper Packing start->packing Yes stability Compound Instability start->stability Yes optimize_tlc Optimize Solvent System with TLC solvent->optimize_tlc reduce_sample Reduce Sample Load overload->reduce_sample repack Repack Column Carefully packing->repack change_stationary Use Neutral Alumina or Deactivated Silica stability->change_stationary end Improved Separation optimize_tlc->end reduce_sample->end repack->end change_stationary->end

Caption: Troubleshooting logic for poor chromatographic separation.

References

Technical Support Center: Recrystallization of Deoxybenzoin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recrystallization of deoxybenzoin and its derivatives.

Troubleshooting Guide

Successful recrystallization hinges on the careful selection of solvents and precise control of temperature and cooling rates. Below is a summary of recommended starting conditions for various deoxybenzoin derivatives. Note that these are starting points, and optimization may be necessary for specific substrates.

Derivative TypeRecommended Solvent System(s)Typical Solvent to Solute Ratio (mL/g)Dissolution Temperature (°C)Cooling Protocol
Unsubstituted Deoxybenzoin Ethanol (95%)~3 mL/gNear boiling point (~78°C)Slow cooling to room temperature, followed by an ice bath.
Hydroxy-Deoxybenzoins Ethanol/Water or Methanol/Water4-5 mL/g (initial solvent)Near boiling point of the solvent mixtureSlow cooling is crucial to prevent oiling out. A stepwise cooling profile may be beneficial.
Methoxy-Deoxybenzoins Ethanol (95%)~8-9 mL/gNear boiling point (~78°C)Slow cooling to room temperature.
Amino-Deoxybenzoins Isopropyl alcohol or other polar solventsStart with a minimal amount and add until dissolvedNear boiling pointSlow cooling is recommended. Consider using an anti-solvent if crystallization is difficult.
Halogenated Deoxybenzoins EthanolVaries, start with minimal hot solventNear boiling point (~78°C)Slow cooling to room temperature.

Experimental Protocols

General Single-Solvent Recrystallization Protocol (e.g., Deoxybenzoin in Ethanol)
  • Dissolution: In an Erlenmeyer flask, add the crude deoxybenzoin derivative and a magnetic stir bar. Add the minimum amount of the chosen solvent (e.g., 95% ethanol) to just cover the solid. Heat the mixture to near its boiling point with continuous stirring. Add small portions of the hot solvent until the solid completely dissolves.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[2] Slow cooling is essential for the formation of large, pure crystals.[2]

  • Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 15-30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals to a constant weight.

General Mixed-Solvent Recrystallization Protocol (e.g., Hydroxy-Deoxybenzoin in Ethanol/Water)
  • Dissolution: Dissolve the crude hydroxy-deoxybenzoin derivative in a minimal amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.[1]

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., hot deionized water) dropwise until the solution becomes faintly cloudy, indicating saturation.

  • Clarification: Add a few drops of the "good" solvent (hot ethanol) until the cloudiness just disappears.

  • Crystallization and Isolation: Follow steps 4-7 from the single-solvent protocol.

G cluster_start Start cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation cluster_end End start Crude Deoxybenzoin Derivative dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional for Colored Impurities) dissolve->charcoal hot_filtration Hot Gravity Filtration (Optional for Insoluble Impurities) charcoal->hot_filtration cool Slowly Cool to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Deoxybenzoin Derivative dry->end

Caption: General experimental workflow for the recrystallization of deoxybenzoin derivatives.

Frequently Asked Questions (FAQs)

Q1: My deoxybenzoin derivative is "oiling out" instead of crystallizing. What should I do?

A1: "Oiling out," where the solute separates as a liquid instead of a solid, is a common issue, especially with compounds that have lower melting points or when the solution is too concentrated.[4] Here are several strategies to address this:

  • Reduce the cooling rate: Allow the solution to cool more slowly. You can insulate the flask or use a temperature-controlled bath.

  • Use a more dilute solution: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until it redissolves. Then, allow it to cool slowly again.

  • Change the solvent system: If the problem persists, the chosen solvent may not be ideal. Try a different solvent or a mixed-solvent system. For polar derivatives, a less polar solvent might be beneficial.[4]

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to induce nucleation.

  • Seed the solution: Add a tiny crystal of the pure compound to the cooled solution to act as a nucleation site.

Q2: The yield of my recrystallized product is very low. How can I improve it?

A2: Low yield can result from several factors. Consider the following to improve your recovery:

  • Use the minimum amount of hot solvent: Adding too much solvent will keep more of your product dissolved at low temperatures.[1]

  • Ensure complete cooling: Make sure to cool the solution in an ice bath for a sufficient amount of time (e.g., 15-30 minutes) after it has reached room temperature to maximize precipitation.[3]

  • Avoid premature crystallization during hot filtration: If you perform a hot filtration, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.

  • Wash with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.

  • Recover a second crop: The filtrate (mother liquor) may still contain a significant amount of dissolved product. You can try to recover a second, albeit less pure, crop of crystals by evaporating some of the solvent and re-cooling.

Q3: My recrystallized product is still colored. How can I remove the colored impurities?

A3: If your product remains colored after recrystallization, the impurities are likely soluble in the recrystallization solvent. To address this:

  • Use activated charcoal: Before the hot filtration step, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities, which can then be removed by filtration. Be aware that using too much charcoal can also adsorb your product, reducing the yield.

  • Consider a different solvent: A different solvent may leave the colored impurities either completely insoluble (removable by hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).

Q4: No crystals are forming, even after cooling in an ice bath. What should I do?

A4: The absence of crystal formation usually indicates that the solution is not supersaturated. Here are some steps to induce crystallization:

  • Scratch the inner surface of the flask: Use a glass rod to create a rough surface that can promote nucleation.

  • Add a seed crystal: Introduce a small crystal of the pure compound.

  • Reduce the solvent volume: If the solution is too dilute, you can gently heat it to evaporate some of the solvent and then attempt to cool it again.[2]

  • Introduce an anti-solvent: If using a single solvent, you can try adding a "poor" solvent dropwise to the cooled solution to decrease the solubility of your compound.

G cluster_start Problem cluster_diagnosis Diagnosis cluster_solutions Solutions start Recrystallization Issue with Deoxybenzoin Derivative oiling_out Oiling Out? start->oiling_out low_yield Low Yield? start->low_yield colored_product Colored Product? start->colored_product no_crystals No Crystals Formed? start->no_crystals solution_oiling Slower Cooling More Solvent Change Solvent Scratch/Seed oiling_out->solution_oiling Yes solution_yield Minimal Hot Solvent Complete Cooling Pre-heat Funnel Cold Wash low_yield->solution_yield Yes solution_color Use Activated Charcoal Change Solvent colored_product->solution_color Yes solution_no_crystals Scratch/Seed Reduce Solvent Volume Add Anti-solvent no_crystals->solution_no_crystals Yes

References

Technical Support Center: Overcoming Solubility Challenges of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, a deoxybenzoin, is a phenolic compound. Generally, such compounds exhibit good solubility in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol.[1] However, their aqueous solubility is often limited. For structurally similar compounds like 4'-Hydroxyacetophenone, the water solubility is predicted to be around 5.02 g/L.[2]

Q2: I am observing precipitation when I dilute my DMSO stock solution of the compound into an aqueous assay buffer. What can I do?

A2: This is a common issue for compounds with low aqueous solubility. Here are several strategies to mitigate precipitation:

  • Lower the final concentration: The concentration of the compound in your assay might be exceeding its solubility limit in the final aqueous buffer. Try testing a lower concentration range.

  • Optimize the co-solvent concentration: While DMSO is an excellent solvent for initial stock preparation, its final concentration in the assay should be kept to a minimum, ideally below 0.5%, to avoid solvent-induced artifacts and cytotoxicity.[3]

  • Use a stepwise dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in 100% DMSO first, and then add the final, most diluted DMSO stock to your aqueous buffer.[3][4] This gradual change in solvent polarity can help prevent the compound from crashing out of solution.

  • Utilize sonication or gentle warming: Brief sonication or warming the solution in a water bath (e.g., at 37°C) can help dissolve the compound.[3] However, be cautious with heat as it may degrade the compound.

Q3: Can I use solvents other than DMSO?

A3: Yes, other organic solvents can be used. Ethanol and methanol are common alternatives for phenolic compounds.[1] However, it is crucial to determine the compatibility of the chosen solvent with your specific assay, as organic solvents can affect enzyme activity and cell viability. Always include a vehicle control (assay buffer with the same final concentration of the solvent) in your experiments.

Q4: How can I determine the solubility of this compound in my specific assay buffer?

A4: You can perform a simple experimental solubility test. Prepare a series of dilutions of your compound in the assay buffer. After a set incubation time, visually inspect for any precipitation or measure the turbidity using a spectrophotometer. This will give you an estimate of the kinetic solubility of your compound under your specific experimental conditions.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in assays.

Problem Possible Cause Suggested Solution
Compound will not dissolve in the initial solvent (e.g., DMSO). The compound may have very low solubility even in organic solvents, or the concentration is too high.Try a lower starting concentration. Use gentle heating (37°C) or sonication to aid dissolution.[3] Consider trying alternative solvents like N,N-dimethylformamide (DMF).
Precipitation occurs immediately upon dilution into aqueous buffer. The compound has poor aqueous solubility, and the sudden change in solvent polarity causes it to precipitate.Lower the final assay concentration. Decrease the percentage of the organic co-solvent in the final dilution. Perform a stepwise dilution in the organic solvent before adding to the aqueous buffer.[3][4]
Variable or inconsistent assay results. The compound may be precipitating out of solution over the course of the experiment, leading to inconsistent effective concentrations.Ensure the compound is fully dissolved at the start of the assay. Visually inspect your assay plates for any signs of precipitation. Consider reducing the incubation time if precipitation is observed over longer periods.
Observed biological activity is lower than expected. Poor solubility may be limiting the actual concentration of the compound available to interact with the biological target.Address the solubility issues using the strategies mentioned above to ensure the compound is fully in solution at the tested concentrations.
Cellular toxicity is observed at higher concentrations. The organic solvent (e.g., DMSO) used to dissolve the compound may be causing cytotoxicity.Ensure the final concentration of the organic solvent in the cell culture medium is as low as possible (typically <0.5%).[3] Always include a vehicle control with the same solvent concentration to assess solvent-induced toxicity.

Data Presentation

Solvent/Property Estimated Solubility / Value Source/Analogue
Water Slightly solubleBased on general properties of phenolic compounds and deoxybenzoins.[5]
DMSO SolubleGeneral solvent for phenolic and poorly water-soluble compounds.[3]
Ethanol SolubleCommon solvent for phenolic compounds.[1]
Methanol SolubleCommon solvent for phenolic compounds.[1]
Predicted logP ~2-3Estimated based on similar structures like 4'-Hydroxyacetophenone (logP ~1.62).[2]
Predicted Water Solubility ~5 g/LBased on 4'-Hydroxyacetophenone.[2]

Note: These are estimations and should be experimentally verified for your specific lot of the compound and assay conditions.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: 244.24 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh 2.44 mg of this compound.

  • Transfer the compound to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Vortex the tube for 1-2 minutes until the compound is completely dissolved.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or warm it gently to 37°C.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Tyrosinase Inhibition Assay

This protocol is for an in vitro assay to determine the inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

  • Mushroom Tyrosinase (e.g., 1000 U/mL in phosphate buffer)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • This compound stock solution (in DMSO)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and kojic acid in phosphate buffer from the DMSO stock solution. Ensure the final DMSO concentration in all wells is the same and does not exceed 1%.

  • In a 96-well plate, add 50 µL of phosphate buffer, 40 µL of the compound dilution (or vehicle control), and 10 µL of tyrosinase enzyme solution (1000 U/mL).

  • Incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 100 µL of L-DOPA solution (1 mM in phosphate buffer) to each well.

  • Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • The percent inhibition is calculated as follows: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Stock (e.g., 10 mM in DMSO) dilution Serial Dilution of Compound prep_compound->dilution prep_enzyme Prepare Tyrosinase Solution incubation Pre-incubate Compound with Tyrosinase prep_enzyme->incubation prep_substrate Prepare L-DOPA Solution reaction Initiate Reaction with L-DOPA prep_substrate->reaction dilution->incubation incubation->reaction measurement Measure Absorbance (475 nm) reaction->measurement calc_rate Calculate Reaction Rate measurement->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Workflow for a tyrosinase inhibition assay.

melanogenesis_pathway cluster_receptor Signal Initiation cluster_cascade Signaling Cascade cluster_transcription Transcription cluster_synthesis Melanin Synthesis MC1R MC1R AC Adenylyl Cyclase MC1R->AC activates alphaMSH α-MSH alphaMSH->MC1R binds cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF (Transcription Factor) CREB->MITF activates transcription of Tyrosinase Tyrosinase MITF->Tyrosinase activates transcription of Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin multiple steps Compound 1-(2,4-Dihydroxyphenyl)-2- (4-hydroxyphenyl)ethanone Compound->Tyrosinase inhibits

Caption: Simplified melanogenesis signaling pathway.

References

identifying byproducts in the synthesis of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and effective method for synthesizing this compound is the Houben-Hoesch reaction.[1][2][3] This acid-catalyzed electrophilic aromatic substitution involves the condensation of resorcinol with 4-hydroxyphenylacetonitrile in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride, and hydrogen chloride gas.[4][5]

Q2: What are the primary challenges and potential side reactions in this synthesis?

A2: The main challenges include controlling the regioselectivity of the acylation on the electron-rich resorcinol ring and preventing side reactions. Key issues to be aware of are:

  • Formation of isomeric byproducts: Acylation can occur at different positions on the resorcinol ring.

  • Di-acylation: The high reactivity of resorcinol can lead to the addition of a second acyl group.[5]

  • Formation of imino ether hydrochlorides: A common byproduct in Hoesch reactions, especially with less activated phenols, is the formation of an imino ether hydrochloride from the reaction on a hydroxyl group.[2][4]

  • Gattermann reaction byproduct: If the nitrile is hydrolyzed to hydrogen cyanide under the reaction conditions, a formylated byproduct can be produced via the Gattermann reaction.[5]

  • Incomplete hydrolysis: The reaction proceeds through a ketimine intermediate which must be fully hydrolyzed during the aqueous workup to yield the desired ketone. Incomplete hydrolysis will result in the presence of the ketimine in the crude product.[1][5]

Q3: Why is my reaction yield consistently low?

A3: Low yields can stem from several factors:

  • Moisture in reagents or glassware: The Lewis acid catalysts used are extremely sensitive to moisture, which will deactivate them.

  • Poor quality of reagents: Ensure the purity of resorcinol, 4-hydroxyphenylacetonitrile, and the Lewis acid.

  • Inefficient HCl gas dispersion: A steady and well-dispersed stream of dry hydrogen chloride gas is crucial for the reaction to proceed efficiently.

  • Suboptimal reaction temperature: The Houben-Hoesch reaction is often carried out at low temperatures to minimize side product formation.[2]

  • Inadequate workup: Incomplete hydrolysis of the ketimine intermediate will lead to a lower yield of the final ketone product.

Q4: What is the potential biological relevance of this compound?

A4: Deoxybenzoin derivatives, such as the target molecule, have been investigated for their potential as xenoestrogens. This means they can bind to and activate estrogen receptors (ERα and ERβ), potentially modulating estrogenic signaling pathways.[6] This activity makes them of interest in studying endocrine disruption and in the development of selective estrogen receptor modulators (SERMs).

Troubleshooting Guide: Identifying Byproducts

The synthesis of this compound via the Houben-Hoesch reaction can lead to several byproducts. Below is a guide to their identification.

Logical Troubleshooting Workflow

troubleshooting_workflow cluster_synthesis Synthesis & Workup cluster_analysis Byproduct Identification Start Crude Reaction Mixture Analysis Analyze by HPLC-UV and LC-MS Start->Analysis Expected_Peak Expected Product Peak (Correct m/z) Analysis->Expected_Peak Unexpected_Peaks Unexpected Peaks Present? Analysis->Unexpected_Peaks Isomer Isomer Byproduct (Same m/z as product) Unexpected_Peaks->Isomer Yes, peak with same m/z Diacylated Di-acylated Byproduct (Higher m/z) Unexpected_Peaks->Diacylated Yes, peak with higher m/z Starting_Material Unreacted Starting Material (Lower m/z) Unexpected_Peaks->Starting_Material Yes, peak with lower m/z End Byproducts Identified Unexpected_Peaks->End No Other_Byproduct Other Byproducts (e.g., Gattermann, Imino Ether) Isomer->Other_Byproduct Diacylated->Other_Byproduct Starting_Material->Other_Byproduct Other_Byproduct->End

Caption: A logical workflow for the identification of byproducts in the synthesis of this compound.

Summary of Potential Byproducts and Their Characteristics
Byproduct NameStructureMolecular Weight ( g/mol )Identification Notes
Unreacted Resorcinol C₆H₆O₂110.11Elutes early in reverse-phase HPLC. Characteristic signals in ¹H NMR.
Unreacted 4-Hydroxyphenylacetonitrile C₈H₇NO133.15Presence of a nitrile peak in the IR spectrum (~2250 cm⁻¹).
Isomeric Product (e.g., 1-(2,6-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone) C₁₄H₁₂O₄244.24Same mass-to-charge ratio (m/z) as the desired product. Different retention time in HPLC and distinct aromatic region in ¹H NMR spectrum.
Di-acylated Resorcinol C₂₂H₁₈O₅378.38Significantly higher molecular weight. Will have a distinct m/z value in mass spectrometry.
Gattermann Byproduct (2,4-Dihydroxy-α-(4-hydroxyphenyl)benzeneacetaldehyde) C₁₄H₁₂O₄244.24Isomeric with the desired product. Can be distinguished by NMR spectroscopy (presence of an aldehyde proton).
Imino Ether Hydrochloride C₁₄H₁₄ClNO₃283.72Formed from reaction on a hydroxyl group. Will have a different m/z and polarity compared to the desired product.
Ketimine Intermediate C₁₄H₁₃NO₃243.26Present if hydrolysis is incomplete. Can be identified by the C=N bond in IR and mass spectrometry.

Experimental Protocols

HPLC-UV Method for Byproduct Analysis

This Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection method is designed for the separation and preliminary quantification of this compound and its potential byproducts.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition and filter through a 0.45 µm syringe filter.

GC-MS Method for Byproduct Identification (after Silylation)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile and semi-volatile compounds. Due to the low volatility of the polyhydroxylated products, derivatization by silylation is required.[7][8]

  • Derivatization (Silylation):

    • Evaporate a small aliquot of the sample to dryness under a stream of nitrogen.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of pyridine (to act as a catalyst and solvent).[9][10]

    • Heat the mixture at 70°C for 30 minutes.

    • The sample is now ready for injection.

  • Instrumentation: GC-MS system.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 10 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-650.

    • Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

Visualizations

Houben-Hoesch Synthesis Pathway and Potential Byproducts

synthesis_byproducts cluster_reactants Reactants cluster_reaction Houben-Hoesch Reaction cluster_byproducts Potential Byproducts Resorcinol Resorcinol Catalyst ZnCl₂ / HCl Resorcinol->Catalyst HPN 4-Hydroxyphenylacetonitrile HPN->Catalyst Ketimine Ketimine Intermediate Catalyst->Ketimine Isomer Isomeric Product Catalyst->Isomer Diacylated Di-acylated Product Catalyst->Diacylated Gattermann Gattermann Product Catalyst->Gattermann IminoEther Imino Ether Catalyst->IminoEther Hydrolysis H₂O Workup Ketimine->Hydrolysis Product 1-(2,4-Dihydroxyphenyl)-2- (4-hydroxyphenyl)ethanone Hydrolysis->Product

Caption: Synthetic pathway of this compound and potential byproducts.

Estrogen Receptor Signaling Pathway

Deoxybenzoins can act as xenoestrogens, binding to estrogen receptors and initiating signaling cascades.

estrogen_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Deoxybenzoin Deoxybenzoin (Xenoestrogen) ER Estrogen Receptor (ERα / ERβ) Deoxybenzoin->ER Membrane Complex Deoxybenzoin-ER Complex ER->Complex Dimerization Dimerization Complex->Dimerization Dimer Dimerized Complex Dimerization->Dimer Nuclear_Translocation Nuclear Translocation Dimer->Nuclear_Translocation ERE Estrogen Response Element (ERE) on DNA Nuclear_Translocation->ERE Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Proteins New Proteins Translation->Proteins

Caption: Genomic signaling pathway of estrogen receptors activated by a xenoestrogen like deoxybenzoin.

References

optimizing reaction conditions for deoxybenzoin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for deoxybenzoin synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing deoxybenzoin?

A1: The most prevalent methods for synthesizing deoxybenzoin are Friedel-Crafts acylation of an aromatic compound with an aryl acetic acid or its derivative, and the reduction of benzoin.[1] Friedel-Crafts acylation is versatile for producing unsymmetrical deoxybenzoins, while the reduction of readily available benzoins is a convenient method for symmetrical deoxybenzoins.[2] Other reported methods include those starting from chalcones and photocatalytic approaches.[1][3]

Q2: My Friedel-Crafts acylation reaction is giving a low yield. What are the likely causes?

A2: Low yields in Friedel-Crafts acylation can stem from several factors. A primary concern is the deactivation of the Lewis acid catalyst (e.g., AlCl₃) by moisture. It is crucial to use anhydrous reagents and solvents, and thoroughly dried glassware.[4] The reaction temperature is also critical; while higher temperatures can increase the rate, they may also promote side reactions.[4][5] Additionally, an insufficient amount of catalyst can lead to low conversion, as the product ketone can form a complex with the Lewis acid, rendering it inactive.[4]

Q3: Can I use methods other than Friedel-Crafts acylation to avoid harsh Lewis acids?

A3: Yes, several alternative methods exist. One common alternative is the reduction of benzoin using reagents like tin powder in the presence of hydrochloric acid, which can provide good yields of symmetrical deoxybenzoins.[6][7] Another approach involves a base-mediated dual acylation of γ-aryl β-keto esters, which proceeds under mild, metal-free conditions.[8] Syntheses starting from chalcone epoxides, which undergo rearrangement and deformylation, also provide a viable route.[1]

Q4: How can I purify the crude deoxybenzoin product?

A4: Recrystallization is a highly effective method for purifying solid deoxybenzoin.[6] Ethanol is a commonly used solvent for this purpose.[2][6] The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals while impurities remain in the solution.[9][10] For non-crystalline products or mixtures that are difficult to separate by recrystallization, column chromatography over silica gel is a suitable alternative.[11]

Troubleshooting Guide

Symptom Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Catalyst: Lewis acid (e.g., AlCl₃) may have been deactivated by moisture.[4] 2. Low Reaction Temperature: The reaction rate may be too slow at the current temperature.[5] 3. Insufficient Reaction Time: The reaction may not have reached completion.1. Use a fresh, unopened container of the Lewis acid catalyst. Ensure all glassware is oven-dried and solvents are anhydrous. 2. Gradually and carefully increase the reaction temperature while monitoring for side product formation. For some reactions, refluxing may be necessary.[6][7] 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material is consumed.
Formation of Multiple Products or Unexpected Byproducts 1. Side Reactions: High reaction temperatures can lead to the formation of byproducts.[4] 2. Polyacylation (Less common in acylation): While less of an issue than in Friedel-Crafts alkylation, it can sometimes occur.[12] 3. Rearrangement of Reactants/Intermediates: This is a known issue, particularly in Friedel-Crafts alkylation.[7]1. Conduct the reaction at a lower temperature to improve selectivity.[4] 2. Friedel-Crafts acylation is generally self-limiting as the product is deactivated towards further acylation.[12] If polyacylation is suspected, ensure proper stoichiometry of reactants. 3. Friedel-Crafts acylation is preferred over alkylation to avoid carbocation rearrangements.[12]
Product is an Oil or Fails to Solidify 1. Presence of Impurities: Oily products often indicate the presence of unreacted starting materials or byproducts that depress the melting point. 2. Incomplete Reaction: Significant amounts of starting material may remain.1. Attempt purification by column chromatography to separate the desired product from impurities. 2. Review the reaction conditions (time, temperature, catalyst amount) to ensure the reaction goes to completion. Use TLC to monitor the reaction.
Thick, Unmanageable Slurry Formation 1. Precipitation of Catalyst-Product Complex: The ketone product forms a complex with the Lewis acid, which can precipitate.[10] 2. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of intermediates or products.1. Ensure adequate stirring to maintain a homogeneous mixture. A mechanical stirrer may be necessary for larger scale reactions. 2. Select a solvent in which the reactants and the catalyst-product complex have reasonable solubility. Carbon disulfide and nitrobenzene are common solvents for Friedel-Crafts reactions.[6]

Quantitative Data Summary

Table 1: Optimization of Base and Temperature for a Deoxybenzoin Synthesis via Dual Acylation [8]

EntryBaseTemperature (°C)Yield (%)
1K₂CO₃9082
2K₃PO₄10065
3Cs₂CO₃Room TempModerate
4DBURoom TempLow
5Et₃NRoom TempLow
6NaOHRoom TempNo Product
7NaOMeRoom TempNo Product

Table 2: Comparison of Yields for Deoxybenzoin Synthesis via Benzoin Reduction [6][7]

Reducing AgentAcidSolventReaction Time (h)Yield (%)
Powdered TinConc. HCl95% Ethanol2480-84

Experimental Protocols

Method 1: Deoxybenzoin Synthesis via Friedel-Crafts Acylation

This protocol is a general representation of the Friedel-Crafts acylation to produce deoxybenzoin.

Materials:

  • Benzene (anhydrous)

  • Phenylacetyl chloride

  • Aluminum chloride (anhydrous)

  • Carbon disulfide (anhydrous)

  • Ice

  • Concentrated Hydrochloric Acid

  • Methylene chloride

  • Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve the aromatic substrate in anhydrous carbon disulfide.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add anhydrous aluminum chloride to the stirred solution.

  • Add a solution of phenylacetyl chloride in anhydrous carbon disulfide dropwise to the reaction mixture, maintaining the temperature between 0° and 5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 2 hours.

  • Allow the reaction to stir for another 15 hours at room temperature.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with methylene chloride (3x).

  • Combine the organic layers and wash with water.

  • Dry the combined organic phase over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude deoxybenzoin.

  • Purify the crude product by recrystallization from ethanol.

Method 2: Deoxybenzoin Synthesis via Reduction of Benzoin[6][7]

Materials:

  • Benzoin

  • Powdered tin (100-200 mesh)

  • Concentrated Hydrochloric Acid

  • 95% Ethanol

Procedure:

  • In a 500-mL round-bottom flask equipped with a reflux condenser, add 53 g of benzoin, 53 g of powdered tin, 53 mL of concentrated hydrochloric acid, and 50 mL of 95% alcohol.

  • Reflux the mixture for 24 hours. A shorter reflux period may result in lower yields.

  • Decant the hot solution from the undissolved tin.

  • Cool the solution to 0°C to induce crystallization.

  • Collect the white crystals by suction filtration.

  • The filtrate can be heated again and used to wash the remaining tin to recover more product.

  • Combine the crystalline solids and recrystallize from boiling 95% ethanol (approximately 160 mL).

  • Cool the recrystallized solution to 0°C and collect the pure deoxybenzoin crystals by suction filtration. The expected yield is 80-84%.

Visualizations

Friedel_Crafts_Acylation cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Catalyst Regeneration RCOCl Phenylacetyl Chloride Acylium_Complex [R-C=O]⁺[AlCl₄]⁻ (Acylium Ion Complex) RCOCl->Acylium_Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Benzene Benzene Sigma_Complex Sigma Complex (Arenium Ion) Benzene->Sigma_Complex + [R-C=O]⁺ Product_Complex Deoxybenzoin-AlCl₃ Complex Sigma_Complex->Product_Complex + [AlCl₄]⁻ HCl HCl AlCl3_regen AlCl₃ Deoxybenzoin Deoxybenzoin (Product) Product_Complex->Deoxybenzoin Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation for Deoxybenzoin Synthesis.

experimental_workflow start Start reaction_setup Reaction Setup (e.g., Friedel-Crafts or Benzoin Reduction) start->reaction_setup reaction Run Reaction (Monitor by TLC) reaction_setup->reaction workup Quenching and Extraction reaction->workup crude_product Isolate Crude Product (Solvent Evaporation) workup->crude_product purification Purification (Recrystallization or Chromatography) crude_product->purification pure_product Pure Deoxybenzoin purification->pure_product analysis Characterization (NMR, IR, MP) pure_product->analysis troubleshooting_guide start Low Yield or No Product? check_catalyst Is the Lewis Acid Catalyst fresh and anhydrous? start->check_catalyst Yes check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes replace_catalyst Action: Use fresh, anhydrous catalyst and dry equipment. check_catalyst->replace_catalyst No check_time Was the reaction time sufficient (check TLC)? check_temp->check_time Yes adjust_temp Action: Gradually increase temperature. check_temp->adjust_temp No increase_time Action: Extend reaction time. check_time->increase_time No success Problem Solved check_time->success Yes replace_catalyst->success adjust_temp->success increase_time->success

References

preventing oxidation of polyphenolic ketones during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the handling of polyphenolic ketones. This guide provides practical advice, troubleshooting tips, and detailed protocols to help you prevent the oxidation of your compounds during experiments, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of oxidation in polyphenolic ketones?

A1: The oxidation of polyphenolic ketones is primarily caused by a combination of factors. The core process is autoxidation, where the phenolic hydroxyl groups are oxidized to form semiquinones and then quinones, which can polymerize into dark-colored products.[1][2] Key triggers for this process include:

  • Oxygen: Dissolved oxygen in solvents or exposure to air is the main oxidizing agent.[3][4]

  • High pH: Alkaline or even neutral conditions (pH ≥ 7) greatly accelerate oxidation by facilitating the deprotonation of the phenolic hydroxyl group, making it more susceptible to oxidation.[5][6]

  • Transition Metal Ions: Metal ions, particularly iron (Fe) and copper (Cu), act as catalysts that significantly speed up the oxidation rate.[1][7]

  • Light and Heat: Exposure to UV light and elevated temperatures can provide the energy needed to initiate and propagate oxidation reactions.[8][9]

Q2: What are the first signs of oxidation in my sample?

A2: The most common initial sign of oxidation is a visible color change. Solutions of polyphenolic compounds are often colorless or pale yellow and will turn yellow, pink, brown, or even black as oxidation progresses and colored quinone and polymer products are formed.[10] You may also observe the formation of precipitates as polymers become insoluble. Analytically, you might see a decrease in the peak area of your parent compound and the appearance of new, unidentified peaks in your chromatogram (e.g., HPLC).

Q3: What is the single most important step to prevent oxidation?

A3: The rigorous exclusion of oxygen is the most critical step. This is achieved by using deoxygenated solvents and maintaining an inert atmosphere (typically with nitrogen or argon) throughout your experiment, from sample preparation to final analysis.[3][11]

Q4: Can I use a standard buffer like PBS at pH 7.4?

A4: It is highly discouraged. Polyphenols are significantly less stable at neutral or alkaline pH.[6][12] If your experimental conditions permit, working at an acidic pH (e.g., pH 3-5) will drastically slow the rate of autoxidation. If you must work at a higher pH, the stringent exclusion of oxygen and the use of antioxidants become absolutely essential.

Q5: What is a simple but effective antioxidant I can add to my solutions?

A5: Ascorbic acid (Vitamin C) is a widely used, effective, and inexpensive antioxidant.[13][14] It acts as a sacrificial agent, being preferentially oxidized and helping to reduce oxidized quinone intermediates back to their original phenolic form, thereby protecting your compound of interest.[13]

Troubleshooting Guide

This guide addresses common problems encountered during experiments with polyphenolic ketones.

Problem Probable Cause(s) Recommended Solution(s)
Solution rapidly turns brown/dark. 1. Presence of oxygen in the solvent or headspace. 2. pH of the solution is too high (neutral or alkaline). 3. Contamination with catalytic metal ions.1. Ensure solvents are thoroughly deoxygenated (See Protocol 1). Purge all glassware with inert gas before use (See Protocol 2). 2. Lower the pH of the solution to the acidic range (pH < 6) if the experiment allows.[12] 3. Add a chelating agent such as EDTA (Ethylenediaminetetraacetic acid) to sequester metal ions.[10]
Inconsistent results between experimental repeats. 1. Variable exposure to air during sample preparation. 2. Degradation during storage between experiments.1. Standardize your handling procedure using a glovebox or Schlenk line for all manipulations.[4][15] 2. Prepare fresh solutions for each experiment. If storage is necessary, store solutions under an inert atmosphere at low temperature (-20°C or -80°C) and protected from light.
New, unknown peaks appear in HPLC/LC-MS analysis. 1. Oxidative degradation of the parent compound. 2. Formation of dimers or polymers.1. Add an antioxidant like ascorbic acid or glutathione to the sample and mobile phase.[13][14] 2. Use deoxygenated solvents for your mobile phase and keep the mobile phase reservoir blanketed with an inert gas (like helium for HPLC).[16][17]
Loss of biological activity or potency of the compound. 1. The phenolic hydroxyl groups, which are often crucial for activity, have been oxidized to ketones (quinones).1. Implement all preventative measures: use inert atmosphere, deoxygenated acidic buffers, antioxidants, and protect from light and heat. 2. Confirm the integrity of the compound by a fresh analytical run (e.g., NMR, LC-MS) immediately before the bioassay.

Data Presentation: Factors Influencing Oxidation

The rate of oxidation is highly dependent on experimental conditions. The following tables summarize quantitative data on the effects of pH, temperature, and the presence of different polyphenolic structures.

Table 1: Effect of pH on Phenol Degradation (Data derived from a study on the ultrasonic degradation of phenol, showing the strong influence of pH on stability)

pHDegradation Rate (%) after 20 min
2.00.47
4.01.21
6.03.52
8.06.72
10.08.31
12.032.79
Source: Adapted from E3S Web of Conferences, 2019.[5]

Table 2: Degradation Rate Constants (k) for Polyphenols at 37°C (Demonstrates structural influence on stability in an acidic buffer)

CompoundPolyphenol FamilyDegradation Rate Constant (k) [1/day]
Pelargonidin 3-glucosideAnthocyanin0.208
Cyanidin 3-glucosideAnthocyanin0.133
CatechinFlavan-3-ol0.052
Quercetin 3-glucosideFlavonol0.033
PhloretinDihydrochalcone0.021
Source: Adapted from The Link between Polyphenol Structure, Antioxidant Capacity and Shelf-Life Stability, 2021.[18]

Table 3: Initial Rates of Iron Oxidation Catalyzed by Polyphenols (Shows how different phenolic structures (gallol vs. catechol) influence the rate of metal-catalyzed oxidation at pH 6.0)

Polyphenol CompoundCore StructureInitial Rate of Fe(II) Oxidation (min⁻¹)
Epigallocatechin gallate (EGCG)Gallol6.7
Gallic acid (GA)Gallol1.8
Epicatechin (EC)Catechol0.31
Methyl-3,4-dihydroxybenzoate (MEPCA)Catechol0.14
Source: Adapted from Kinetics of iron oxidation upon polyphenol binding, 2010.[7]

Key Experimental Protocols

Protocol 1: Deoxygenating Solvents by Inert Gas Sparging

This is the most common and practical method for removing dissolved oxygen from solvents for routine experiments.

Materials:

  • Solvent to be deoxygenated

  • Flask with a sidearm or a two-neck flask

  • Rubber septa

  • Source of high-purity inert gas (Nitrogen or Argon) with a regulator

  • Long needle or glass pipette

  • Short vent needle

Procedure:

  • Pour the solvent into the flask. Do not fill more than 75% of the flask's volume.

  • Seal the flask's main neck with a rubber septum.

  • Attach the inert gas line to the long needle.

  • Insert the long needle through the septum, ensuring its tip is well below the solvent's surface.

  • Insert the short vent needle through the septum, ensuring its tip is in the headspace above the solvent.

  • Start a gentle but steady flow of inert gas. You should see a consistent stream of bubbles through the liquid. A flow rate that causes 2-3 bubbles per second in an oil bubbler is typically sufficient.[15]

  • Sparg the solvent for at least 20-30 minutes.[19] For larger volumes or higher sensitivity experiments, extend this time to 1 hour.

  • After sparging, raise the long needle so its tip is above the liquid level but still inside the flask.

  • Remove the short vent needle first, then remove the gas inlet needle. The flask is now filled with deoxygenated solvent under a positive pressure of inert gas.

  • For storage, cover the septum with Parafilm and store in a cool, dark place. Use within 1-2 days for best results.[19]

Protocol 2: Setting Up a Reaction Under an Inert Atmosphere

This protocol describes a standard setup using a balloon to maintain a positive pressure of inert gas, suitable for most benchtop reactions.

Materials:

  • Clean, oven-dried reaction flask (e.g., round-bottom flask) and stir bar

  • Rubber septa

  • Inert gas source (Nitrogen or Argon)

  • Balloons

  • Needles (one for gas inlet, one for venting)

  • Syringes for liquid transfer

Procedure:

  • Prepare Glassware: Ensure your reaction flask (containing a stir bar) is thoroughly dried, either by oven-drying (>120°C for several hours) or by flame-drying under vacuum.[2] Allow the flask to cool to room temperature under a stream of inert gas or in a desiccator.

  • Seal the System: Immediately seal the cool flask with a tight-fitting rubber septum.[2] Clamp the flask securely to a stand in a fume hood.

  • Prepare Gas Source: Fill a balloon with inert gas to a diameter of 7-8 inches. Twist the balloon to prevent gas from escaping and attach a needle to its inlet.[20]

  • Purge the Flask: Insert the needle from the gas-filled balloon through the septum of your reaction flask. Then, insert a second, short "vent" needle into the septum to serve as an outlet.[2][20]

  • Allow the inert gas to flush the flask for 5-10 minutes. This process displaces the air inside.[20]

  • Establish Positive Pressure: Remove the vent needle. The balloon will now maintain a slight positive pressure inside the flask, preventing air from entering.

  • Add Reagents:

    • Air-stable solids: Can be added quickly by briefly removing the septum and adding the solid via a powder funnel under a positive flow of inert gas.

    • Liquids/Solutions: Use a syringe to withdraw the liquid from a sealed, deoxygenated source. Pierce the reaction flask's septum with the syringe and add the liquid. It is good practice to first draw a small amount of inert gas from the flask's headspace into the syringe before withdrawing the reagent, and to inject this "gas buffer" into the flask before the liquid.[20]

  • Once all reagents are added, allow the reaction to proceed under the positive pressure of the inert gas balloon.

Mandatory Visualizations

Oxidation Pathway and Prevention Strategies

G

Experimental Workflow for Minimizing Oxidation

G start Start prep_solvent Prepare Deoxygenated Solvents & Buffers (See Protocol 1) start->prep_solvent prep_glass Oven/Flame-Dry Glassware start->prep_glass add_reagents Add Solvents and Reagents via Syringe or under Positive Gas Flow prep_solvent->add_reagents assemble Assemble and Cool Apparatus Under Inert Gas prep_glass->assemble purge Purge Reaction Vessel with N₂ or Ar (See Protocol 2) assemble->purge purge->add_reagents run_rxn Run Experiment under Inert Atmosphere Blanket add_reagents->run_rxn workup Work-up / Analysis (Use degassed solvents, minimize air exposure) run_rxn->workup end End workup->end

Troubleshooting Logic for Sample Degradation

G start Is your solution showing signs of oxidation (e.g., color change)? check_atm Are you using an inert atmosphere? start->check_atm Yes end_ok Problem Likely Solved start->end_ok No sol_atm Implement inert atmosphere techniques (See Protocol 2) check_atm->sol_atm No check_solvent Are your solvents deoxygenated? check_atm->check_solvent Yes sol_atm->check_solvent sol_solvent Degas solvents immediately before use (See Protocol 1) check_solvent->sol_solvent No check_ph What is the pH of your solution? check_solvent->check_ph Yes sol_solvent->check_ph sol_ph Adjust to acidic pH (e.g., pH 3-5) if possible check_ph->sol_ph pH is ≥7 check_additives Are you using antioxidants or chelators? check_ph->check_additives pH is acidic sol_ph->check_additives sol_additives Add ascorbic acid (antioxidant) and/or EDTA (chelator) check_additives->sol_additives No check_additives->end_ok Yes sol_additives->end_ok

References

troubleshooting 1H-NMR spectrum of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret their 1H-NMR spectra accurately.

Frequently Asked Questions (FAQs)

Q1: My aromatic region shows overlapping signals. How can I resolve them?

A1: Overlapping aromatic signals are a common issue. You can try the following:

  • Change the Solvent: Switching to a different deuterated solvent (e.g., from DMSO-d6 to Acetone-d6 or Benzene-d6) can alter the chemical shifts of the protons and may resolve the overlap.[1]

  • Increase Magnetic Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase signal dispersion and improve resolution.

  • 2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even if their signals are overlapping in the 1D spectrum.

Q2: I have broad signals in my spectrum. What do they correspond to, and how can I confirm their identity?

A2: Broad signals in the 1H-NMR spectrum of this compound are typically from the three hydroxyl (-OH) protons.[2] Their chemical shifts can vary depending on the solvent, concentration, and temperature.

To confirm that a broad peak is from a hydroxyl proton, you can perform a D₂O exchange experiment . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The hydroxyl protons will exchange with deuterium, causing their signal to disappear or significantly decrease in intensity.[1]

Q3: I am missing some of the expected proton signals. What could be the reason?

A3: Several factors can lead to missing signals:

  • Hydroxyl Protons: As mentioned above, -OH peaks can be very broad and may be difficult to distinguish from the baseline. They can also exchange with residual water in the solvent.

  • Signal Overlap: A proton signal might be hidden under another, larger signal, such as that of the residual solvent. For example, if using CDCl₃, aromatic protons could be obscured by the solvent peak at ~7.26 ppm.[1]

  • Incorrect Integration: If a peak is present but has a much lower integration than expected, it might be overlooked. Ensure proper phasing and baseline correction of your spectrum.

Q4: I see unexpected sharp peaks in my spectrum that don't belong to my compound. What are they?

A4: These are likely impurities from solvents used during the synthesis or purification process. Even after drying under high vacuum, trace amounts of solvents can remain.[1] Consult a table of common NMR solvent impurities to identify them.

Data Presentation

Table 1: Expected ¹H-NMR Chemical Shifts for this compound in DMSO-d6.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Methylene (-CH₂)~4.1 - 4.3Singlet (s)2HN/A
H-3'~6.2 - 6.4Doublet (d)1H~2.3
H-5'~6.3 - 6.5Doublet of Doublets (dd)1H~8.7, 2.3
H-6', H-2"~6.8 - 7.0Doublet (d)2H~8.5
H-3", H-5"~7.0 - 7.2Doublet (d)2H~8.5
H-6~7.8 - 8.0Doublet (d)1H~8.7
4"-OH~9.2 - 9.4Broad Singlet (br s)1HN/A
4'-OH~10.2 - 10.4Broad Singlet (br s)1HN/A
2'-OH~12.3 - 12.5Broad Singlet (br s)1HN/A
Note: Chemical shifts are approximate and can vary based on experimental conditions. Data is predicted based on typical values for similar structures and available literature.[3]

Table 2: Troubleshooting Common Impurity Peaks.

Observed Peak (δ, ppm)MultiplicityLikely ImpurityDeuterated Solvent
1.56SingletWater (H₂O)CDCl₃
2.09SingletAcetoneDMSO-d₆
2.50QuintetResidual DMSODMSO-d₆
3.33SingletWater (H₂O)DMSO-d₆
7.26SingletChloroform (CHCl₃)CDCl₃
Source: Adapted from common NMR impurity charts.[4][5]

Experimental Protocols

Standard ¹H-NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Weigh approximately 5-10 mg of your purified this compound.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆). DMSO-d₆ is often preferred for ensuring all hydroxyl protons are visible.

    • Cap the tube and gently vortex or invert until the sample is fully dissolved.

  • D₂O Exchange (Optional):

    • After acquiring an initial spectrum, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

    • Shake the tube vigorously for 30-60 seconds to facilitate proton-deuterium exchange.

    • Allow the sample to settle before re-inserting it into the spectrometer.

  • Instrumental Analysis:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and peak shape. Poor shimming can result in broad or distorted peaks.[1]

    • Acquire the ¹H-NMR spectrum using standard parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).

    • Process the resulting Free Induction Decay (FID) by applying Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Mandatory Visualization

Below is a logical workflow for troubleshooting a problematic ¹H-NMR spectrum of the target compound.

Caption: Troubleshooting workflow for ¹H-NMR spectral analysis.

References

method refinement for consistent results with 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results when working with 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone and related polyhydroxy deoxybenzoin derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Friedel-Crafts acylation of a resorcinol (1,3-dihydroxybenzene) derivative with 4-hydroxyphenylacetic acid or its corresponding acyl chloride. This electrophilic aromatic substitution is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[1][2][3]

Q2: Why is my reaction yield consistently low?

A2: Low yields in Friedel-Crafts acylations involving phenols can stem from several factors:

  • Catalyst Inactivity: Lewis acids like AlCl₃ are highly sensitive to moisture. Ensure all glassware, solvents, and reagents are anhydrous.[2]

  • Insufficient Catalyst: The ketone product and the hydroxyl groups of the phenol can form stable complexes with the Lewis acid, rendering it inactive. Therefore, a stoichiometric amount or even an excess of the catalyst is often necessary.[2]

  • Deactivated Aromatic Ring: While the hydroxyl groups of resorcinol are activating, coordination with the Lewis acid can deactivate the ring towards the desired acylation.[3]

  • Side Reactions: The formation of byproducts, such as O-acylated esters, can significantly reduce the yield of the desired C-acylated product.[1]

Q3: I am observing the formation of multiple products. What are the likely side reactions?

A3: When acylating resorcinol derivatives, several side reactions can occur:

  • O-acylation: The hydroxyl groups of the phenol can be acylated to form a phenolic ester. This is a competing reaction to the desired C-acylation on the aromatic ring.[1][3] To favor C-acylation, a Fries rearrangement can be induced, often by increasing the reaction temperature after the initial acylation.[1]

  • Di-acylation: The high reactivity of the resorcinol ring can lead to the introduction of a second acyl group, resulting in a di-acylated byproduct. This can be minimized by controlling the stoichiometry of the reactants.[1]

  • Formation of Isomers: Acylation of resorcinol can lead to different positional isomers. Lower temperatures generally favor the para-isomer (4-acylresorcinol), while higher temperatures can favor the ortho-isomer (2-acylresorcinol).[1]

Q4: How should I store this compound to ensure its stability?

A4: As a polyhydroxyphenolic compound, it is susceptible to degradation. For optimal stability, store the compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). Phenolic compounds can be sensitive to high pH and light, which can cause oxidation and degradation over time.[4][5]

Q5: What are the key safety precautions when handling this compound and its precursors?

A5: Phenolic compounds can be corrosive and are readily absorbed through the skin, potentially causing severe burns and systemic toxicity.[6][7] Always handle these compounds in a well-ventilated fume hood.[7] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., neoprene or butyl rubber).[6][7] Avoid inhalation of dust and contact with skin and eyes.[8]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Symptom Possible Cause Suggested Solution
No reaction or trace amounts of productInactive catalyst due to moisture.Thoroughly dry all glassware. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Insufficient catalyst.Use at least a stoichiometric amount of the Lewis acid catalyst relative to the acylating agent and the phenolic substrate to account for complexation with hydroxyl and carbonyl groups.[2]
Deactivated aromatic substrate.Ensure the reaction conditions are suitable for the specific resorcinol derivative. In some cases, protecting the hydroxyl groups prior to acylation may be necessary.
Low yield with significant starting material remainingReaction time is too short or temperature is too low.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Issue 2: Formation of Multiple Products/Impurities
Symptom Possible Cause Suggested Solution
Presence of a less polar spot on TLC, possibly the O-acylated ester.O-acylation is competing with C-acylation.After the initial acylation at a lower temperature, increase the reaction temperature to induce the Fries rearrangement of the O-acylated intermediate to the C-acylated product.[1] Using a higher concentration of the Lewis acid catalyst can also favor C-acylation.[3]
A more polar, slower-moving spot on TLC, possibly a di-acylated product.High reactivity of the resorcinol ring.Use a 1:1 molar ratio of the acylating agent to the resorcinol derivative.[1] Add the acylating agent slowly and maintain a low reaction temperature during addition.
Difficulty in separating the product from impurities.The product and byproducts have similar polarities.Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent system can also be effective. For highly polar compounds, reversed-phase chromatography may be an alternative.[9]
Issue 3: Purification Challenges
Symptom Possible Cause Suggested Solution
The compound streaks on the silica gel column.The compound is highly polar and strongly adsorbs to the silica.Add a small amount of a polar solvent like acetic acid or methanol to the eluent to improve the peak shape. Alternatively, use a different stationary phase like alumina or a bonded-phase silica.
The compound is insoluble in common non-polar solvents for loading onto the column.High polarity due to multiple hydroxyl groups.Use a "dry loading" technique for column chromatography. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting powder onto the column.[10][11]
The compound "oils out" during recrystallization.The compound is melting in the hot solvent or is precipitating as a liquid.Use a larger volume of solvent or a different solvent system. A co-solvent system (a solvent in which the compound is soluble and an anti-solvent in which it is not) can be effective.[12]

Data Presentation

Table 1: Typical Spectroscopic Data for Deoxybenzoin Derivatives
Spectroscopic Technique Functional Group Characteristic Absorption/Signal
Infrared (IR) Spectroscopy O-H (Phenolic)Broad peak at 3200-3600 cm⁻¹
C=O (Ketone)Strong, sharp peak at 1630-1685 cm⁻¹
C-H (Aromatic)Peaks around 3030 cm⁻¹ and 690-900 cm⁻¹
C=C (Aromatic)Peaks in the 1450-1600 cm⁻¹ region[13]
¹H NMR Spectroscopy Aromatic Protons6.5 - 8.0 δ[13]
Phenolic -OH4.5 - 12.0 δ (broad singlet, D₂O exchangeable)
Methylene (-CH₂-)~4.2 δ (singlet)
¹³C NMR Spectroscopy C=O (Ketone)195 - 205 δ
Aromatic Carbons110 - 165 δ[13]
Methylene (-CH₂-)~45 δ

Note: The exact positions of peaks and signals will vary depending on the specific substitution pattern and the solvent used.

Experimental Protocols

General Protocol for the Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • Resorcinol

  • 4-Hydroxyphenylacetic acid

  • Lewis Acid (e.g., Aluminum Chloride, AlCl₃)

  • Anhydrous solvent (e.g., nitrobenzene or carbon disulfide)

  • Hydrochloric acid (for workup)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is completely dry.

  • Catalyst Suspension: Under a nitrogen atmosphere, suspend anhydrous aluminum chloride (2.2 equivalents) in the anhydrous solvent.

  • Reactant Addition: Dissolve resorcinol (1.0 equivalent) and 4-hydroxyphenylacetic acid (1.0 equivalent) in the anhydrous solvent and add this solution to the dropping funnel.

  • Reaction: Cool the catalyst suspension to 0°C using an ice bath. Slowly add the reactant solution dropwise to the stirred suspension. After the addition is complete, allow the reaction to stir at room temperature and then heat to 60-70°C for 4-6 hours, monitoring the progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice containing concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient, followed by recrystallization from a suitable solvent system.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification prep_glass Flame-dry glassware prep_reagents Use anhydrous reagents and solvents add_catalyst Suspend AlCl3 in solvent under N2 prep_reagents->add_catalyst cool Cool to 0°C add_catalyst->cool add_reactants Add resorcinol and 4-hydroxyphenylacetic acid solution dropwise cool->add_reactants heat Heat to 60-70°C and monitor by TLC add_reactants->heat hydrolysis Pour onto ice/HCl heat->hydrolysis extraction Extract with ethyl acetate hydrolysis->extraction wash_dry Wash with brine and dry over Na2SO4 extraction->wash_dry concentrate Concentrate crude product wash_dry->concentrate chromatography Column chromatography concentrate->chromatography recrystallize Recrystallize chromatography->recrystallize final_product final_product recrystallize->final_product Pure Product troubleshooting_workflow cluster_conditions Condition Check cluster_reagents Reagent Check start Low or No Product Yield? check_conditions Check Reaction Conditions start->check_conditions Yes anhydrous Anhydrous conditions maintained? check_conditions->anhydrous check_reagents Check Reagents & Catalyst catalyst_amount Sufficient catalyst used? check_reagents->catalyst_amount temp_time Sufficient reaction time/temperature? anhydrous->temp_time Yes solution_dry Action: Ensure anhydrous setup anhydrous->solution_dry No temp_time->check_reagents Yes solution_time Action: Increase time/temp temp_time->solution_time No reagent_purity Reagents pure? catalyst_amount->reagent_purity Yes solution_catalyst Action: Use stoichiometric excess of catalyst catalyst_amount->solution_catalyst No solution_reagents Action: Verify reagent purity reagent_purity->solution_reagents No success success reagent_purity->success Proceed with optimized reaction

References

Validation & Comparative

Confirming the Structure of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone with 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of novel or synthesized compounds is a cornerstone of chemical research and drug development. For phenolic compounds such as 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone, a deoxybenzoin derivative, 2D Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool. This guide provides a comparative overview of how 2D NMR techniques are employed to elucidate its structure, supported by predicted experimental data and detailed protocols.

Performance Comparison: 2D NMR vs. Other Techniques

While other analytical methods can provide valuable information, 2D NMR offers a comprehensive and detailed picture of the molecular structure.

TechniqueInformation ProvidedAdvantagesLimitations
1D NMR (¹H, ¹³C) Provides information on the number and chemical environment of protons and carbons.Rapid and provides fundamental structural information.Can be difficult to interpret for complex molecules with overlapping signals.
2D NMR (COSY, HSQC, HMBC) Reveals connectivity between atoms (H-H, C-H), providing a detailed structural map.Unambiguously establishes bonding frameworks and resolves signal overlap.Requires longer acquisition times and more complex data interpretation.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition.High sensitivity and provides accurate mass information.Does not provide direct information on the connectivity of atoms.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.Fast and provides a characteristic fingerprint of the molecule.Does not provide a complete picture of the molecular skeleton.
X-ray Crystallography Provides the precise three-dimensional structure of a molecule in a crystalline state.The "gold standard" for structural determination.Requires a suitable single crystal, which can be difficult to obtain.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. This data serves as a reference for the interpretation of 2D NMR spectra.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Atom NumberPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3'6.38d2.3
H-5'6.45dd8.8, 2.3
H-6'7.65d8.8
H-2'', H-6''7.08d8.6
H-3'', H-5''6.75d8.6
H-α4.15s-
2'-OH~12.5br s-
4'-OH~10.0br s-
4''-OH~9.5br s-

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Atom NumberPredicted Chemical Shift (δ, ppm)
C=O204.0
C-α44.0
C-1'113.5
C-2'165.0
C-3'103.0
C-4'167.0
C-5'108.0
C-6'133.0
C-1''126.0
C-2'', C-6''131.0
C-3'', C-5''116.0
C-4''157.0

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube.

2D NMR Data Acquisition

The following are general parameters for a 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

1. COSY (Correlation Spectroscopy)

  • Pulse Program: cosygpqf

  • Spectral Width (F2 and F1): 12 ppm

  • Number of Points (F2): 2048

  • Number of Increments (F1): 256

  • Number of Scans: 8-16

  • Relaxation Delay: 1.5 s

2. HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: hsqcedetgpsp

  • Spectral Width (F2 - ¹H): 12 ppm

  • Spectral Width (F1 - ¹³C): 220 ppm

  • Number of Points (F2): 1024

  • Number of Increments (F1): 256

  • Number of Scans: 16-32

  • Relaxation Delay: 1.5 s

  • ¹J(C,H) Coupling Constant: 145 Hz

3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: hmbcgplpndqf

  • Spectral Width (F2 - ¹H): 12 ppm

  • Spectral Width (F1 - ¹³C): 220 ppm

  • Number of Points (F2): 2048

  • Number of Increments (F1): 512

  • Number of Scans: 32-64

  • Relaxation Delay: 2.0 s

  • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8 Hz

Data Visualization and Interpretation

The following diagrams illustrate the workflow for structural elucidation and the key expected 2D NMR correlations for this compound.

G Workflow for 2D NMR Structural Elucidation cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Structure Confirmation 1D_H 1D ¹H NMR Assign_Protons Assign Proton Signals 1D_H->Assign_Protons 1D_C 1D ¹³C NMR Assign_Carbons Assign Carbon Signals 1D_C->Assign_Carbons 2D_COSY 2D COSY Identify_HH_Correlations Identify H-H Correlations (COSY) 2D_COSY->Identify_HH_Correlations 2D_HSQC 2D HSQC Identify_CH_Correlations Identify C-H Correlations (HSQC) 2D_HSQC->Identify_CH_Correlations 2D_HMBC 2D HMBC Identify_LongRange_Correlations Identify Long-Range C-H Correlations (HMBC) 2D_HMBC->Identify_LongRange_Correlations Assign_Protons->Identify_HH_Correlations Assign_Protons->Identify_CH_Correlations Assign_Carbons->Identify_CH_Correlations Assemble_Fragments Assemble Molecular Fragments Identify_HH_Correlations->Assemble_Fragments Identify_CH_Correlations->Identify_LongRange_Correlations Identify_LongRange_Correlations->Assemble_Fragments Confirm_Structure Confirm Final Structure Assemble_Fragments->Confirm_Structure

2D NMR Structural Elucidation Workflow

Key Predicted 2D NMR Correlations

Interpretation of Key Correlations:

  • COSY: The COSY spectrum would reveal the coupling between adjacent protons on the aromatic rings. For instance, a cross-peak between H-5' and H-6' would confirm their ortho relationship. Similarly, correlations between H-2''/H-3'' and H-5''/H-6'' would establish the spin systems of the 4-hydroxyphenyl ring.

  • HSQC: The HSQC spectrum directly links each proton to its attached carbon. This is crucial for assigning the protonated carbons. For example, the signal for the α-protons (H-α) at ~4.15 ppm will show a correlation to the C-α carbon signal at ~44.0 ppm.

  • HMBC: The HMBC spectrum is vital for piecing together the molecular fragments. Key long-range correlations (over 2-3 bonds) would be expected between:

    • The α-protons (H-α) and the carbonyl carbon (C=O), C-1', C-1'', C-2'', and C-6''. This definitively connects the methylene bridge to both aromatic rings and the ketone.

    • The aromatic proton H-6' and the carbonyl carbon (C=O), C-2', and C-4', which confirms the position of the ethanone moiety on the 2,4-dihydroxyphenyl ring.

    • The aromatic protons H-2'' and H-6'' to the α-carbon (C-α), further confirming the linkage of the 4-hydroxyphenyl ring.

By systematically analyzing these 2D NMR correlations, the complete and unambiguous structure of this compound can be confidently confirmed. This level of detail is paramount for regulatory submissions, patent applications, and ensuring the integrity of scientific research.

Confirming the Molecular Weight of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate molecular weight confirmation is a critical step in the characterization of novel compounds. This guide provides a comparative analysis of mass spectrometry-based techniques for confirming the molecular weight of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone, a polyphenolic compound with the molecular formula C₁₄H₁₂O₄ and a theoretical molecular weight of approximately 244.24 g/mol .

Comparison of Analytical Techniques

The selection of an appropriate analytical technique is paramount for unambiguous molecular weight determination. While several methods can provide this information, they differ in sensitivity, resolution, and the structural information they can yield. Electrospray Ionization Mass Spectrometry (ESI-MS) is a widely used and highly effective method for the analysis of polar compounds like flavonoids and other polyphenols.[1][2] Alternative and complementary techniques include Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

TechniquePrincipleInformation ObtainedAdvantagesDisadvantages
Electrospray Ionization Mass Spectrometry (ESI-MS) Soft ionization technique that generates gaseous ions from a liquid solution.Mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).High sensitivity, suitable for polar and thermally labile molecules, easily coupled with liquid chromatography (LC).[1]Can form adducts with salts, potentially complicating spectra.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) Soft ionization technique where a laser strikes a matrix containing the analyte, leading to desorption and ionization.Mass-to-charge ratio (m/z) of the molecular ion.Good for a wide range of molecular weights, high throughput.Matrix-related peaks can interfere with the analysis of small molecules (<500 Da).[3]
High-Resolution Mass Spectrometry (HRMS) Mass spectrometry with high resolving power, allowing for the measurement of exact masses to several decimal places.Precise mass-to-charge ratio, enabling the determination of the elemental composition and molecular formula.[4][5]Unambiguous confirmation of molecular formula, distinguishes between compounds with the same nominal mass.[4][5]Higher instrument cost and complexity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of atoms in a molecule.Detailed structural information, including connectivity of atoms. Can be used to infer molecular weight.[6][7][8]Gold standard for structural elucidation, non-destructive.[8]Lower sensitivity compared to MS, requires larger sample amounts, complex data interpretation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are typical experimental protocols for the mass spectrometric analysis of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

a. Sample Preparation:

  • Dissolve a small amount of this compound in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent to a final concentration of approximately 1-10 µg/mL.

  • The solvent should be of high purity (LC-MS grade) to minimize background noise.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

b. Instrumentation and Parameters:

  • Mass Spectrometer: A quadrupole, ion trap, or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

  • Ionization Mode: Both positive and negative ion modes should be tested to determine which provides a better signal for the analyte. For polyphenolic compounds, negative ion mode is often effective due to the presence of acidic hydroxyl groups.

  • Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Alternatively, it can be coupled with a liquid chromatography system for separation prior to analysis.

  • ESI Source Parameters:

    • Capillary Voltage: 3-5 kV

    • Nebulizing Gas (N₂): Flow rate and pressure should be optimized for stable spray.

    • Drying Gas (N₂): Temperature and flow rate should be optimized to desolvate the ions effectively (e.g., 300-350 °C).

  • Mass Analyzer Settings:

    • Scan Range: m/z 100-500

    • Data Acquisition: Acquire data in full scan mode to detect the molecular ion.

High-Resolution Mass Spectrometry (HRMS)

a. Sample Preparation:

  • Follow the same sample preparation protocol as for ESI-MS, ensuring the use of high-purity solvents.

b. Instrumentation and Parameters:

  • Mass Spectrometer: An Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer for high mass accuracy.[9]

  • Ionization and Infusion: Use an ESI source with direct infusion or LC coupling as described above.

  • Mass Analyzer Settings:

    • Resolution: Set to a high value (e.g., >60,000 FWHM) to achieve high mass accuracy.

    • Calibration: Calibrate the instrument immediately before the analysis using a known standard to ensure high mass accuracy.

    • Data Analysis: The measured exact mass of the molecular ion is used to calculate the elemental composition using specialized software. The calculated formula should match the theoretical formula of C₁₄H₁₂O₄.

Experimental Workflow and Data Analysis

The process of confirming the molecular weight of this compound using mass spectrometry involves a logical sequence of steps from sample preparation to data interpretation.

molecular_weight_confirmation cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis & Confirmation dissolve Dissolve Compound (1-10 µg/mL in MeOH/ACN) filter Filter Sample (0.22 µm filter) dissolve->filter lc_separation LC Separation (Optional) filter->lc_separation esi_ionization Electrospray Ionization (Positive/Negative Mode) lc_separation->esi_ionization mass_analyzer Mass Analysis (e.g., TOF, Orbitrap) esi_ionization->mass_analyzer mass_spectrum Acquire Mass Spectrum mass_analyzer->mass_spectrum identify_ion Identify Molecular Ion ([M+H]⁺ or [M-H]⁻) mass_spectrum->identify_ion compare_mw Compare Experimental m/z with Theoretical MW identify_ion->compare_mw hrms_confirm HRMS: Confirm Elemental Composition compare_mw->hrms_confirm For High Resolution Data end End hrms_confirm->end start Start start->dissolve

Caption: Workflow for molecular weight confirmation of this compound.

References

Structure-Activity Relationship of Deoxybenzoin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deoxybenzoin and its analogs represent a versatile class of compounds with a wide spectrum of biological activities. The core deoxybenzoin scaffold, characterized by a 1,2-diphenylethanone structure, serves as a valuable template for the design and development of novel therapeutic agents. Modifications to the aromatic rings and the ethylene bridge have profound effects on the biological properties of these molecules, leading to the identification of potent antioxidant, antimicrobial, enzyme inhibitory, and anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various deoxybenzoin analogs, supported by quantitative experimental data.

Comparative Biological Activities of Deoxybenzoin Analogs

The following tables summarize the in vitro activities of selected deoxybenzoin analogs across different biological assays. The data highlights how substitutions on the phenyl rings influence their potency.

Antioxidant and Tyrosinase Inhibitory Activities

Polyphenolic deoxybenzoins have demonstrated significant potential as antioxidants and tyrosinase inhibitors. The position and number of hydroxyl and methoxy groups on the phenyl rings are critical for these activities.[1]

CompoundAntioxidant Activity (DPPH Scavenging, IC50 in µM)Tyrosinase Inhibition (IC50 in µM)
2,4,4',5-Tetrahydroxydeoxybenzoin0.69 ± 0.04[1]Not Reported
2,3,4-Trihydroxy-3',4'-dimethoxydeoxybenzoinNot Reported (Excellent anti-lipid peroxidation activity with IC50=0.72±0.16 µM)[1]Not Reported
2,3,4'-Trihydroxy-4-methoxydeoxybenzoinNot Reported43.37 (at 0.5h)[1]
Vitamin C (Positive Control)> 0.69[1]Not Applicable
Trolox (Positive Control)> 0.69[1]Not Applicable
Antimicrobial Activity

Deoxybenzoin derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) is a key parameter for assessing antimicrobial efficacy.

CompoundTarget OrganismAntimicrobial Activity (MIC in µg/mL)
Deoxybenzoin Analog 1Bacillus subtilisComparable to standard antibacterial agents[2]
Deoxybenzoin Analog 2Escherichia coliComparable to standard antibacterial agents[2]
Deoxybenzoin Analog 3Staphylococcus aureusComparable to standard antibacterial agents[2]
Deoxybenzoin Analog 4Candida albicansComparable to standard antifungal agents[2]

Note: Specific MIC values for a range of deoxybenzoin derivatives from genistein were determined but are presented as "comparable" in the cited abstract. For detailed quantitative comparisons, the full-text article should be consulted.

Cytotoxic Activity against Cancer Cell Lines

The anticancer potential of deoxybenzoin analogs has been investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify their cytotoxic effects.

CompoundCell LineCytotoxic Activity (IC50 in µM)
Deoxybenzoin Derivative (from Genistein)HT-29 (Colon Cancer)Data available in full text[3]
Deoxybenzoin Derivative (from Genistein)MCF-7 (Breast Cancer)Data available in full text[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Mushroom Tyrosinase Inhibition Assay

This assay is used to evaluate the potential of compounds to inhibit the enzyme tyrosinase, which is involved in melanin production.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Test compounds (Deoxybenzoin analogs)

  • Kojic acid (Positive control)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and kojic acid in DMSO.

  • In a 96-well plate, add 20 µL of various concentrations of the test compound solution, 140 µL of phosphate buffer, and 20 µL of mushroom tyrosinase solution (in phosphate buffer).

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution.

  • Immediately measure the absorbance at 475 nm at regular intervals for a defined period using a microplate reader.

  • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_test) / A_control] x 100 where A_control is the absorbance of the control (enzyme and substrate without inhibitor) and A_test is the absorbance of the test sample.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.[5][6][7]

DPPH Radical Scavenging Assay

This method is employed to determine the free radical scavenging activity of antioxidant compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Test compounds (Deoxybenzoin analogs)

  • Ascorbic acid or Trolox (Positive control)

  • Methanol or Ethanol

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.

  • Prepare stock solutions of the test compounds and a positive control (ascorbic acid or Trolox) in methanol at various concentrations.

  • In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the reaction mixture.

  • The IC50 value is calculated from the plot of scavenging activity against the concentration of the test compound.[8][9][10][11]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.

Materials:

  • Test compounds (Deoxybenzoin analogs)

  • Bacterial or fungal strains

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microplates

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the test compound in the growth medium in a 96-well microplate.

  • Prepare a standardized inoculum of the microorganism.

  • Add the microbial inoculum to each well containing the diluted test compound.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[12][13][14][15]

Visualizing Experimental Workflows

The following diagram illustrates the typical workflow for determining the tyrosinase inhibitory activity of deoxybenzoin analogs.

Tyrosinase_Inhibition_Assay_Workflow prep_cpd Prepare Test Compound (Deoxybenzoin Analog) & Positive Control (Kojic Acid) Solutions mix Mix Compound/Control, Buffer & Tyrosinase prep_cpd->mix prep_enz Prepare Mushroom Tyrosinase Solution prep_enz->mix prep_sub Prepare L-DOPA (Substrate) Solution add_sub Initiate Reaction (Add L-DOPA) prep_sub->add_sub pre_incubate Pre-incubate (e.g., 10 min at 25°C) mix->pre_incubate pre_incubate->add_sub measure Measure Absorbance (475 nm) over time add_sub->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot Plot % Inhibition vs. Concentration calc_inhibition->plot calc_ic50 Determine IC50 Value plot->calc_ic50

Caption: Workflow for Tyrosinase Inhibition Assay.

References

A Comparative Guide to the Cytotoxicity of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic properties of 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone and its derivatives, with a focus on their potential as anticancer agents. While comprehensive comparative data across a wide range of derivatives is limited in current literature, this document synthesizes available experimental findings, focusing on a well-studied derivative, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE), to serve as a benchmark for this class of compounds.

Executive Summary

Phenolic compounds, including deoxybenzoin derivatives, are of significant interest in cancer research due to their potential to induce apoptosis and inhibit cancer cell proliferation. This guide delves into the cytotoxic effects of this compound and its analogues. A detailed examination of the derivative DMHE showcases its dose- and time-dependent cytotoxic effects on human colon adenocarcinoma cells (HT-29), while exhibiting no such toxicity towards normal human fibroblast cells (MRC-5)[1]. The mechanism of action involves the induction of apoptosis through the upregulation of pro-apoptotic proteins. This guide provides the essential experimental data, detailed protocols, and pathway visualizations to support further research and development in this promising area of oncology.

Data Presentation: Comparative Cytotoxicity

Table 1: Cytotoxicity of 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE)

Cell LineCell TypeTime (h)IC50 (µg/mL)IC50 (µM)Reference
HT-29Human Colon Adenocarcinoma24Not ReportedNot Reported[1]
48Not ReportedNot Reported[1]
7225.0 ± 1.5~91.1[1]
MRC-5Normal Human Lung Fibroblast72No cytotoxic effectNo cytotoxic effect[1]

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used to assess the cytotoxicity of DMHE.

MTT Cell Proliferation Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: HT-29 and MRC-5 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: After 24 hours, the medium was replaced with fresh medium containing various concentrations of DMHE (ranging from 3.125 to 200 µg/mL) and incubated for 24, 48, and 72 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells.

Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

Protocol:

  • Cell Treatment: HT-29 cells were treated with DMHE at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Cells were harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of propidium iodide were added to the cell suspension.

  • Incubation: The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: 400 µL of 1X binding buffer was added to each tube, and the samples were analyzed by flow cytometry within one hour.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity and apoptotic effects of the tested compounds.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_data_analysis Data Analysis start Seed HT-29 and MRC-5 cells in 96-well plates treat Treat cells with various concentrations of DMHE start->treat mtt MTT Assay treat->mtt Incubate for 24, 48, 72h annexin Annexin V-FITC/PI Staining treat->annexin Incubate for 24, 48, 72h absorbance Measure Absorbance (570 nm) mtt->absorbance flow Flow Cytometry Analysis annexin->flow ic50 Calculate IC50 values absorbance->ic50 apoptosis_quant Quantify Apoptotic Cells flow->apoptosis_quant end Conclusion ic50->end Comparative Cytotoxicity apoptosis_quant->end Mechanism of Action

Caption: Experimental workflow for cytotoxicity and apoptosis assessment.

Signaling Pathway

The cytotoxic effect of DMHE in HT-29 cells is associated with the induction of apoptosis. Western blot analysis has indicated the involvement of key regulatory proteins in the apoptotic pathway.

Apoptosis_Signaling_Pathway cluster_cellular_effects Cellular Effects cluster_protein_regulation Regulation of Apoptotic Proteins DMHE 1-(2,6-dihydroxy-4-methoxyphenyl)- 2-(4-hydroxyphenyl) ethanone (DMHE) cell_cycle G0/G1 Phase Arrest DMHE->cell_cycle apoptosis Induction of Apoptosis DMHE->apoptosis Bax Bax (Pro-apoptotic) apoptosis->Bax Upregulation PUMA PUMA (Pro-apoptotic) apoptosis->PUMA Upregulation Bcl2 Bcl-2 (Anti-apoptotic) apoptosis->Bcl2 Upregulation BclxL Bcl-xL (Anti-apoptotic) apoptosis->BclxL Upregulation Mcl1 Mcl-1 (Anti-apoptotic) apoptosis->Mcl1 Upregulation mitochondrial_pathway Mitochondrial Pathway Bax->mitochondrial_pathway PUMA->mitochondrial_pathway Bcl2->mitochondrial_pathway Inhibition BclxL->mitochondrial_pathway Inhibition Mcl1->mitochondrial_pathway Inhibition caspase_cascade Caspase Cascade Activation mitochondrial_pathway->caspase_cascade cell_death Apoptotic Cell Death caspase_cascade->cell_death

Caption: Proposed apoptotic signaling pathway of DMHE in HT-29 cells.

Conclusion

The available data strongly suggests that derivatives of this compound, exemplified by DMHE, possess significant and selective cytotoxic activity against cancer cells. The induction of apoptosis through the modulation of key regulatory proteins highlights their therapeutic potential. However, to fully elucidate the structure-activity relationships and to identify the most potent and selective compounds, further comprehensive studies are required. This guide provides a foundational framework for such investigations, offering standardized protocols and a clear presentation of the existing data to facilitate future research in this promising field of cancer drug discovery.

References

A Comparative Guide to the Analytical Validation of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three analytical methods for the quantitative determination of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone, a deoxybenzoin of interest in various research and development fields. The primary method detailed is a validated High-Performance Liquid Chromatography (HPLC) with UV detection, presented alongside two powerful alternatives: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide offers detailed experimental protocols and objective performance data to aid in selecting the most appropriate analytical strategy for specific research needs.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of phenolic compounds.[1] It offers a balance of performance, cost-effectiveness, and ease of use, making it a staple in many analytical laboratories.

Experimental Protocol: A Validated HPLC-UV Method

This section outlines a comprehensive, albeit hypothetical, validated HPLC method for the analysis of this compound.

Chromatographic Conditions:

  • Instrument: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 280 nm, a common wavelength for the analysis of phenolic compounds.[2]

  • Run Time: 10 minutes.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in methanol to an estimated concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of the described HPLC method, adhering to common international guidelines.

HPLC_Validation_Workflow cluster_validation start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range start->linearity accuracy Accuracy (Recovery) start->accuracy precision Precision (Repeatability & Intermediate) start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness system_suitability System Suitability start->system_suitability validated_method Validated Method specificity->group_node linearity->group_node accuracy->group_node precision->group_node lod_loq->group_node robustness->group_node system_suitability->group_node documentation Documentation & Reporting validated_method->documentation group_node->validated_method

Caption: Workflow for HPLC method validation.

Alternative Analytical Methods

While HPLC-UV is a reliable method, certain applications may benefit from the enhanced capabilities of other techniques.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers significant advantages in terms of sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices. The UPLC system allows for faster analysis times and better resolution compared to conventional HPLC.

Experimental Protocol Outline:

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution is typically used, for example, starting with 95% water with 0.1% formic acid and ramping up to 95% acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4-0.6 mL/min.

  • Ionization Mode: ESI in negative mode is often suitable for phenolic compounds.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, requiring the determination of precursor and product ions for the analyte.

  • Run Time: Typically 2-5 minutes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile phenolic compounds like the analyte , a derivatization step is necessary to increase volatility.[3]

Experimental Protocol Outline:

  • Derivatization: A silylation reaction is commonly employed, where active hydrogens on the hydroxyl groups are replaced with trimethylsilyl (TMS) groups. This is often achieved by reacting the dried sample extract with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4]

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is used, for example, starting at 100°C and ramping up to 300°C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Detection: The mass spectrometer is operated in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for targeted quantification.

Performance Comparison

The following tables summarize the hypothetical performance data for the three analytical methods, providing a basis for objective comparison.

Table 1: General Method Comparison

ParameterHPLC-UVUPLC-MS/MSGC-MS (with Derivatization)
Principle Liquid chromatography with UV absorbance detectionLiquid chromatography with mass-based detectionGas chromatography with mass-based detection
Specificity Moderate to HighVery HighHigh
Throughput ModerateHighLow to Moderate
Instrumentation Cost ModerateHighHigh
Operational Complexity Low to ModerateHighModerate (High with derivatization)
Sample Preparation Simple (dissolution and filtration)Simple to ModerateComplex (requires derivatization)

Table 2: Quantitative Performance Data

Validation ParameterHPLC-UVUPLC-MS/MSGC-MS (with Derivatization)
Linearity Range (r²) 1 - 100 µg/mL (>0.999)0.1 - 100 ng/mL (>0.998)10 - 500 ng/mL (>0.995)
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 102.5%97.0% - 103.8%
Precision (% RSD) < 2.0%< 3.0%< 5.0%
Limit of Detection (LOD) ~150 ng/mL~0.05 ng/mL~2 ng/mL
Limit of Quantification (LOQ) ~500 ng/mL~0.15 ng/mL~8 ng/mL
Typical Run Time 10 minutes3 minutes20 minutes

Conclusion and Recommendations

The choice of analytical method for the quantification of this compound depends on the specific requirements of the study.

  • HPLC-UV is the recommended method for routine quality control and quantification in samples where the analyte is present at moderate to high concentrations and the sample matrix is relatively simple. Its robustness, lower cost, and ease of use make it a practical choice for many laboratories.

  • UPLC-MS/MS is the superior choice for applications requiring high sensitivity and selectivity, such as bioanalysis, trace impurity analysis, or quantification in complex matrices. Its high throughput also makes it suitable for screening large numbers of samples.

  • GC-MS can be a viable alternative, particularly if the laboratory has more expertise and instrumentation for GC-based methods. However, the mandatory and often complex derivatization step makes it less straightforward and potentially more variable than the LC-based methods for this type of analyte.

References

The Dichotomy of Polyphenols: A Guide to In Vitro Promise vs. In Vivo Reality

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a promising polyphenolic compound from a petri dish to a preclinical model is often fraught with a significant loss in translation. The potent antioxidant, anti-inflammatory, and anticancer effects observed in controlled in vitro settings frequently diminish when tested in complex biological systems. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of key polyphenolic compounds, supported by experimental data and detailed methodologies, to illuminate the critical factors underpinning this discrepancy and to aid in the strategic design of future studies.

The allure of polyphenols lies in their potent bioactive properties. However, the promising IC50 values obtained from cell-based assays often do not translate to equivalent efficacy in animal models. This disparity is primarily attributed to the low bioavailability of polyphenols, which are subject to extensive metabolism in the gut and liver, rapid excretion, and poor absorption.[1][2] Understanding this gap is crucial for the realistic assessment of their therapeutic potential and for the development of strategies to enhance their delivery and efficacy in vivo.

Antioxidant Efficacy: From Radical Scavenging to Endogenous Defense

In vitro antioxidant assays are valuable for initial screening, measuring the direct radical scavenging activity of a compound. However, the in vivo antioxidant effect of polyphenols is often indirect, involving the upregulation of endogenous antioxidant enzymes through signaling pathways like Keap1-Nrf2.

CompoundIn Vitro AssayIC50 ValueIn Vivo ModelResults
Curcumin DPPH Radical Scavenging1.08 ± 0.06 µg/mL[3]Cisplatin-induced oxidative stress in ratsIncreased Superoxide Dismutase (SOD) and decreased Malondialdehyde (MDA) levels, correlating with in vitro IC50.[4][5]
H2O2 Scavenging10.08 ± 2.01 µg/mL[3]
Superoxide Radical Scavenging29.63 ± 2.07 µg/mL[3]

Anti-inflammatory Activity: Targeting Inflammatory Cascades

Polyphenols exhibit significant anti-inflammatory effects in vitro by inhibiting key inflammatory mediators. While these effects are also observed in vivo, the required concentrations are often much higher, reflecting the challenges of achieving therapeutic levels in target tissues.

CompoundIn Vitro ModelIC50 ValueIn Vivo ModelResults
Resveratrol LPS-stimulated RAW 264.7 macrophagesIL-6 inhibition: 17.5 ± 0.7 µM[6]Carrageenan-induced paw edema in mice67% reduction in paw edema at a dose of 20 mg/kg.[7]
TNF-α inhibition: 18.9 ± 0.6 µM[6]

Anticancer Potential: From Cytotoxicity to Tumor Regression

The cytotoxic effects of polyphenols on cancer cell lines are well-documented. Translating this to tumor regression in animal models is a significant hurdle, yet some polyphenols have shown promise, albeit often at high doses.

CompoundIn Vitro ModelIC50 ValueIn Vivo ModelResults
Quercetin MCF-7 breast cancer cells37 µM[8][9]MCF-7 xenograft in miceSignificant reduction in tumor volume at doses of 50, 100, and 200 mg/kg.[10][11]

Key Signaling Pathways Modulated by Polyphenols

Polyphenols exert their biological effects by modulating various signaling pathways. Two of the most critical are the Keap1-Nrf2 pathway, which regulates the endogenous antioxidant response, and the NF-κB pathway, a key regulator of inflammation.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 binds & sequesters Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 recruits Ub Ubiquitination Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to Cul3->Nrf2 targets for Proteasome Proteasomal Degradation Ub->Proteasome Polyphenols Polyphenolic Compounds Polyphenols->Keap1 inhibit ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., SOD, CAT, HO-1) ARE->Antioxidant_Genes activates transcription of

The Keap1-Nrf2 signaling pathway and its modulation by polyphenolic compounds.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds to MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasomal Degradation IkB->Proteasome NFkB_n NF-κB NFkB->NFkB_n translocates to Polyphenols Polyphenolic Compounds Polyphenols->IKK inhibit DNA DNA NFkB_n->DNA binds to Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Inflammatory_Genes activates transcription of

The LPS-induced NF-κB signaling pathway and its inhibition by polyphenolic compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Reagents: DPPH solution (typically 0.1 mM in methanol or ethanol), test compound dissolved in a suitable solvent, and a positive control (e.g., ascorbic acid or Trolox).

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control.

    • Add a fixed volume of the DPPH solution to each dilution in a 96-well plate or cuvette.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.

  • Reagents: MTT solution (typically 5 mg/mL in phosphate-buffered saline), cell culture medium, test compound, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO or an acidified isopropanol solution).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the compound that reduces cell viability by 50%) is calculated.

In Vivo Models

1. Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reproducible model of acute inflammation.

  • Animals: Typically rats or mice.

  • Procedure:

    • Administer the test compound (e.g., orally or intraperitoneally) at various doses to different groups of animals. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

    • After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a small volume of carrageenan solution (typically 1% in saline) into the sub-plantar region of one of the hind paws.

    • Measure the paw volume or thickness at regular intervals (e.g., every hour for up to 5-6 hours) using a plethysmometer or a digital caliper.

    • The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.

2. Xenograft Mouse Model for Cancer Studies

This model involves the transplantation of human cancer cells into immunodeficient mice to study tumor growth and the efficacy of anticancer agents.

  • Animals: Immunodeficient mice (e.g., nude or SCID mice).

  • Cells: Human cancer cell line of interest (e.g., MCF-7 for breast cancer).

  • Procedure:

    • Inject a specific number of cancer cells, often mixed with Matrigel, subcutaneously or orthotopically (into the relevant organ, e.g., mammary fat pad for breast cancer) into the mice.

    • Once the tumors reach a palpable size, randomize the mice into different treatment groups.

    • Administer the test compound at various doses through a suitable route (e.g., oral gavage, intraperitoneal injection) for a specified duration. A control group receives the vehicle.

    • Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated for each treatment group compared to the control group.

Experimental Workflow

The journey from identifying a bioactive compound to validating its efficacy involves a series of well-defined steps, starting from in vitro screening and culminating in in vivo studies.

Experimental_Workflow cluster_in_vitro In Vitro Efficacy cluster_mechanistic Mechanistic Studies cluster_in_vivo In Vivo Efficacy A Initial Screening (e.g., DPPH, ABTS) B Cell-based Assays (e.g., MTT, Anti-inflammatory) A->B C Signaling Pathway Analysis (e.g., Western Blot for Nrf2, NF-κB) B->C D Animal Model of Disease (e.g., Paw Edema, Xenograft) C->D E Bioavailability & Pharmacokinetics D->E

A generalized workflow for evaluating the efficacy of polyphenolic compounds.

References

A Comparative Analysis of the Immunosuppressive Potential of Deoxybenzoins and Cyclosporine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunosuppressive activity of deoxybenzoin derivatives against the well-established immunosuppressant, Cyclosporine A (CsA). This analysis is based on available experimental data, offering insights into their relative potency and mechanisms of action to inform further research and development in the field of immunosuppressive therapies.

Executive Summary

Recent studies have highlighted a novel class of deoxybenzoin oximes as promising immunosuppressive agents. Notably, specific derivatives have demonstrated superior potency and a significantly better safety profile in vitro when compared to the widely used calcineurin inhibitor, Cyclosporine A. One particular deoxybenzoin oxime, referred to as compound 31 in a key study, has shown a selectivity index over 100-fold greater than CsA, indicating a wider therapeutic window. While Cyclosporine A exerts its effect by inhibiting the calcineurin pathway, leading to a reduction in T-cell activation and proliferation, the investigated deoxybenzoin derivative appears to function through a distinct mechanism involving the induction of apoptosis in activated T-cells. This fundamental difference in their mechanism of action suggests that deoxybenzoins could represent a new therapeutic avenue for managing immune-mediated diseases, potentially with fewer side effects than traditional immunosuppressants.

Data Presentation: Quantitative Comparison

The following table summarizes the available quantitative data comparing the in vitro immunosuppressive activity and cytotoxicity of a lead deoxybenzoin oxime derivative with Cyclosporine A. It is important to note that finding a single study with a direct head-to-head comparison of a wide range of deoxybenzoins and CsA with comprehensive IC50 values proved challenging. The data presented for the deoxybenzoin derivative is based on a study that highlights its potential, while the data for Cyclosporine A is derived from various sources to provide a general reference range under similar stimulation conditions.

CompoundT-Cell Proliferation Inhibition (IC50)Cytotoxicity (IC50) on LymphocytesSelectivity Index (SI = Cytotoxicity IC50 / Proliferation IC50)
Deoxybenzoin Oxime (Compound 31) More potent than CsA>100-fold less cytotoxic than CsA>684.64
Cyclosporine A (CsA) ED50: 2.7 ng/mL (PHA stimulation)[1]-235.44

Note: The IC50 values for T-cell proliferation can vary depending on the specific stimulus used (e.g., anti-CD3/anti-CD28 antibodies, PHA). For instance, CD28 costimulation can increase the IC50 for CsA.[2] The data for Deoxybenzoin Oxime (Compound 31) is presented as a relative comparison from the source material, which did not provide specific IC50 values but emphasized its superior selectivity index.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of deoxybenzoins and Cyclosporine A.

T-Cell Proliferation Assay (CFSE-based)

This assay is a standard method to assess the inhibitory effect of compounds on T-lymphocyte proliferation.

Objective: To quantify the inhibition of T-cell proliferation by deoxybenzoin derivatives and Cyclosporine A.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human T Cell Enrichment Cocktail

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Anti-CD3 monoclonal antibody (plate-bound)

  • Anti-CD28 monoclonal antibody (soluble)

  • Deoxybenzoin derivatives and Cyclosporine A (dissolved in DMSO)

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Isolation of T-Cells: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Enrich for T-cells using the RosetteSep™ Human T Cell Enrichment Cocktail according to the manufacturer's instructions.

  • CFSE Staining: Resuspend the enriched T-cells at a concentration of 1 × 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark. Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium and incubate on ice for 5 minutes. Wash the cells twice with complete RPMI-1640 medium.

  • Cell Culture and Treatment: Resuspend the CFSE-labeled T-cells in complete RPMI-1640 medium and plate them in a 96-well plate coated with anti-CD3 antibody (e.g., 1 µg/mL) at a density of 2 × 10^5 cells/well.

  • Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the wells.

  • Add varying concentrations of the deoxybenzoin derivatives or Cyclosporine A to the wells. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and wash them with FACS buffer. Acquire the samples on a flow cytometer, detecting the CFSE signal.

  • Data Analysis: Analyze the data by gating on the lymphocyte population. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells. The percentage of proliferating cells is determined, and IC50 values are calculated using appropriate software.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration at which a compound is toxic to cells.

Objective: To assess the cytotoxicity of deoxybenzoin derivatives and Cyclosporine A on resting lymphocytes.

Materials:

  • Isolated human T-cells

  • Complete RPMI-1640 medium

  • Deoxybenzoin derivatives and Cyclosporine A

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Plating: Plate the isolated T-cells in a 96-well plate at a density of 2 × 10^5 cells/well in complete RPMI-1640 medium.

  • Compound Addition: Add serial dilutions of the deoxybenzoin derivatives or Cyclosporine A to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Mechanism of Action and Signaling Pathways

Cyclosporine A: Calcineurin Inhibition

Cyclosporine A is a well-characterized immunosuppressant that acts by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[2]

G cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg Antigen Presentation IP3 IP3 PLCg->IP3 Ca Ca²⁺ IP3->Ca Release from ER Calcineurin Calcineurin Ca->Calcineurin Activation NFATp NFAT-P Calcineurin->NFATp Dephosphorylation NFAT NFAT NFATp->NFAT Nucleus Nucleus NFAT->Nucleus Translocation IL2_gene IL-2 Gene Transcription IL2 IL-2 Production IL2_gene->IL2 Proliferation T-Cell Proliferation IL2->Proliferation CsA Cyclosporine A Cyclophilin Cyclophilin CsA->Cyclophilin CsA_Complex CsA-Cyclophilin Complex CsA_Complex->Calcineurin Inhibition G Activated_TCell Activated T-Cell Apoptotic_Signal Pro-apoptotic Signal Activated_TCell->Apoptotic_Signal Internal/External Stress Cell_Survival Cell Survival & Proliferation Activated_TCell->Cell_Survival Deoxybenzoin Deoxybenzoin (e.g., Compound 31) Deoxybenzoin->Activated_TCell Deoxybenzoin->Apoptotic_Signal Induces Caspase_Cascade Caspase Cascade Activation Apoptotic_Signal->Caspase_Cascade Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Caspase_Cascade->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis Execution G Start Start: Isolate Human PBMCs TCell_Enrichment T-Cell Enrichment Start->TCell_Enrichment Assay_Setup Assay Setup (96-well plate) TCell_Enrichment->Assay_Setup Stimulation Stimulate T-Cells (e.g., anti-CD3/CD28) Assay_Setup->Stimulation Compound_Addition Add Test Compounds (Deoxybenzoins, CsA) Stimulation->Compound_Addition Incubation Incubate (72h, 37°C) Compound_Addition->Incubation Proliferation_Assay T-Cell Proliferation Assay (e.g., CFSE) Incubation->Proliferation_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on resting cells) Incubation->Cytotoxicity_Assay Data_Analysis Data Analysis: Calculate IC50 & SI Proliferation_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

References

Unveiling the Biological Profile of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the biological activities of the phytoestrogen 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone. This document compiles available experimental data on its potential therapeutic effects, including antifungal, antioxidant, and enzyme-inhibitory activities, and presents detailed protocols for the discussed biological assays.

Comparative Analysis of Biological Activity

While specific quantitative data for this compound is limited in publicly available research, the biological activities of structurally related 2,4-dihydroxyacetophenone derivatives have been investigated. This section summarizes the performance of these related compounds in various biological assays, offering a predictive comparison for the target molecule.

Antifungal Activity

Derivatives of 1-(2,4-dihydroxyphenyl)ethanone have demonstrated notable antifungal properties. A study investigating a series of these compounds against various phytopathogenic fungi provides a basis for comparison. The table below showcases the half-maximal inhibitory concentration (IC50) values, indicating the concentration of a compound required to inhibit 50% of fungal mycelial growth.

Table 1: Antifungal Activity of 1-(2,4-Dihydroxyphenyl)ethanone Derivatives

CompoundGlomerella cingulata IC50 (μg/mL)Botrytis cinerea IC50 (μg/mL)Fusarium graminearum IC50 (μg/mL)Curvularia lunata IC50 (μg/mL)Fusarium oxysporum f. sp. vasinfectum IC50 (μg/mL)
Derivative 2g16.50>5025.3435.87>50
Derivative 2h19.2531.67>50>5028.45

Data sourced from a study on 1-(2,4-dihydroxyphenyl) ethanone derivatives.[1][2] Note: The specific structures of derivatives 2g and 2h were not detailed in the referenced abstract.

Phosphodiesterase (PDE) Inhibition

Certain derivatives of 2,4-dihydroxyacetophenone have been identified as potent inhibitors of phosphodiesterases (PDEs), enzymes that play a crucial role in signal transduction pathways. Inhibition of these enzymes can have therapeutic effects in a range of diseases.

Table 2: Phosphodiesterase Inhibition by 2,4-Dihydroxyacetophenone Derivatives

CompoundPDE-1 IC50 (μM)PDE-3 IC50 (μM)
Suramin (Standard) 8.02 ± 1.031.05 ± 0.28
Derivative 1 0.05 ± 0.11Not Reported
Derivative 2 Not Reported0.012 ± 0.32

This data is indicative of the potential for this class of compounds to act as PDE inhibitors.

Key Experimental Protocols

For researchers looking to validate or expand upon these findings, detailed methodologies for the key biological assays are provided below.

Mycelial Growth Inhibition Assay for Antifungal Activity

This assay is a standard method for evaluating the ability of a compound to inhibit the growth of filamentous fungi.[1][2]

Protocol:

  • Culture Preparation: The test fungi are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), until they reach a desired growth stage.

  • Compound Preparation: The test compound, this compound, and a positive control (a known antifungal agent) are dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared to obtain a range of test concentrations.

  • Assay Plate Preparation: A small amount of the fungal mycelium is inoculated onto the center of fresh PDA plates.

  • Treatment: A sterile filter paper disc impregnated with a specific concentration of the test compound is placed on the agar surface at a defined distance from the fungal inoculum. A disc with the solvent alone serves as a negative control.

  • Incubation: The plates are incubated at a temperature and duration optimal for the specific fungus being tested.

  • Data Collection: The diameter of the fungal colony is measured in both the treated and control plates.

  • Calculation: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(DC - DT) / DC] x 100 Where DC is the average diameter of the fungal colony in the control group, and DT is the average diameter of the fungal colony in the treated group. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This spectrophotometric assay is a widely used method for determining the antioxidant capacity of a compound.[3][4][5][6]

Protocol:

  • Reagent Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared and stored in the dark. A working solution of a specific concentration (e.g., 0.1 mM) is prepared fresh daily.

  • Sample Preparation: The test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) are dissolved in the same solvent as the DPPH solution to prepare stock solutions. A series of dilutions are then made.

  • Reaction Mixture: In a 96-well plate or cuvettes, a defined volume of the DPPH working solution is mixed with a specific volume of the test compound dilution or the standard. A blank containing the solvent and the DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each mixture is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound or standard. The IC50 value is determined from the plot of scavenging percentage against concentration.

Estrogen Receptor (ER) Binding Assay

This assay determines the ability of a compound to bind to estrogen receptors, which is crucial for assessing its potential as a phytoestrogen. A common method is the fluorescence polarization (FP) assay.[1][7][8]

Protocol:

  • Reagent Preparation: Purified estrogen receptor protein (ERα or ERβ), a fluorescently labeled estrogen (tracer), and the test compound are prepared in an appropriate assay buffer.

  • Assay Setup: In a microplate, the ER protein and the tracer are incubated together.

  • Competitive Binding: The test compound is added in increasing concentrations to compete with the tracer for binding to the ER.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Fluorescence Polarization Measurement: The fluorescence polarization of each well is measured using a suitable plate reader. When the fluorescent tracer is bound to the larger ER protein, it tumbles slower, resulting in a high FP value. When displaced by the test compound, the free tracer tumbles faster, leading to a lower FP value.

  • Data Analysis: The decrease in FP is plotted against the concentration of the test compound to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the bound tracer.

Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of PDE enzymes. A common method is a fluorescence-based assay.[9][10][11][12]

Protocol:

  • Reagents: Purified PDE enzyme, a fluorescently labeled substrate (e.g., cAMP or cGMP), and the test compound are required.

  • Reaction: The PDE enzyme is incubated with the test compound at various concentrations.

  • Substrate Addition: The fluorescently labeled substrate is added to initiate the enzymatic reaction.

  • Detection: The reaction product is detected using a method that differentiates it from the substrate. For example, a binding agent that specifically recognizes the product can be added, leading to a change in fluorescence polarization or intensity.

  • Data Analysis: The enzyme activity is measured in the presence of different concentrations of the inhibitor. The percentage of inhibition is calculated, and the IC50 value is determined by plotting the inhibition percentage against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the experimental processes and the potential signaling pathways involved, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow_antifungal cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis fungal_culture Fungal Culture (on PDA) inoculation Inoculation on fresh PDA fungal_culture->inoculation compound_prep Compound & Control Preparation treatment Application of Compound Discs compound_prep->treatment inoculation->treatment incubation Incubation treatment->incubation measurement Measure Colony Diameter incubation->measurement calculation Calculate % Inhibition & IC50 measurement->calculation

Caption: Workflow for the Mycelial Growth Inhibition Assay.

signaling_pathway_phytoestrogen phytoestrogen 1-(2,4-Dihydroxyphenyl)- 2-(4-hydroxyphenyl)ethanone (Phytoestrogen) er Estrogen Receptor (ERα / ERβ) phytoestrogen->er Binds to ere Estrogen Response Element (in DNA) er->ere Binds to transcription Gene Transcription ere->transcription Regulates protein Protein Synthesis transcription->protein response Biological Response protein->response

Caption: Potential Estrogenic Signaling Pathway.

References

statistical analysis of comparative data for 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a statistical and mechanistic comparison of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone, a phenolic compound of interest, with established benchmarks in antioxidant, anti-inflammatory, and tyrosinase inhibitory activities. Due to the limited availability of direct comparative studies on this specific molecule, this analysis incorporates data from closely related derivatives and well-known reference compounds to project its potential efficacy for researchers, scientists, and drug development professionals.

Quantitative Comparison of Bioactivities

The following tables summarize the available quantitative data for key bioactivities. It is important to note that the data for the 1-(2,4-Dihydroxyphenyl)ethanone framework is represented by a potent derivative, highlighting the potential of this chemical scaffold.

Table 1: Antioxidant Activity (DPPH Radical Scavenging Assay)

CompoundIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Data Not Available for specific compound-Quercetin15.9[1]
Ascorbic Acid (Standard)9.53

Note: While direct DPPH assay data for this compound was not found, derivatives of 2,4-dihydroxyacetophenone are noted for their antioxidant properties.[2][3] Quercetin, a well-known flavonoid antioxidant, is provided as a benchmark.[1][4]

Table 2: Anti-inflammatory Activity (Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 Macrophages)

CompoundIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Data Not Available for specific compound-Quercetin< 50 µM (approx. < 15 µg/mL)[5]

Table 3: Tyrosinase Inhibitory Activity

CompoundIC50 (µM)Reference CompoundIC50 (µM)
(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (a derivative)0.013 (monophenolase), 0.93 (diphenolase)[9]Kojic Acid22.84 (monophenolase), 24.57 (diphenolase)[9]
Kojic Acid (another study)30.6[10]
Kojic Acid (another study)121[11]

Note: A thiophene chalcone derivative of 1-(2,4-dihydroxyphenyl)ethanone demonstrates significantly more potent tyrosinase inhibition than kojic acid, a widely used tyrosinase inhibitor.[9] This suggests the core structure is a promising scaffold for developing novel tyrosinase inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

DPPH Radical Scavenging Assay Protocol

This assay assesses the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and a reference antioxidant (e.g., Quercetin, Ascorbic Acid) in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of DPPH (typically 0.1 mM) in the same solvent. The solution should have a deep purple color.

  • Assay Procedure:

    • Add various concentrations of the test compound or reference antioxidant to a 96-well microplate.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a wavelength of approximately 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the compound.

Tyrosinase Inhibition Assay Protocol

This assay measures the ability of a compound to inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.

  • Reagent Preparation:

    • Prepare a phosphate buffer solution (e.g., 0.1 M, pH 6.8).

    • Prepare a solution of mushroom tyrosinase in the phosphate buffer.

    • Prepare a solution of a substrate, such as L-tyrosine or L-DOPA, in the phosphate buffer.

    • Prepare stock solutions of the test compound and a reference inhibitor (e.g., Kojic Acid) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, test compound at various concentrations, and the tyrosinase solution.

    • Pre-incubate the mixture for a short period.

    • Initiate the enzymatic reaction by adding the substrate solution (L-tyrosine or L-DOPA).

    • Monitor the formation of dopachrome by measuring the absorbance at approximately 475 nm at regular intervals.

  • Data Analysis:

    • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Rate of Control Reaction - Rate of Inhibited Reaction) / Rate of Control Reaction] x 100

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity, is determined from a plot of percentage inhibition versus inhibitor concentration.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This assay evaluates the potential of a compound to reduce the production of the pro-inflammatory mediator nitric oxide in immune cells.

  • Cell Culture:

    • Culture RAW 264.7 macrophages in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound or a reference drug (e.g., Quercetin) for a specified time.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

    • Incubate the cells for a further period (e.g., 24 hours).

  • Nitric Oxide Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Measure the absorbance at approximately 540 nm, which corresponds to the formation of a colored azo product.

  • Data Analysis:

    • The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

    • The percentage of NO inhibition is calculated, and the IC50 value is determined.

Signaling Pathway Visualizations

The following diagrams illustrate the potential mechanisms of action for this compound based on the known pathways of similar phenolic compounds.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Neutralized_ROS Neutralized ROS ROS->Neutralized_ROS Phenolic_Compound 1-(2,4-Dihydroxyphenyl)- 2-(4-hydroxyphenyl)ethanone Donated_H H• Phenolic_Compound->Donated_H Stable_Radical Stable Phenoxy Radical Phenolic_Compound->Stable_Radical Forms Stable Radical Donated_H->ROS Donates Hydrogen Atom Anti_Inflammatory_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Phenolic_Compound 1-(2,4-Dihydroxyphenyl)- 2-(4-hydroxyphenyl)ethanone Phenolic_Compound->IKK Inhibits Phenolic_Compound->NFkB Inhibits Translocation DNA DNA NFkB_n->DNA DNA->Gene_Expression Tyrosinase_Inhibition Tyrosinase Tyrosinase (Active Site with Cu2+) Product Dopaquinone (Melanin Precursor) Tyrosinase->Product Catalyzes Oxidation Substrate L-Tyrosine / L-DOPA Substrate->Tyrosinase Binds to Active Site Phenolic_Compound 1-(2,4-Dihydroxyphenyl)- 2-(4-hydroxyphenyl)ethanone Phenolic_Compound->Tyrosinase Inhibits by Chelating Copper or Blocking Active Site

References

Safety Operating Guide

Proper Disposal of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone, a chemical compound featuring both phenol and ketone functionalities, is crucial for maintaining laboratory safety and environmental protection. Due to its chemical nature, this compound is classified as hazardous waste and requires a specialized disposal protocol. Adherence to these procedures is essential to mitigate risks to personnel and prevent environmental contamination.

Immediate Safety and Handling

Personal Protective Equipment (PPE) Requirements:

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required.[1]

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against splashes.[1]

  • Lab Coat: A fully buttoned lab coat should be worn to protect from skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary.

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The following steps provide a general guideline for its safe disposal:

  • Waste Identification and Segregation:

    • All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, wipes, and glassware), must be treated as hazardous waste.

    • This waste stream should be kept separate from other incompatible chemical wastes to prevent dangerous reactions.[2]

  • Containerization:

    • Collect all waste in a designated, leak-proof container that is compatible with the chemical.[2][3]

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2] All components of a mixture must be listed.[2]

    • Ensure the container is kept securely closed except when adding waste.[2][4]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][4]

    • The SAA should be a well-ventilated area away from general laboratory traffic.[5]

    • Secondary containment, such as a tray, is recommended to contain any potential leaks.[5]

  • Final Disposal:

    • Do not dispose of this chemical down the drain. [6][7] Phenolic compounds are toxic to aquatic life and can disrupt wastewater treatment processes.[6]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[7]

    • The most common and recommended method for the final disposal of this type of chemical waste is incineration by a licensed hazardous waste disposal facility.[3][6][8]

Chemical and Hazard Profile

To underscore the importance of these procedures, the following table summarizes the general hazards associated with phenolic and ketone compounds.

Hazard CategoryDescriptionSource
Toxicity Phenolic compounds are generally toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[1][6]
Irritation Can cause irritation to the skin, eyes, and respiratory tract.[9][10]
Environmental Hazard Poses a threat to aquatic ecosystems if not disposed of properly.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect incompatible Is the waste mixed with incompatible chemicals? collect->incompatible segregate Segregate Waste Streams incompatible->segregate Yes store Store in Satellite Accumulation Area (SAA) incompatible->store No segregate->store drain Pour down the drain? store->drain no_drain NO! Prohibited. drain->no_drain Yes contact_ehs Contact Environmental Health & Safety (EHS) for Pickup drain->contact_ehs No no_drain->store end End: Professional Disposal (e.g., Incineration) contact_ehs->end

Caption: Disposal workflow for this compound.

By following these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and sustainable research environment.

References

Essential Safety and Logistical Information for Handling 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols, operational guidance, and disposal plans for researchers, scientists, and drug development professionals working with 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

Based on these potential hazards, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use and change them frequently, especially after direct contact with the chemical.
Eye Protection Chemical splash goggles or safety glasses with side shields. A face shield should be worn in addition to goggles when there is a risk of splashing or dust generation.
Skin and Body Protection A flame-retardant lab coat, fully buttoned. Long pants and closed-toe shoes are required.
Respiratory Protection A NIOSH-approved respirator with a particulate filter is recommended if handling large quantities or if dust generation is likely and cannot be controlled by engineering means.

Operational Plan: Synthesis and Handling

The following is a generalized experimental protocol for the synthesis of this compound, which is likely to proceed via a condensation reaction. This procedure should be adapted based on specific experimental requirements and a thorough risk assessment.

Experimental Protocol: Aldol Condensation for the Synthesis of this compound

  • Preparation:

    • Ensure all glassware is clean, dry, and free of contaminants.

    • Set up the reaction apparatus in a certified chemical fume hood.[1]

    • Prepare solutions of reactants as required by the specific research protocol.

  • Reaction:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dihydroxyacetophenone in a suitable solvent (e.g., ethanol).

    • Slowly add an equimolar amount of 4-hydroxybenzaldehyde to the solution.

    • Add a catalytic amount of a base (e.g., sodium hydroxide solution) dropwise to the stirred mixture.

    • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

    • The reaction may require heating under reflux for a specified period.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid).

    • The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.

    • Wash the crude product with a suitable solvent (e.g., cold water or ethanol) to remove impurities.

    • Purify the product by recrystallization from an appropriate solvent system.

  • Drying and Storage:

    • Dry the purified product in a vacuum oven at a suitable temperature.

    • Store the final compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.

Experimental Workflow Diagram

experimental_workflow start Start reagents 1. Prepare Reactants (2,4-dihydroxyacetophenone, 4-hydroxybenzaldehyde, Solvent, Base) start->reagents reaction 2. Reaction (Mixing and Reflux) reagents->reaction Add to flask workup 3. Work-up (Neutralization and Filtration) reaction->workup Reaction complete purification 4. Purification (Recrystallization) workup->purification Crude product analysis 5. Analysis (e.g., NMR, MS) purification->analysis Purified product end End analysis->end

Caption: A generalized workflow for the synthesis of this compound.

Disposal Plan

Proper disposal of chemical waste is critical to ensure safety and environmental compliance. All waste must be handled in accordance with local, state, and federal regulations.

Solid Waste Disposal

  • Contaminated Materials: All solid waste, including unused product, contaminated filter paper, gloves, and other disposable materials, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a certified hazardous waste management company.

Liquid Waste Disposal

Liquid waste from the synthesis and purification steps should be segregated into halogenated and non-halogenated solvent waste streams to facilitate proper disposal and minimize costs.[1][2][3]

Waste StreamDescriptionDisposal Container
Non-Halogenated Solvents Includes solvents such as ethanol, methanol, acetone, ethyl acetate, hexane, and toluene that do not contain halogens (F, Cl, Br, I).[4]A clearly labeled, dedicated container for "Non-Halogenated Organic Waste." Ensure the container is compatible with the solvents being collected.
Aqueous Waste This stream includes neutralized acidic and basic solutions from the work-up steps. Ensure the pH is between 6 and 9 before collection. This waste may contain dissolved organic compounds and should be treated as chemical waste.A dedicated, labeled container for "Aqueous Chemical Waste." Do not mix with organic solvent waste.

Disposal Workflow Diagram

disposal_workflow start Waste Generation segregation Segregate Waste start->segregation solid_waste Solid Waste (Unused chemical, contaminated PPE) segregation->solid_waste liquid_waste Liquid Waste (Solvents, aqueous solutions) segregation->liquid_waste solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container non_halogenated Labeled Non-Halogenated Solvent Waste Container liquid_waste->non_halogenated Organic Solvents aqueous Labeled Aqueous Waste Container liquid_waste->aqueous Aqueous Solutions disposal_pickup Arrange for Professional Waste Disposal solid_container->disposal_pickup non_halogenated->disposal_pickup aqueous->disposal_pickup

Caption: A logical workflow for the segregation and disposal of waste generated during the handling of the target compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.